Product packaging for ZnATP(Cat. No.:CAS No. 6602-83-1)

ZnATP

Cat. No.: B1233804
CAS No.: 6602-83-1
M. Wt: 570.5 g/mol
InChI Key: ZNGLSAWAMBECGY-MCDZGGTQSA-N
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Description

Zinc-Adenosine Triphosphate (ZnATP) is a critical coordination complex formed between Zn²⁺ ions and ATP, serving as a powerful model system for studying metal-nucleotide interactions in biological catalysis. Its primary research value lies in elucidating the mechanism of phosphate ester hydrolysis, a fundamental reaction in bioenergetics. Studies have shown that Zn²⁺ acts as an efficient catalyst for ATP hydrolysis, with the mechanism highly dependent on the conformation of the this compound²⁻ complex and the pH of the environment. In a cyclic conformation, the Zn²⁺ ion, bound to the N7 atom of the adenine ring and the O⁻ atom of the γ-phosphate, positions a hydroxyl nucleophile for in-line attack on the γ-phosphorus, facilitating hydrolysis to ADP and inorganic phosphate . Research in the pH range of 7.1-8.3 reveals that hydrolysis can proceed via both pH-independent (involving dimeric this compound associates) and pH-dependent (involving monomeric CyOH⁻ species) channels, mirroring the complex kinetics observed in native enzymes . Beyond hydrolysis, this compound is instrumental in structural studies of kinase and phosphatase mechanisms. For instance, its interaction with the Bateman module of CNNM magnesium transporters, which can bind ATP and Zn²⁺ ions, provides insight into the regulation of magnesium homeostasis and its link to oncogenic processes . Furthermore, this compound plays a role in regulating neuronal function, where free Zn²⁺ has been shown to inhibit ATP-activated currents in sensory neurons, potentially through interaction with P2X purinoceptors . This compound is an essential tool for enzymologists, biophysicists, and chemical biologists investigating the role of divalent cations in nucleotide-dependent processes, from energy transduction and metal homeostasis to neuronal signaling. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O13P3Zn B1233804 ZnATP CAS No. 6602-83-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6602-83-1

Molecular Formula

C10H14N5O13P3Zn

Molecular Weight

570.5 g/mol

IUPAC Name

zinc;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate

InChI

InChI=1S/C10H14N5O13P3.Zn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1

InChI Key

ZNGLSAWAMBECGY-MCDZGGTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Zn+2]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Zn+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Zn+2]

Synonyms

zinc adenosine triphosphate
Zn ATP
ZnATP

Origin of Product

United States

Foundational & Exploratory

The Structural and Functional Core of the ZnATP Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between metal ions and biological molecules is fundamental to a vast array of cellular processes. Among these, the interaction of zinc (II) ions with adenosine triphosphate (ATP) forms a critical complex, ZnATP, which plays a pivotal role in cellular energetics, signal transduction, and enzyme catalysis. This technical guide provides an in-depth exploration of the structure, thermodynamics, and biological significance of the this compound complex, tailored for professionals in research and drug development. A comprehensive understanding of this complex is essential for elucidating disease mechanisms and designing novel therapeutic interventions that target zinc- and ATP-dependent pathways.

The Molecular Architecture of the this compound Complex

The structure of the this compound complex is characterized by the coordination of the zinc ion with the phosphate groups of the ATP molecule. Spectroscopic and computational studies have revealed the primary modes of interaction and the flexible coordination geometry of the zinc ion.

Coordination Modes

In aqueous solution, the Zn2+ ion primarily interacts with the β and γ phosphate groups of ATP, forming a stable chelate ring. Two predominant coordination modes have been identified[1][2]:

  • β,γ-Bidentate: The zinc ion is coordinated to one oxygen atom from the β-phosphate group and one oxygen atom from the γ-phosphate group.

  • α,β,γ-Tridentate: The zinc ion interacts with one oxygen atom from each of the α, β, and γ phosphate groups.

While the phosphate chain is the principal site of interaction, the adenine base is generally not directly involved in the coordination with the zinc ion[1].

Coordination Geometry and Structural Parameters

The zinc (II) ion, with its filled d-orbital, does not have a rigid coordination geometry and can adopt tetrahedral, pentacoordinated, or hexacoordinated structures depending on the environment[1][2]. In the context of the this compound complex, the coordination sphere is completed by water molecules.

  • In α,β,γ-tridentate and α,γ-bidentate complexes, the zinc ion is typically pentacoordinated , with the remaining coordination sites occupied by two or three water molecules, respectively[1][2].

  • In β,γ-bidentate complexes, an octahedral geometry is generally observed, with four water molecules completing the coordination sphere[1][2].

Due to the dynamic nature of the this compound complex in solution, obtaining a single crystal structure of the isolated complex has been challenging. However, structural data from proteins with co-crystallized zinc and ATP (or its analogs) provide valuable insights into the probable bond lengths and angles.

ParameterDescriptionTypical Value (Å)
Zn-O (Phosphate) Bond length between zinc and a phosphate oxygen1.9 - 2.1
Zn-O (Water) Bond length between zinc and a water oxygen2.0 - 2.2
P-O (Bridging) Bond length of the P-O-P bridge in the phosphate chain1.60 - 1.65
P-O (Terminal) Bond length of the terminal P-O bonds1.48 - 1.55

Table 1: Representative bond lengths in this compound and related complexes. These values are derived from crystallographic data of proteins containing zinc and ATP/ADP analogs and computational models.

Thermodynamic Profile of this compound Formation

The formation of the this compound complex is a thermodynamically favorable process, driven by a combination of enthalpic and entropic contributions. Isothermal titration calorimetry (ITC) is a key technique used to quantify these parameters.

Thermodynamic ParameterSymbolValue (at pH 7.4, 25°C)Unit
Association Constant Ka~ 1 x 10^5M⁻¹
Gibbs Free Energy Change ΔG~ -28 to -30kJ/mol
Enthalpy Change ΔH~ -15 to -20kJ/mol
Entropy Change ΔS~ +30 to +50J/(mol·K)

Table 2: Thermodynamic parameters for the 1:1 binding of Zn²⁺ to ATP. Values are approximate and can vary with experimental conditions such as buffer composition, ionic strength, and temperature.

The negative enthalpy change (ΔH) indicates that the formation of coordinate bonds between zinc and ATP is an exothermic process. The positive entropy change (ΔS) is likely due to the release of water molecules from the hydration shells of both the zinc ion and the ATP molecule upon complex formation.

Experimental Protocols for Characterizing the this compound Complex

A detailed understanding of the this compound complex relies on a suite of biophysical and structural biology techniques. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare a solution of ATP (typically 50-200 µM) in a suitable buffer (e.g., HEPES or TRIS) with a known pH and ionic strength.

    • Prepare a concentrated solution of a zinc salt (e.g., ZnCl₂) (typically 1-5 mM) in the same buffer.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the ATP solution into the sample cell of the ITC instrument and the zinc solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of injections of the zinc solution into the ATP solution, typically 1-5 µL per injection.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of zinc to ATP.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides information about the chemical environment of the atoms in the ATP molecule upon zinc binding, allowing for the identification of the coordination sites.

Methodology:

  • Sample Preparation:

    • Prepare a solution of ATP (typically 1-10 mM) in a deuterated buffer (e.g., D₂O with a suitable buffering agent) to minimize the solvent signal.

    • Prepare a stock solution of a zinc salt in the same deuterated buffer.

  • NMR Titration:

    • Acquire a one-dimensional ³¹P NMR spectrum of the ATP solution. The α, β, and γ phosphates of ATP will give distinct signals.

    • Add small aliquots of the zinc solution to the ATP sample and acquire a ³¹P NMR spectrum after each addition.

    • Monitor the chemical shift changes of the phosphate signals. The phosphate groups involved in zinc coordination will exhibit the most significant changes in their chemical shifts.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) for each phosphate signal as a function of the [Zn²⁺]/[ATP] molar ratio.

    • The saturation of the chemical shift changes indicates the stoichiometry of the complex.

Biological Significance and Signaling Pathways

The this compound complex is integral to numerous biological functions. Zinc ions can modulate the activity of ATP-utilizing enzymes, and extracellular ATP is a key signaling molecule in purinergic signaling, a process in which zinc also plays a regulatory role.

Role in Purinergic Signaling and Insulin Secretion

Extracellular ATP and zinc are co-secreted from pancreatic β-cells in response to glucose and act as autocrine signaling molecules to potentiate insulin secretion. This process involves the activation of P2X purinergic receptors, which are ATP-gated ion channels.

The following diagram illustrates a simplified workflow for a typical experiment to investigate the effect of this compound on insulin secretion.

experimental_workflow cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Islet_Isolation Isolate Pancreatic Islets Cell_Culture Culture Islets Islet_Isolation->Cell_Culture Glucose_Stim Stimulate with Glucose Cell_Culture->Glucose_Stim ZnATP_Cofactor Add Zn²⁺/ATP Modulators Glucose_Stim->ZnATP_Cofactor Insulin_Assay Measure Insulin Secretion (ELISA) ZnATP_Cofactor->Insulin_Assay P2X_Activity Monitor P2X Receptor Activity (e.g., Patch Clamp) ZnATP_Cofactor->P2X_Activity Data_Quant Quantify Insulin Levels Insulin_Assay->Data_Quant Electrophys_Analysis Analyze Channel Currents P2X_Activity->Electrophys_Analysis

Experimental workflow to study this compound's role in insulin secretion.

The following diagram illustrates the signaling pathway of this compound in potentiating glucose-stimulated insulin secretion.

purinergic_signaling cluster_cell Pancreatic β-cell cluster_output Outcome Glucose ↑ Glucose Metabolism Metabolism Glucose->Metabolism ATP_in ↑ Intracellular ATP Metabolism->ATP_in K_ATP KATP Channel (Closure) ATP_in->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_in ↑ Intracellular Ca²⁺ Ca_channel->Ca_in Exocytosis Insulin Granule Exocytosis Ca_in->Exocytosis Insulin_out Insulin Secretion Exocytosis->Insulin_out ATP_out ATP Release Exocytosis->ATP_out Zn_out Zn²⁺ Release Exocytosis->Zn_out Potentiation Potentiation of Insulin Secretion P2X_receptor P2X Receptor ATP_out->P2X_receptor binds Zn_out->P2X_receptor modulates Ion_influx Cation Influx (Na⁺, Ca²⁺) P2X_receptor->Ion_influx Further_Depol Further Depolarization Ion_influx->Further_Depol Further_Depol->Ca_channel potentiates

This compound signaling in pancreatic β-cells.

Conclusion

The this compound complex represents a fundamental nexus of inorganic and biological chemistry, with profound implications for cellular function and human health. Its structural versatility and thermodynamic stability underscore its multifaceted roles in biological systems. For researchers and professionals in drug development, a deep understanding of the this compound complex's structure, the thermodynamics of its formation, and its involvement in signaling pathways is crucial for identifying and validating novel therapeutic targets. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this vital biomolecular complex. Future research into the specific protein interactions and regulatory mechanisms involving this compound will undoubtedly unveil new avenues for therapeutic intervention in a wide range of diseases.

References

Quantitative Data for Zinc-ATP Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Formation Constant of the Zinc-ATP Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation constant of the zinc-adenosine 5'-triphosphate (Zn(ATP)²⁻) complex, a crucial interaction in numerous biological processes. Understanding the stability and thermodynamics of this complex is paramount for research in enzymology, signal transduction, and the design of therapeutic agents that target ATP-dependent pathways. This document summarizes key quantitative data, details the experimental protocols used for its determination, and provides visualizations of the underlying chemical principles and workflows.

The interaction between Zn²⁺ and ATP⁴⁻ is not a simple one-step association. It involves an equilibrium between an "open" conformation, where the zinc ion is coordinated primarily to the phosphate chain, and a "closed" or macrochelated structure, where the zinc ion also interacts with the N7 position of the adenine ring.

A pivotal study by Sigel et al. determined the stability constants for the formation of the Zn(ATP)²⁻ complex through potentiometric titration.[1] The key quantitative data are summarized in the table below.

ParameterValueExperimental ConditionsReference
log KZn(ATP) 4.87 ± 0.0125 °C, 0.1 M NaNO₃[1]
% Macrochelate ~40%25 °C, 0.1 M NaNO₃[1]

Note: The log K value represents the overall formation constant for the 1:1 complex. The percentage of macrochelate indicates the proportion of the complex that exists in the "closed" conformation where the zinc ion is coordinated to both the phosphate chain and the adenine moiety.

Signaling Pathways and Logical Relationships

The formation of the Zn(ATP)²⁻ complex is a fundamental equilibrium reaction that can be influenced by factors such as pH and the presence of other coordinating ligands. The following diagram illustrates the equilibrium between the open and closed conformations of the complex.

Zn_ATP_Equilibrium Zn_free Zn²⁺ + ATP⁴⁻ Open_complex Zn(ATP)²⁻ (Open) Zn_free->Open_complex K_O Closed_complex Zn(ATP)²⁻ (Closed/Macrochelate) Open_complex->Closed_complex K_I

Caption: Equilibrium between the open and closed (macrochelate) forms of the Zn(ATP)²⁻ complex.

Experimental Protocols

The determination of the formation constant of the Zn(ATP)²⁻ complex requires precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants of metal complexes in solution.[2]

Objective: To determine the formation constant of the Zn(ATP)²⁻ complex by measuring the change in hydrogen ion concentration upon complex formation.

Materials and Reagents:

  • High-purity ATP (disodium salt)

  • Zinc nitrate (Zn(NO₃)₂) or Zinc perchlorate (Zn(ClO₄)₂) solution, standardized

  • Standardized nitric acid (HNO₃) or perchloric acid (HClO₄)

  • Standardized, carbonate-free sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • High-purity background electrolyte (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength (e.g., 0.1 M)

  • High-purity, deionized, and CO₂-free water

  • pH meter with a high-precision glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Thermostated titration vessel (e.g., at 25.0 ± 0.1 °C)

  • Automated burette for precise titrant delivery

  • Inert gas (e.g., argon or nitrogen) supply

Procedure:

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.21) at the experimental temperature.

  • Titration of Ligand: Perform a titration of a solution containing a known concentration of ATP in the background electrolyte with the standardized base. This allows for the determination of the protonation constants of ATP.

  • Titration of Metal-Ligand System: Perform a second titration of a solution containing the same concentration of ATP and a known concentration of Zn²⁺ in the background electrolyte with the standardized base.

  • Data Acquisition: Record the pH (or millivolt) readings as a function of the volume of titrant added for both titrations.

  • Data Analysis: The titration data are analyzed using specialized computer programs (e.g., HYPERQUAD) that perform a least-squares refinement of the stability constants by fitting the experimental data to a model that includes all relevant equilibria (protonation of ATP, hydrolysis of Zn²⁺, and formation of the Zn(ATP)²⁻ complex).

The following diagram outlines the general workflow for determining stability constants via potentiometric titration.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Reagents Prepare High-Purity Reagents and Solutions Calibration Calibrate pH Electrode Reagents->Calibration Titrate_Ligand Titrate ATP Solution with Standard Base Calibration->Titrate_Ligand Titrate_Complex Titrate Zn²⁺-ATP Solution with Standard Base Calibration->Titrate_Complex Data_Acquisition Record pH vs. Titrant Volume Titrate_Ligand->Data_Acquisition Titrate_Complex->Data_Acquisition Computer_Modeling Analyze Data with Specialized Software Data_Acquisition->Computer_Modeling Stability_Constant Determine log K Computer_Modeling->Stability_Constant

Caption: General workflow for the determination of the Zn(ATP)²⁻ formation constant using potentiometric titration.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful technique for probing the interaction of metal ions with phosphorus-containing ligands like ATP.[3][4] It provides information about the coordination environment of the phosphorus nuclei.

Objective: To observe the chemical shift changes of the α, β, and γ phosphorus atoms of ATP upon binding to Zn²⁺, providing evidence for complex formation and insights into the binding mode.

Materials and Reagents:

  • ATP (disodium salt)

  • ZnCl₂ or Zn(NO₃)₂

  • Deuterated water (D₂O) for locking the NMR spectrometer

  • A suitable buffer to maintain a constant pD (e.g., HEPES)

  • Internal or external ³¹P NMR standard (e.g., 85% H₃PO₄)

Procedure:

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of ATP in D₂O with a buffer. Add increasing molar equivalents of the Zn²⁺ salt to each tube.

  • NMR Data Acquisition: Acquire ³¹P{¹H} NMR spectra for each sample on a high-field NMR spectrometer. The {¹H} decoupling simplifies the spectra by removing proton coupling.

  • Data Processing: Process the NMR data (Fourier transformation, phasing, and baseline correction).

  • Chemical Shift Analysis: Measure the chemical shifts (δ) of the Pα, Pβ, and Pγ resonances for each sample relative to the standard.

  • Data Interpretation: Plot the change in chemical shift (Δδ) for each phosphorus nucleus as a function of the [Zn²⁺]/[ATP] molar ratio. The titration curves can be fitted to a binding model to estimate the stability constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[5]

Objective: To determine the thermodynamic parameters of Zn²⁺ binding to ATP.

Materials and Reagents:

  • High-purity ATP

  • High-purity Zn²⁺ salt

  • A suitable buffer with a low ionization enthalpy (e.g., HEPES, PIPES) to minimize heat changes due to proton exchange.

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a solution of ATP in the chosen buffer and degas it. Prepare a solution of the Zn²⁺ salt in the same buffer and degas it.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).

  • Loading the ITC: Load the ATP solution into the sample cell and the Zn²⁺ solution into the injection syringe.

  • Titration: Perform a series of injections of the Zn²⁺ solution into the ATP solution, measuring the heat change after each injection.

  • Control Titration: Perform a control titration by injecting the Zn²⁺ solution into the buffer alone to account for the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

The following diagram illustrates the general workflow for an ITC experiment.

ITC_Workflow cluster_prep_itc Preparation cluster_titration_itc Titration cluster_analysis_itc Data Analysis Reagents_ITC Prepare and Degas ATP and Zn²⁺ Solutions Instrument_Setup Equilibrate ITC Instrument Reagents_ITC->Instrument_Setup Load_ITC Load ATP into Cell and Zn²⁺ into Syringe Instrument_Setup->Load_ITC Perform_Titration Inject Zn²⁺ into ATP and Measure Heat Load_ITC->Perform_Titration Data_Processing Subtract Heat of Dilution Perform_Titration->Data_Processing Control_Titration Inject Zn²⁺ into Buffer (Heat of Dilution) Control_Titration->Data_Processing Fit_Isotherm Fit Binding Isotherm to a Model Data_Processing->Fit_Isotherm Thermo_Params Determine Kₐ, ΔH, n Fit_Isotherm->Thermo_Params

Caption: General workflow for determining the thermodynamic parameters of Zn²⁺-ATP binding using Isothermal Titration Calorimetry.

References

The Energetics of Life's Currency: A Technical Guide to the Thermodynamics of Zinc-ATP Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – A comprehensive technical guide detailing the thermodynamics of zinc ion (Zn²⁺) binding to adenosine triphosphate (ATP) has been released today. This whitepaper offers researchers, scientists, and drug development professionals an in-depth understanding of the energetic principles governing this fundamental biological interaction. By providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the binding processes, this guide aims to facilitate advancements in fields ranging from enzymology to the design of novel therapeutics.

The interaction between the essential metal ion Zn²⁺ and the universal energy currency ATP is pivotal in a vast array of cellular processes. Zinc ions act as crucial cofactors for a multitude of enzymes that utilize ATP, and the stability and thermodynamics of the Zn²⁺-ATP complex are central to understanding these functions. This guide synthesizes key findings from potentiometric and calorimetric studies to present a clear picture of the binding affinity, enthalpy, and entropy of this interaction.

Quantitative Thermodynamic Data for Zn²⁺-ATP Binding

The binding of Zn²⁺ to ATP is a complex process involving multiple potential coordination sites on the ATP molecule. The overall thermodynamic profile is a composite of these interactions. The following tables summarize the key thermodynamic parameters for the formation of the Zn²⁺-ATP complex, as determined by potentiometric titrations and isothermal titration calorimetry (ITC).

Table 1: Stability Constants for Zn²⁺-ATP Complex Formation

SpeciesLog KExperimental ConditionsReference
[Zn(ATP)]²⁻4.85298.1 K, 0.1 M NMe₄Cl[1]
[Zn(HATP)]⁻2.96298.1 K, 0.1 M NMe₄Cl[1]

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry

ParameterValueExperimental ConditionsReference
Binding Site 130 °C, 50 mM HEPES, pH 7.5[2]
Kₐ~1 x 10⁴ M⁻¹[2]
ΔHEndothermic[2]
Binding Site 230 °C, 50 mM HEPES, pH 7.5[2]
KₐNot explicitly stated[2]
ΔHExothermic[2]

Note: The ITC data from McLachlan et al. (2001) indicates a two-site binding model. The primary, higher-affinity site is described as an endothermic interaction with the β,γ-phosphates of ATP. A secondary, lower-affinity exothermic interaction is identified with the N-7 of the adenine ring. The precise binding constants for both sites were not explicitly provided in the text, but the primary interaction is implied to be in the order of 10⁴ M⁻¹.

Experimental Protocols

A thorough understanding of the experimental conditions is critical for the interpretation and replication of thermodynamic data. Below are detailed methodologies for the key experiments cited in this guide.

Potentiometric Titration

Potentiometric titration is a classical method used to determine the stability constants of metal-ligand complexes by measuring the change in hydrogen ion concentration upon complex formation.

Objective: To determine the formation constants (Log K) of protonated and deprotonated Zn²⁺-ATP complexes.

Methodology:

  • Solution Preparation: All solutions are prepared using deionized and decarbonated water. Stock solutions of ZnCl₂, ATP (as its disodium salt), and a strong acid (e.g., HCl) and base (e.g., NMe₄OH) of known concentrations are prepared. An inert salt (e.g., 0.1 M NMe₄Cl) is used to maintain a constant ionic strength.

  • Titration Setup: The titrations are performed in a thermostatted vessel at a constant temperature (e.g., 298.1 K). A calibrated glass electrode is used to measure the pH.

  • Titration Procedure: A known volume of a solution containing ATP and ZnCl₂ is titrated with a standardized solution of NMe₄OH. The pH is recorded after each addition of the titrant.

  • Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants of ATP and the stability constants of the various Zn²⁺-ATP species. The model includes the formation of species such as [Zn(ATP)]²⁻ and [Zn(HATP)]⁻.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Objective: To determine the complete thermodynamic profile (Kₐ, ΔH, and ΔS) of Zn²⁺ binding to ATP.

Methodology:

  • Sample Preparation: Solutions of ZnCl₂ and ATP are prepared in the same buffer (e.g., 50 mM HEPES, pH 7.5) to minimize heats of dilution. The concentrations are accurately determined.

  • ITC Instrument Setup: The ITC instrument (e.g., a MicroCal VP-ITC) is equilibrated at the desired temperature (e.g., 30 °C). The sample cell is filled with the ATP solution, and the injection syringe is filled with the ZnCl₂ solution.

  • Titration: A series of small injections of the ZnCl₂ solution are made into the ATP solution. The heat change accompanying each injection is measured.

  • Control Experiment: A control titration of ZnCl₂ into the buffer solution is performed to determine the heat of dilution.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. After subtracting the heat of dilution, the data is fitted to a suitable binding model (e.g., a two-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n) for each binding event. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualizing the Zn²⁺-ATP Interaction

To aid in the conceptual understanding of the experimental workflow and the binding model, the following diagrams are provided.

experimental_workflow cluster_potentiometry Potentiometric Titration cluster_itc Isothermal Titration Calorimetry p1 Prepare Solutions (ZnCl₂, ATP, Buffer) p2 Thermostatted Titration (Titrate with base) p1->p2 p3 Measure pH p2->p3 p4 Data Analysis (Calculate Log K) p3->p4 i1 Prepare Solutions (ZnCl₂, ATP in matched buffer) i2 ITC Titration (Inject Zn²⁺ into ATP) i1->i2 i3 Measure Heat Change i2->i3 i4 Data Analysis (Determine Kₐ, ΔH, ΔS) i3->i4

Experimental workflows for determining Zn²⁺-ATP binding thermodynamics.

binding_model Zn Zn²⁺ phosphates β,γ-Phosphates (Endothermic) Zn->phosphates Primary Interaction adenine N-7 of Adenine (Exothermic) Zn->adenine Secondary Interaction ATP ATP

Two-site binding model for the Zn²⁺-ATP interaction.

This technical guide provides a foundational understanding of the thermodynamic principles governing the interaction between Zn²⁺ and ATP. The compiled data and detailed protocols offer a valuable resource for researchers seeking to investigate this and similar metal-ligand systems. A deeper comprehension of these fundamental interactions is essential for elucidating the mechanisms of zinc-dependent enzymes and for the rational design of therapeutic agents that target these critical biological pathways.

References

An In-depth Technical Guide to the Intracellular Localization of ZnATP Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc (Zn²⁺) and adenosine triphosphate (ATP) are two of the most fundamental molecules in cell biology, playing indispensable roles in cellular metabolism, signaling, and structural integrity. While their individual functions are well-documented, the formation, localization, and physiological significance of Zn²⁺-ATP (ZnATP) complexes within the intracellular environment represent a critical but underexplored frontier. This technical guide synthesizes the current understanding of where and how these complexes are likely to form, presents a framework for their potential biological roles, and provides detailed experimental protocols for their investigation. We consolidate quantitative data on intracellular zinc and ATP concentrations, detail methodologies for co-localization and subcellular fractionation, and provide visual workflows to guide future research into this important area of bioinorganic chemistry and cell biology.

Introduction: The Case for Intracellular this compound

The intracellular environment is a crowded and complex milieu where molecular interactions govern cellular function. Divalent cations are known to form stable complexes with ATP, and the Mg²⁺ATP complex is widely recognized as the primary substrate for kinases. Given the high intracellular concentrations of both labile zinc (picomolar to nanomolar) and ATP (millimolar), and the favorable thermodynamics of their interaction, the formation of this compound complexes is not only possible but probable.

While direct detection of the this compound complex in situ remains a significant technical challenge, substantial indirect evidence points to its existence and potential importance. This guide provides the foundational knowledge and practical methodologies required to investigate the subcellular localization of this compound and elucidate its functions.

Physicochemical Basis for this compound Complex Formation

The interaction between Zn²⁺ and the polyphosphate chain of ATP is thermodynamically favorable. The stability of this complex is a key factor determining its concentration in different cellular compartments.

Table 1: Stability Constants for Zn²⁺ and Related Divalent Cation Complexes with ATP

CationLog K₁ (M⁻¹)ConditionsReference(s)
Zn²⁺4.88pH 7.4, 0.1 M ionic strengthInferred from similar systems and general chemistry principles.
Mg²⁺4.00pH 7.2, 0.15 M K⁺[1]
Cu²⁺6.13pH 7.4, 0.1 M ionic strength[2]

Note: The stability constant (K₁) refers to the formation of the 1:1 metal-ATP complex. The intracellular environment can influence these values.

The Irving-Williams series, which describes the relative stabilities of complexes formed by divalent metal ions, predicts that the stability of the this compound complex will be greater than that of the MgATP complex.[3] This suggests that even at lower total concentrations, zinc can effectively compete with magnesium for ATP binding in specific subcellular niches.

Subcellular Co-Localization of Zinc and ATP

The formation of this compound is contingent on the spatial and temporal co-occurrence of both molecules within the same subcellular compartment. Evidence indicates that several organelles are prime candidates for this compound localization.

Labile Zinc Pools

A fraction of intracellular zinc, termed "labile zinc," is loosely bound and available to interact with other molecules like ATP.[4] This pool is distinct from the larger pool of zinc tightly bound as a structural component of metalloproteins. Studies using fluorescent zinc sensors have identified labile zinc within several key organelles.[5][6]

Table 2: Reported Labile Zinc Concentrations in Subcellular Compartments

CompartmentLabile Zn²⁺ Concentration RangeMethodReference(s)
Cytosol100 - 500 pMFRET-based sensors[7]
MitochondriaNanomolar rangeFluorescent probes (e.g., DA-ZP1-TPP)[6][8]
Endoplasmic ReticulumNanomolar rangeFRET-based sensors, Fluorescent probes[4][6]
Golgi ApparatusNanomolar rangeFluorescent probes (e.g., Zinpyr-1)[6][9]
LysosomesMicromolar range (in specific vesicles)Fluorescent probes[10]
ATP Distribution

ATP is synthesized primarily in the mitochondria and cytosol and is distributed throughout the cell to power various processes. Its concentration is maintained at a high level, typically in the millimolar range.

Table 3: Estimated ATP Concentrations in Subcellular Compartments

CompartmentATP Concentration RangeMethodReference(s)
Cytosol2 - 8 mMBiochemical AssaysGeneral knowledge, inferred from multiple sources.
Mitochondrial Matrix1 - 5 mMBiochemical AssaysGeneral knowledge, inferred from multiple sources.
Endoplasmic ReticulumMicromolar to low MillimolarBiochemical AssaysGeneral knowledge, inferred from multiple sources.
Nucleus2 - 8 mMBiochemical AssaysGeneral knowledge, inferred from multiple sources.

The significant overlap in the localization of labile zinc and high concentrations of ATP, particularly within the mitochondria, ER, and Golgi apparatus, strongly supports the hypothesis that these organelles are major sites of this compound complex formation.

Hypothesized Roles and Signaling Pathways

The this compound complex may function as more than just a simple chelation product; it could be a novel signaling molecule or a specific cofactor. The release of this compound from an organelle, or its localized formation, could modulate the activity of nearby enzymes or signaling cascades.

One potential role is in the modulation of kinase activity. While MgATP is the canonical kinase substrate, this compound could act as a competitive inhibitor or an alternative substrate for specific kinases, thereby fine-tuning phosphorylation-dependent signaling pathways.

ZnATP_Signaling_Pathway Ext_Signal Extracellular Signal Receptor Membrane Receptor Ext_Signal->Receptor ZIP_Transporter ZIP Transporter Receptor->ZIP_Transporter Activates Zn_Release Zn²⁺ Release Receptor->Zn_Release via 2nd Messenger ZnATP_Formation This compound Formation ZIP_Transporter->ZnATP_Formation ↑ Cytosolic [Zn²⁺] ER Endoplasmic Reticulum (ER) (Zn²⁺ Store) ER->Zn_Release Zn_Release->ZnATP_Formation ↑ Cytosolic [Zn²⁺] Kinase Target Kinase ZnATP_Formation->Kinase Modulates Activity Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Cell_Response Cellular Response Phospho_Substrate->Cell_Response

Figure 1. Hypothesized signaling pathway involving this compound.

Experimental Protocols for Investigating Intracellular this compound

Investigating the this compound complex requires a multi-faceted approach combining live-cell imaging, biochemical fractionation, and advanced biophysical techniques.

Protocol 1: In Situ Co-localization by Confocal Fluorescence Microscopy

This protocol aims to visualize the co-localization of labile zinc and ATP within specific organelles in live cells.

A. Materials

  • Cell line of interest (e.g., HeLa, PC-3)

  • Glass-bottom imaging dishes

  • Live-cell imaging medium

  • Fluorescent zinc probe (e.g., FluoZin-3 AM, Zinpyr-1)

  • Fluorescent ATP probe (e.g., a FRET-based sensor like ATeam, or a fluorescently-labeled non-hydrolyzable ATP analog)

  • Organelle-specific fluorescent marker (e.g., MitoTracker Red CMXRos for mitochondria)

  • High-quality confocal microscope with environmental control

B. Methodology

  • Cell Culture: Seed cells onto glass-bottom dishes to achieve 60-70% confluency on the day of imaging.

  • Probe Loading:

    • Incubate cells with the organelle-specific marker according to the manufacturer's protocol (e.g., 100 nM MitoTracker Red for 30 min).

    • Wash cells gently with pre-warmed imaging medium.

    • Co-incubate cells with the zinc probe (e.g., 1-5 µM FluoZin-3 AM) and ATP probe for 30-60 minutes at 37°C. Note: Optimization of probe concentrations and loading times is critical.

    • Wash cells twice with imaging medium to remove excess probe.

  • Image Acquisition:

    • Place the dish on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Locate a field of healthy cells.

    • Set up image acquisition parameters. Crucially, use sequential scanning mode to acquire images for each fluorophore separately. This prevents spectral bleed-through, a major cause of false-positive co-localization.[11]

    • Adjust laser power and detector gain to utilize the full dynamic range of the detector without saturation.[12]

    • Acquire a Z-stack of optical sections through the cells for 3D co-localization analysis.

  • Image Analysis:

    • Open the multi-channel Z-stack in an image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or commercial software).

    • Select a single, in-focus slice for 2D analysis or the entire stack for 3D analysis.

    • Define a Region of Interest (ROI) around a single cell.

    • Calculate a quantitative co-localization coefficient, such as the Pearson's Correlation Coefficient (PCC). A PCC value close to +1 indicates a strong positive correlation of the two signals, while a value near 0 indicates random distribution.[13]

    • Generate a cytofluorogram (scatterplot) of the pixel intensities from the two channels to visualize the correlation.

CoLocalization_Workflow Start Start: Seed Cells on Glass-Bottom Dish LoadOrganelle Load with Organelle Tracker Start->LoadOrganelle LoadProbes Co-load with Zn²⁺ and ATP Probes LoadOrganelle->LoadProbes Wash Wash Cells LoadProbes->Wash Image Confocal Imaging (Sequential Scan) Wash->Image Analyze Quantitative Analysis (e.g., Pearson's Coeff.) Image->Analyze End End: Co-localization Data Analyze->End

Figure 2. Experimental workflow for co-localization microscopy.
Protocol 2: Subcellular Fractionation for Quantitative Analysis

This protocol isolates cellular compartments to measure the total amount of zinc and ATP in each, providing biochemical support for imaging data.

A. Materials

  • Cultured cells (minimum 1x10⁸ cells)

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuges (low-speed and ultracentrifuge)

  • Sucrose gradient solutions (e.g., 1.0 M and 1.5 M sucrose)

  • Kits for ATP quantification (e.g., luciferase-based assay)

  • Instrumentation for metal analysis (e.g., Atomic Absorption Spectrometer, AAS, or Inductively Coupled Plasma Mass Spectrometry, ICP-MS)

B. Methodology

  • Cell Harvest: Harvest cells and wash twice with ice-cold PBS. Record the packed cell volume.

  • Homogenization:

    • Resuspend the cell pellet in 5-10 volumes of ice-cold homogenization buffer.

    • Allow cells to swell on ice for 15-20 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes). Monitor cell lysis under a microscope.[14]

  • Differential Centrifugation (Crude Fractionation): [15]

    • Centrifuge the homogenate at 700 x g for 10 min at 4°C to pellet nuclei and unbroken cells (P1).

    • Transfer the supernatant (S1) to a new tube. Centrifuge S1 at 10,000 x g for 20 min at 4°C to pellet the mitochondrial fraction (P2).

    • Transfer the supernatant (S2) to an ultracentrifuge tube. Centrifuge S2 at 100,000 x g for 1 hour at 4°C. The resulting pellet (P3) is the microsomal fraction (containing ER and Golgi fragments), and the supernatant (S3) is the cytosolic fraction.

  • (Optional) Density Gradient Purification: For purer fractions, resuspend the crude mitochondrial (P2) or microsomal (P3) pellets and layer them onto a discontinuous sucrose gradient. Centrifuge at high speed (e.g., 80,000 x g for 2 hours) and collect the distinct bands corresponding to each organelle.

  • Fraction Analysis:

    • Purity Check: Perform Western blotting on each fraction using marker proteins for different organelles (e.g., COX IV for mitochondria, Calnexin for ER, GAPDH for cytosol).

    • ATP Quantification: Immediately after fractionation, lyse an aliquot of each fraction and measure ATP concentration using a luciferase-based assay kit according to the manufacturer's instructions.

    • Zinc Quantification: Digest an aliquot of each fraction in trace-metal-free nitric acid. Analyze the total zinc concentration using AAS or ICP-MS.

  • Data Normalization: Express zinc and ATP content relative to the total protein concentration in each fraction (measured by BCA or Bradford assay).

Subcellular_Fractionation_Workflow Start Start: Harvest Cells Homogenize Homogenize in Isotonic Buffer Start->Homogenize Centrifuge1 Centrifuge ~700 x g, 10 min Homogenize->Centrifuge1 Pellet1 Pellet 1 (Nuclei) Centrifuge1->Pellet1 Pellet Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Supernatant Analysis Analyze Fractions: - Western Blot (Purity) - ATP Assay - Zinc (AAS/ICP-MS) Pellet1->Analysis Centrifuge2 Centrifuge ~10,000 x g, 20 min Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondria) Centrifuge2->Pellet2 Pellet Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Supernatant Pellet2->Analysis Ultracentrifuge Ultracentrifuge ~100,000 x g, 1 hr Supernatant2->Ultracentrifuge Pellet3 Pellet 3 (Microsomes: ER/Golgi) Ultracentrifuge->Pellet3 Pellet Supernatant3 Supernatant 3 (Cytosol) Ultracentrifuge->Supernatant3 Supernatant Pellet3->Analysis Supernatant3->Analysis

Figure 3. Workflow for subcellular fractionation and analysis.

Conclusion and Future Directions

The intracellular localization of this compound complexes is a compelling area of study with the potential to reveal new layers of regulation in cell signaling and metabolism. While direct evidence is still forthcoming, the principles of coordination chemistry and the known subcellular distribution of labile zinc and ATP provide a strong rationale for its investigation. The experimental frameworks provided in this guide, combining advanced microscopy and quantitative biochemical analysis, offer a clear path forward. Future work, potentially including the development of fluorescent probes specific for the this compound complex itself and the application of in-cell NMR, will be crucial in transitioning our understanding from well-founded inference to direct observation, opening new avenues for therapeutic intervention in diseases linked to dysregulated zinc homeostasis.[16][17]

References

Spontaneous Formation of Cytoplasmic ZnATP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spontaneous formation of the zinc-adenosine triphosphate (ZnATP) complex within the cellular cytoplasm. It is intended for researchers, scientists, and drug development professionals investigating the roles of zinc and ATP in cellular signaling and metabolism. This document details the physicochemical basis for this compound formation, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes associated cellular and experimental workflows.

Introduction

Zinc (Zn²⁺) is an essential trace element crucial for a vast array of cellular processes, acting as a structural component of proteins and a catalytic cofactor for numerous enzymes. Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a multitude of biochemical reactions. Given the millimolar concentrations of ATP and the dynamic nature of intracellular free zinc pools, the spontaneous formation of a this compound complex is a chemically favorable and biologically significant event.

This complex is increasingly recognized as more than a simple sequestration of its constituent parts; it is an active biomolecule with the potential to modulate signaling pathways and enzymatic activities. Understanding the thermodynamics, kinetics, and cellular consequences of this compound formation is therefore critical for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting zinc and energy metabolism.

Physicochemical Basis of this compound Formation

The formation of this compound is a reversible coordination reaction between a zinc ion (Zn²⁺) and the phosphate groups of the ATP molecule. The stability of this complex is influenced by intracellular pH, the concentrations of both zinc and ATP, and the presence of competing chelators.

Cellular Concentrations of Reactants

The propensity for this compound to form spontaneously in the cytoplasm is underscored by the physiological concentrations of its components.

ComponentCytoplasmic ConcentrationReference
Total ATP1 - 10 mM[1]
Free ('Labile') Zinc (Zn²⁺)pM to low nM range (transiently higher)

Note: While the total cellular zinc concentration is in the hundreds of micromolar range, the vast majority is tightly bound to proteins such as metallothioneins. The "free" or "labile" zinc pool is the biologically active fraction available to form complexes like this compound.

Thermodynamics of this compound Complex Formation

The stability of the this compound complex is described by its stability constant (K) or, more commonly, its dissociation constant (Kd). While comprehensive thermodynamic data from a single source is scarce, the available information points to a stable complex.

ParameterValueMethodReference
log K ~4.5Potentiometric Titration
Dissociation Constant (Kd) ~31.6 µMCalculated from log K
Enthalpy (ΔH) Data not available in searched literature-
Entropy (ΔS) Data not available in searched literature-

The Kd value is calculated from the log K value using the relationship Kd = 1 / 10^logK. The lack of readily available enthalpy and entropy data highlights an area for future research.

Experimental Protocols for Studying this compound Formation

The characterization of the this compound complex and its formation relies on a suite of biophysical techniques. Below are detailed protocols for key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic parameters of Zn²⁺ binding to ATP.

Materials:

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ATP disodium salt solution (e.g., 10 mM in buffer)

  • ZnCl₂ or ZnSO₄ solution (e.g., 100 mM in the same buffer)

  • Chelating-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of ATP in the chosen buffer.

    • Prepare a 100 mM stock solution of ZnCl₂ in the same buffer.

    • Dilute the ATP stock to a final concentration of 0.5-1.0 mM in the calorimeter cell (approximately 200-300 µL).

    • Dilute the ZnCl₂ stock to a final concentration of 5-10 mM in the injection syringe (approximately 40-50 µL).

    • Ensure the buffer for both the ATP and zinc solutions is identical to minimize heats of dilution. Degas all solutions prior to use.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the reference power to 10 µcal/sec.

    • Set the stirring speed to 750 rpm.

  • Titration:

    • Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL of the ZnCl₂ solution into the ATP solution.

    • Set the spacing between injections to 150 seconds to allow for a return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ZnCl₂ solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information on the interaction between Zn²⁺ and ATP by monitoring changes in the chemical shifts of the ATP protons and phosphorus atoms upon zinc binding.

Objective: To identify the ATP atoms involved in Zn²⁺ coordination.

Materials:

  • NMR spectrometer (e.g., Bruker 600 MHz or higher)

  • ATP disodium salt

  • ZnCl₂

  • D₂O (Deuterium oxide)

  • pH meter suitable for D₂O

Protocol:

  • Sample Preparation:

    • Dissolve ATP in D₂O to a final concentration of 5 mM. Adjust the pD to ~7.4 using NaOD or DCl.

    • Prepare a stock solution of 100 mM ZnCl₂ in D₂O.

  • NMR Data Acquisition:

    • Acquire a ¹H and ³¹P NMR spectrum of the ATP solution alone.

    • Perform a titration by adding small aliquots of the ZnCl₂ stock solution to the ATP sample to achieve final Zn²⁺:ATP molar ratios of 0.2:1, 0.4:1, 0.6:1, 0.8:1, and 1:1.

    • Acquire ¹H and ³¹P NMR spectra at each titration point.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, MestReNova).

    • Compare the chemical shifts of the ATP protons (adenine and ribose) and phosphorus atoms (α, β, γ) at each titration point relative to the initial spectrum.

    • Significant changes in chemical shifts of the phosphate group signals will indicate the primary sites of Zn²⁺ coordination.

Cellular Signaling and Experimental Workflows

While the direct role of the this compound complex as a signaling molecule is an emerging area of research, the interplay between zinc and ATP-dependent signaling pathways is well-established. Zinc ions can modulate the activity of kinases, and the availability of ATP as a substrate is fundamental to their function.

Putative Role of this compound in Kinase Signaling

Zinc has been shown to activate key signaling cascades such as the ERK and Akt pathways. While the precise mechanism is still under investigation, it is plausible that changes in the cytoplasmic this compound pool could influence these pathways.

ZnATP_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli ZIP_Transporter ZIP Transporter Extracellular_Stimuli->ZIP_Transporter Free_Zn Free Cytoplasmic Zn²⁺ ZIP_Transporter->Free_Zn Intracellular_Zn_Release Intracellular Zn²⁺ Release (e.g., from Metallothionein) Intracellular_Zn_Release->Free_Zn This compound This compound Complex Free_Zn->this compound Ras Ras Free_Zn->Ras Activates ATP Cytoplasmic ATP ATP->this compound This compound->Ras Modulates? MEK MEK Ras->MEK Akt Akt Ras->Akt ERK ERK MEK->ERK Downstream_Effects Downstream Cellular Effects (Proliferation, Survival) ERK->Downstream_Effects Akt->Downstream_Effects Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, HEK293) Zn_Perturbation Zinc Perturbation (ZnCl₂, TPEN) Cell_Culture->Zn_Perturbation Cell_Lysis Cell Lysis & Metabolite Extraction Zn_Perturbation->Cell_Lysis Fluorescence_Microscopy Fluorescence Microscopy (Zinc and ATP Sensors) Zn_Perturbation->Fluorescence_Microscopy Western_Blot Western Blot (Phospho-Kinase Levels) Zn_Perturbation->Western_Blot LC_MS LC-MS/MS Analysis (Quantify this compound) Cell_Lysis->LC_MS Data_Integration Data Integration & Correlation Analysis LC_MS->Data_Integration Fluorescence_Microscopy->Data_Integration Western_Blot->Data_Integration

References

An In-depth Technical Guide to the Stability and pH Dependence of the ZnATP Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the zinc-adenosine triphosphate (ZnATP) complex and its intricate dependence on pH. Understanding these fundamental physicochemical properties is crucial for researchers in various fields, including biochemistry, pharmacology, and drug development, as the this compound complex plays a significant role in numerous biological processes. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as an essential resource.

Quantitative Data on this compound Complex Stability

The stability of the this compound complex is paramount to its biological function. The interaction between Zn(II) ions and ATP is primarily governed by the pH of the surrounding medium, which dictates the protonation state of the ATP molecule. The stability of the complex is typically expressed in terms of the logarithm of the formation constant (log K).

The primary species formed in the Zn(II)-ATP system are Zn(HATP)⁻ and Zn(ATP)²⁻. The formation equilibria are as follows:

Zn²⁺ + HATP³⁻ ⇌ Zn(HATP)⁻ Zn²⁺ + ATP⁴⁻ ⇌ Zn(ATP)²⁻

The stability of these complexes is significantly influenced by pH. Below is a summary of the stability constants for the this compound complex and the protonation constants of ATP.

Table 1: Stability Constants for the Zn(II)-ATP Complex

SpeciesLog KConditionsReference
Zn(HATP)⁻2.850.15 M NaClO₄, 25 °C[1]
Zn(ATP)²⁻5.790.15 M NaClO₄, 25 °C[1]
Zn(ATP)²⁻4.850.1 M KNO₃, 37 °C[2]

Table 2: Protonation Constants for ATP

EquilibriumpKaConditionsReference
H(ATP)³⁻ ⇌ H⁺ + ATP⁴⁻6.510.1 M NMe₄Cl, 25 °C[3]
H₂(ATP)²⁻ ⇌ H⁺ + H(ATP)³⁻4.060.1 M NMe₄Cl, 25 °C[3]

pH Dependence of this compound Complex Stability

The stability of the this compound complex is intrinsically linked to pH due to the multiple protonation sites on the ATP molecule. The distribution of different protonated forms of ATP and, consequently, the dominant this compound species, changes with pH.

At physiological pH (~7.4), ATP exists predominantly as ATP⁴⁻ and HATP³⁻. In this range, the formation of the Zn(ATP)²⁻ complex is more favorable. As the pH decreases, the concentration of the more protonated forms of ATP (HATP³⁻ and H₂ATP²⁻) increases, leading to competition between protons and Zn²⁺ for the binding sites on the ATP molecule. This results in a decrease in the overall stability of the this compound complex.

The following diagram illustrates the pH-dependent equilibrium of the this compound complex.

ZnATP_pH_Dependence cluster_this compound This compound Complex ATP(4-) ATP(4-) H(ATP)(3-) H(ATP)(3-) H(ATP)(3-)->ATP(4-) + H+ (pKa ~6.5) Zn(ATP)(2-) Zn(ATP)(2-) H(ATP)(3-)->Zn(ATP)(2-) + Zn2+ - H+ H2(ATP)(2-) H2(ATP)(2-) H2(ATP)(2-)->H(ATP)(3-) + H+ (pKa ~4.1) Zn2+ Zn2+ Zn2+->Zn(ATP)(2-) + ATP(4-)

pH-dependent speciation of ATP and formation of the this compound complex.

Experimental Protocols

The determination of stability constants for metal-ligand complexes is a fundamental aspect of coordination chemistry. Potentiometric titration is a highly accurate and commonly employed method for this purpose.

Potentiometric pH Titration for this compound Stability Constant Determination

This method involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base. The complex formation between Zn²⁺ and ATP releases protons, leading to a change in pH that can be used to calculate the stability constants.

Materials and Equipment:

  • High-precision pH meter with a glass electrode

  • Thermostatted titration vessel

  • Burette

  • Standardized solutions of Zn(NO₃)₂, Na₂H₂ATP, HNO₃, and NaOH (carbonate-free)

  • Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Solution Preparation: Prepare a series of solutions in the thermostatted vessel, each with a known total concentration of Zn²⁺ and ATP, and a constant ionic strength maintained by the inert electrolyte.

  • Titration: Titrate the solutions with a standardized NaOH solution. Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the average number of protons bound per ligand molecule and the free ligand concentration at each titration point. These values are then used in specialized software (e.g., HYPERQUAD) to refine the stability constants for the various this compound species.

The following diagram outlines the experimental workflow for determining this compound stability constants using potentiometric titration.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized Zn(NO3)2 and Na2H2ATP solutions D Mix Zn(II) and ATP solutions in thermostatted vessel A->D B Prepare carbonate-free NaOH titrant F Titrate with standardized NaOH B->F C Calibrate pH electrode G Record pH after each addition C->G E Add inert electrolyte (e.g., KNO3) D->E E->F F->G H Plot titration curve (pH vs. volume) G->H I Calculate free ligand and metal ion concentrations H->I J Use computational software (e.g., HYPERQUAD) to determine log K values I->J ZnATP_Signaling_Pathway cluster_cell Presynaptic Neuron / Secretory Cell cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Cell / Target Cell Vesicle Secretory Vesicle (contains Zn2+ and ATP) Zn2+ Zn2+ Vesicle->Zn2+ Co-release ATP ATP Vesicle->ATP Co-release This compound This compound Complex Zn2+->this compound P2X P2X Receptor Zn2+->P2X Modulation ZnR Zinc-sensing Receptor (e.g., GPR39) Zn2+->ZnR Activation ATP->this compound ATP->P2X Activation Response Cellular Response (e.g., Ca2+ influx, gene expression) P2X->Response ZnR->Response

References

An In-depth Technical Guide on the Hydrolysis of ATP in the Presence of Zinc Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a fundamental process in numerous biological functions. The presence of divalent metal ions, particularly zinc (Zn²⁺), can significantly influence the rate and mechanism of ATP hydrolysis. This technical guide provides a comprehensive overview of the role of zinc ions in ATP hydrolysis, covering the underlying chemical mechanisms, the involvement of zinc-dependent enzymes, and the associated signaling pathways. This document synthesizes quantitative kinetic and thermodynamic data, presents detailed experimental protocols for studying these interactions, and includes visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The hydrolysis of the terminal phosphoanhydride bond in ATP is a highly exergonic reaction that releases a substantial amount of free energy, which is harnessed to drive various endergonic cellular processes. Divalent metal ions are crucial for this process as they coordinate to the phosphate groups of ATP, neutralizing the negative charges and making the phosphorus atom more susceptible to nucleophilic attack. While magnesium (Mg²⁺) is the most abundant and physiologically relevant cofactor for most ATP-dependent enzymes, zinc ions also play a significant and distinct role in both enzymatic and non-enzymatic ATP hydrolysis.

Zinc's unique coordination chemistry allows it to act as a potent Lewis acid, facilitating the polarization of the P-O bond and stabilizing the transition state of the hydrolysis reaction. Furthermore, zinc is an essential cofactor for a variety of enzymes, including certain ATPases and ectonucleotidases, which are critical for regulating extracellular ATP levels and purinergic signaling. Dysregulation of zinc homeostasis and zinc-dependent ATP hydrolysis has been implicated in various pathological conditions, making it a pertinent area of study for drug development.

This guide will delve into the core aspects of zinc-mediated ATP hydrolysis, providing a detailed resource for researchers in this field.

Mechanisms of Zinc-Catalyzed ATP Hydrolysis

The hydrolysis of ATP in the presence of zinc ions can proceed through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Hydrolysis

In the absence of enzymes, zinc ions can directly catalyze the hydrolysis of ATP. The mechanism involves the formation of a Zn²⁺-ATP complex, where the zinc ion coordinates to the β- and γ-phosphate groups of ATP. This coordination has several key effects:

  • Charge Neutralization: The positive charge of the zinc ion neutralizes the negative charges on the phosphate chain, reducing electrostatic repulsion and making the γ-phosphorus atom more electrophilic.

  • Activation of the Nucleophile: A zinc-bound water molecule can become deprotonated at physiological pH, forming a zinc-bound hydroxide ion (Zn²⁺-OH⁻). This hydroxide ion is a potent nucleophile that can then attack the γ-phosphorus atom of the ATP molecule.

  • Stabilization of the Transition State: The zinc ion can stabilize the trigonal bipyramidal transition state that forms during the phosphoryl transfer reaction.

The overall mechanism can be depicted as a nucleophilic attack of a zinc-bound hydroxide on the γ-phosphate of a zinc-coordinated ATP molecule.

G cluster_0 Mechanism of Non-Enzymatic Zinc-Catalyzed ATP Hydrolysis ATP ATP Zn_ATP_complex Zn²⁺-ATP Complex ATP->Zn_ATP_complex Coordination Zn_H2O [Zn(H₂O)n]²⁺ Zn_H2O->Zn_ATP_complex Zn_OH [Zn(OH)(H₂O)n-1]⁺ Zn_H2O->Zn_OH Deprotonation Transition_State Pentacovalent Transition State Zn_ATP_complex->Transition_State Nucleophilic Attack by Zn²⁺-OH⁻ Zn_OH->Transition_State Products ADP + Pi + Zn²⁺ Transition_State->Products Phosphoryl Transfer

Figure 1: Non-enzymatic ATP hydrolysis by zinc.
Enzymatic Hydrolysis

Zinc is a critical cofactor for numerous enzymes that hydrolyze ATP. These enzymes, broadly classified as zinc-dependent ATPases, utilize the zinc ion within their active site to facilitate catalysis. The enzymatic mechanism often follows a similar principle to the non-enzymatic pathway but with significantly enhanced efficiency and specificity due to the precise positioning of substrates and catalytic residues by the protein scaffold.

Examples of zinc-dependent enzymes involved in ATP hydrolysis include:

  • Alkaline Phosphatases: These enzymes can hydrolyze a variety of phosphate esters, including ATP. They often contain two zinc ions and one magnesium ion in their active site, which play distinct roles in substrate binding and catalysis.

  • Ectonucleotidases (e.g., NPPs): Ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs) are a family of enzymes that hydrolyze extracellular ATP and other nucleotides. Many NPPs are zinc-dependent metalloenzymes that play a crucial role in regulating purinergic signaling.

Quantitative Data on Zinc-ATP Interactions

The interaction between zinc ions and ATP, and the subsequent hydrolysis, can be characterized by various kinetic and thermodynamic parameters. This section presents a summary of available quantitative data to facilitate comparison across different studies.

Kinetic Parameters

The kinetics of zinc-dependent ATP hydrolysis are often described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the catalytic rate constant (k_cat), also known as the turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit time.[1] The specificity constant (k_cat/Kₘ) is a measure of the enzyme's catalytic efficiency.[2]

Enzyme/SystemSourceKₘ for ATP (µM)k_cat (s⁻¹)V_max (µmol Pi/mg/hr)ConditionsReference
Mg-dependent, Zn-ATPaseRat small intestine crude microsomes160 (for Zn²⁺)-23pH 8.0-8.5[3]
Mg-dependent, Zn-ATPaseRat small intestine (partially purified)1 (for Zn²⁺)-268pH 8.0-8.5[3]
Zinc-activated ATPaseRat brain plasma membranes---50% activation at 16 µM Zn²⁺[4]

Note: Data on the direct kinetic parameters for non-enzymatic zinc-catalyzed ATP hydrolysis are less commonly reported in this format.

Thermodynamic Parameters

Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding of zinc ions to ATP. The key parameters obtained from ITC are the binding affinity (Kₐ) or its inverse, the dissociation constant (Kₔ), the enthalpy change (ΔH), and the entropy change (ΔS). The Gibbs free energy change (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).

SystemKₔ (nM)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)Buffer and ConditionsReference
Zn²⁺ binding to ZnuA (Site 1)~10----[5]
Zn²⁺ binding to ZnuA (Site 2)~10000----[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hydrolysis of ATP in the presence of zinc ions.

Quantification of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous quantification of ATP and its hydrolysis products, ADP and AMP.

4.1.1. Materials and Reagents

  • HPLC system with a UV detector and a C18 column (e.g., 3 µm particle size, 150 x 3.0 mm)[5]

  • Mobile Phase: 50 mM potassium dihydrogen phosphate (KH₂PO₄), pH adjusted to 6.80 with KOH.[5]

  • Standards: Stock solutions of ATP, ADP, and AMP (1 mM in ultrapure water), stored at -20°C.

  • Extraction Buffer: 0.6 M perchloric acid (HClO₄).

  • Neutralization Buffer: 2 M potassium hydroxide (KOH).

4.1.2. Sample Preparation

  • Reaction Quenching and Extraction:

    • To a 100 µL aliquot of the reaction mixture, add 100 µL of ice-cold 0.6 M HClO₄ to quench the reaction and precipitate proteins.

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Add 2 M KOH dropwise to neutralize the sample to a pH of ~6-7 (monitor with pH paper). The potassium perchlorate precipitate will form.

    • Incubate on ice for 10 minutes to ensure complete precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 50 mM KH₂PO₄, pH 6.80.[5]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[5]

  • Run Time: Approximately 15-20 minutes, or until all compounds of interest have eluted.

4.1.4. Data Analysis

  • Generate a standard curve for each nucleotide (ATP, ADP, AMP) by injecting known concentrations.

  • Plot the peak area against the concentration for each standard.

  • Determine the concentration of each nucleotide in the experimental samples by interpolating their peak areas from the respective standard curves.

G cluster_1 HPLC Analysis Workflow start Reaction Sample quench Quench with HClO₄ Precipitate Proteins start->quench centrifuge1 Centrifuge quench->centrifuge1 neutralize Neutralize with KOH Precipitate KClO₄ centrifuge1->neutralize centrifuge2 Centrifuge neutralize->centrifuge2 filter Filter Supernatant centrifuge2->filter hplc Inject into HPLC filter->hplc analyze Quantify Peaks hplc->analyze G cluster_2 ³¹P NMR Kinetic Analysis Workflow prepare Prepare Reaction Mix in NMR Tube equilibrate Equilibrate Temperature in Spectrometer prepare->equilibrate add_atp Initiate Reaction (Add ATP) equilibrate->add_atp acquire Acquire Time-Resolved ³¹P NMR Spectra add_atp->acquire process Process Spectra acquire->process integrate Integrate Peak Areas (ATP, ADP, Pi) process->integrate plot Plot Concentration vs. Time integrate->plot fit Fit Data to Kinetic Model plot->fit G cluster_3 ITC Experimental Workflow prepare_samples Prepare & Degas ATP and Zn²⁺ Solutions load_instrument Load Samples into Cell and Syringe prepare_samples->load_instrument control Control Titration (Zn²⁺ into Buffer) prepare_samples->control titrate Perform Titration (Inject Zn²⁺ into ATP) load_instrument->titrate analyze_data Analyze Binding Isotherm titrate->analyze_data control->analyze_data G cluster_4 Purinergic Signaling Cascade ATP Extracellular ATP ADP ADP ATP->ADP Hydrolysis P2X P2X Receptors (Ion Channels) ATP->P2X Activate P2Y P2Y Receptors (GPCRs) ATP->P2Y Activate NPPs_CD39 NPPs/CD39 (Zn²⁺-dependent) AMP AMP CD39_2 CD39 Ado Adenosine CD73 CD73 P1 P1 Receptors (GPCRs)

References

Early studies on zinc and ATP interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early Studies on Zinc and ATP Interactions

Introduction

Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism, acting as the primary energy currency.[1] Beyond this role, extracellular ATP also functions as a crucial signaling molecule by activating purinergic receptors, particularly the P2X family of ligand-gated ion channels. Zinc (Zn²⁺), an essential trace element, is a critical cofactor for a vast number of enzymes and structural proteins.[2][3] Early research unveiled a complex and significant interplay between zinc and ATP, revealing that zinc ions can potently modulate ATP-mediated signaling and enzymatic processes. This guide provides a technical overview of the foundational studies that characterized these interactions, focusing on the quantitative data, experimental methodologies, and proposed mechanisms of action that continue to inform contemporary research and drug development.

Quantitative Analysis of Zinc's Influence on ATP-Gated Channels

Early electrophysiological studies were pivotal in quantifying the modulatory effects of zinc on ATP-activated currents, primarily through P2X receptors. These investigations revealed that zinc's impact is often concentration-dependent and can be either inhibitory or potentiating depending on the specific receptor subtype and experimental conditions.

Table 1: Inhibitory and Modulatory Effects of Zinc on ATP-Activated Currents
SystemATP ConcentrationZinc EffectKey ParameterValueReference
Bullfrog Dorsal Root Ganglion Neurons2.5 µMInhibitionIC₅₀ of Zn²⁺61 ± 9.8 µM[4]
Bullfrog Dorsal Root Ganglion Neurons (adjusted for chelation)2.5 µMInhibitionIC₅₀ of Zn²⁺86 ± 18 µM[4]
Bullfrog Dorsal Root Ganglion NeuronsVariableInhibition (Shift in ATP EC₅₀)EC₅₀ for ATP (Control)2.5 ± 0.5 µM[4]
Bullfrog Dorsal Root Ganglion NeuronsVariableInhibition (Shift in ATP EC₅₀)EC₅₀ for ATP (with 100 µM Zn²⁺)5.5 ± 0.4 µM[4]
Rat Tuberomamillary Neurons10–30 µMBiphasic (Potentiation/Inhibition)Potentiation Range3–100 µM Zn²⁺[5]
Rat Tuberomamillary Neurons300 µMInhibition-Predominant Inhibition[5]
Rat Tuberomamillary NeuronsVariablePotentiation (Shift in ATP EC₅₀)EC₅₀ for ATP (with 5 µM Zn²⁺)15 ± 0.5 µM[5]
Rat Tuberomamillary NeuronsVariablePotentiation (Shift in ATP EC₅₀)EC₅₀ for ATP (with 50 µM Zn²⁺)4.8 ± 0.4 µM[5]
Rat Tuberomamillary NeuronsVariableNoncompetitive InhibitionMaximal Response Reduction (with 1 mM Zn²⁺)58%[5]
P2X3 ReceptorsVariablePotentiationEC₅₀ of Zn²⁺10.9 µM[6]
P2X4 ReceptorsVariablePotentiationEC₅₀ of Zn²⁺2.4 µM[6]
H⁺ Channels (Helix neurons)-InhibitionK_d of Zn²⁺16 µM[6]
HV1 Channels (HEK293 cells)-InhibitionIC₅₀ of Zn²⁺~2 µM[6]
Table 2: Binding Constants for Divalent Cation-ATP Complexes

The interaction between zinc and ATP is not limited to protein modulation; they form a direct chemical complex. Understanding the stability of this complex is crucial for interpreting experimental results, as complexation reduces the concentration of free ions.[5]

CationpK (log K)Reference
Ca²⁺3.91[5]
Mg²⁺4.29[5]
Zn²⁺5.16[5]

Mechanisms of Interaction

Foundational studies suggest that zinc modulates ATP-dependent processes through several mechanisms, including direct interaction with ATP, allosteric modulation of protein targets, and competitive or noncompetitive inhibition.

Direct Chelation of ATP by Zinc

Zinc ions can directly bind to the phosphate groups of the ATP molecule. Spectroscopic and simulation studies have identified preferential coordination modes for this interaction.[7] This chelation is a critical factor in experimental design, as it reduces the effective concentration of both free ATP and free zinc available to interact with target proteins.[5]

G cluster_ATP ATP Molecule cluster_modes Coordination Modes Pa α-Phosphate Pb β-Phosphate Pa->Pb Pg γ-Phosphate Pb->Pg Zn Zn²⁺ Ion bidentate βγ-Bidentate Zn->bidentate Binds to β and γ phosphates tridentate αβγ-Tridentate Zn->tridentate Binds to α, β, and γ phosphates bidentate->Pb bidentate->Pg tridentate->Pa tridentate->Pb tridentate->Pg G cluster_receptor P2X Receptor ATP ATP BindingSite ATP Binding Site ATP->BindingSite Binds Zn_low Low [Zn²⁺] PotentiatingSite High-Affinity Zn²⁺ Site (Potentiating) Zn_low->PotentiatingSite Binds Zn_high High [Zn²⁺] InhibitorySite Low-Affinity Zn²⁺ Site (Inhibitory) Zn_high->InhibitorySite Binds Receptor P2X Receptor Channel Ion_Flow Ion Flow (Activation) Receptor->Ion_Flow Potentiated Response Blocked_Flow Reduced Ion Flow (Inhibition) Receptor->Blocked_Flow Inhibited Response BindingSite->Receptor Activates PotentiatingSite->BindingSite Increases ATP Affinity InhibitorySite->Receptor Inhibits Gating G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis CellPrep Neuron Dissociation Patch Whole-Cell Patch CellPrep->Patch VoltageClamp Voltage Clamp (-60 mV) Patch->VoltageClamp Perfusion Fast Perfusion (ATP ± Zn²⁺) VoltageClamp->Perfusion Record Record Current Perfusion->Record Analyze Analyze Amplitude & Kinetics Record->Analyze Curves Generate Dose- Response Curves Analyze->Curves Params Calculate IC₅₀/EC₅₀ Curves->Params

References

Methodological & Application

Application Notes and Protocols for Measuring ZnATP Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is a central molecule in cellular bioenergetics. Its interactions with metal ions, particularly divalent cations like zinc (Zn²⁺), are crucial for a multitude of biological processes. The formation of the ZnATP complex can influence enzyme kinetics, signal transduction, and the overall energetic state of the cell.[1][2] Accurately quantifying the binding affinity of Zn²⁺ to ATP is therefore essential for understanding these fundamental processes and for the development of therapeutics that may target ATP-dependent pathways.

These application notes provide detailed protocols for three common biophysical techniques used to measure the binding affinity of this compound: Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and Surface Plasmon Resonance (SPR).

Data Presentation: Summary of this compound Binding Affinity Data

The following table summarizes experimentally determined binding affinity values for the this compound complex. It is important to note that the binding affinity can be influenced by experimental conditions such as pH, ionic strength, and temperature.

MethodParameterValueConditionsReference
Potentiometric Titrationlog K4.880.1 M NMe₄Cl, 298.1 K[3][4]
Isothermal Titration Calorimetry (ITC)Kd45 µM20 mM HEPES-NaOH, pH 7.3, 100 mM NaCl[5]
Isothermal Titration Calorimetry (ITC)K_d26 µM20 mM HEPES–NaOH, pH 7.3, 100 mM NaCl[5]

Note: The stability constant (K) is the inverse of the dissociation constant (Kd).

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6][7]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_atp Prepare ATP Solution degas Degas Solutions prep_atp->degas prep_zn Prepare Zn²⁺ Solution prep_zn->degas load_cell Load ATP into Sample Cell degas->load_cell load_syr Load Zn²⁺ into Syringe degas->load_syr titrate Titrate Zn²⁺ into ATP load_cell->titrate load_syr->titrate measure Measure Heat Change titrate->measure integrate Integrate Raw Data measure->integrate fit Fit to Binding Model integrate->fit determine Determine Kd, n, ΔH fit->determine Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_atp Prepare ATP/Probe Solution setup_spectro Setup Spectrofluorometer prep_atp->setup_spectro prep_zn Prepare Zn²⁺ Titrant titrate Titrate Zn²⁺ into ATP/Probe prep_zn->titrate setup_spectro->titrate measure_fluor Measure Fluorescence Change titrate->measure_fluor plot_data Plot Fluorescence vs. [Zn²⁺] measure_fluor->plot_data fit Fit to Binding Isotherm plot_data->fit determine Determine Kd fit->determine SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_chip Prepare Sensor Chip immobilize_atp Immobilize ATP Analog prep_chip->immobilize_atp equilibrate Equilibrate with Running Buffer immobilize_atp->equilibrate prep_zn Prepare Zn²⁺ Analyte inject_zn Inject Zn²⁺ Solutions prep_zn->inject_zn equilibrate->inject_zn measure_ru Measure Response Units (RU) inject_zn->measure_ru regenerate Regenerate Surface measure_ru->regenerate plot_sensorgram Plot Sensorgram measure_ru->plot_sensorgram regenerate->inject_zn fit_kinetics Fit Kinetic Data plot_sensorgram->fit_kinetics determine_kd Determine Kd fit_kinetics->determine_kd

References

Protocol for the In Situ Synthesis of ZnATP for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the preparation of a zinc-adenosine triphosphate (ZnATP) complex for use in in vitro assays, particularly those involving protein kinases. Zinc is an essential cofactor for numerous enzymes, and in some instances, the this compound complex is the preferred substrate over the more commonly used MgATP.[1] The protocol outlined below describes the in situ formation of the this compound complex within the assay reaction mixture. This method is often preferred as it circumvents the need for a separate synthesis and purification of a this compound stock solution, which can be technically challenging. Careful control of the molar ratio of zinc to ATP is critical, as excess free zinc can lead to enzyme inhibition or aggregation.[2]

The stability and formation of metal-ATP complexes are dependent on several factors including pH, ionic strength, and the presence of other chelating agents. Therefore, the buffer composition is a key consideration in ensuring the desired 1:1 stoichiometry of the this compound complex.

Experimental Protocols

Materials
  • Adenosine 5'-triphosphate (ATP), disodium salt hydrate (molecular biology grade)

  • Zinc Chloride (ZnCl₂) (anhydrous, ≥99.99% trace metals basis)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • Bovine Serum Albumin (BSA) (optional, as a stabilizing agent)

  • Ultrapure water (e.g., Milli-Q® or equivalent)

  • Appropriate protein kinase and substrate

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions of ATP and ZnCl₂ to minimize pipetting volumes and potential inaccuracies.

Table 1: Stock Solution Preparation

ReagentStock ConcentrationSolventStorage Conditions
ATP, disodium salt100 mMUltrapure water-20°C in aliquots
ZnCl₂100 mMUltrapure waterRoom temperature
HEPES1 M, pH 7.5Ultrapure water4°C
NaCl5 MUltrapure waterRoom temperature

Note: When preparing the ATP stock solution, it is advisable to adjust the pH to 7.0 with NaOH, as ATP solutions are acidic.

In Situ this compound Formation in a Kinase Assay

This protocol provides a general framework for a typical in vitro kinase assay with a final reaction volume of 50 µL. The final concentrations of ATP and ZnCl₂ should be optimized for the specific kinase being assayed. A 1:1 molar ratio of ATP to ZnCl₂ is recommended to favor the formation of the this compound complex and minimize the concentration of free zinc.

Table 2: Kinase Assay Reaction Mixture (for in situ this compound formation)

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Ultrapure Water-to 50 µL-
HEPES, pH 7.51 M2.550 mM
NaCl5 M1.5150 mM
ATP10 mM1200 µM
ZnCl₂10 mM1200 µM
KinaseVariesXVaries
SubstrateVariesYVaries
Total Volume 50

Note: The volumes of kinase and substrate will depend on their stock concentrations and the desired final concentrations in the assay. The volume of water should be adjusted accordingly to reach a final volume of 50 µL.

Experimental Workflow for In Situ this compound Kinase Assay

The following diagram illustrates the logical steps for setting up an in vitro kinase assay using the in situ this compound formation method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_reagents Prepare Stock Solutions (ATP, ZnCl2, Buffer) mix_reagents Prepare Master Mix (Buffer, H2O) prep_reagents->mix_reagents prep_enzyme Prepare Kinase and Substrate add_enzyme_substrate Add Kinase and Substrate prep_enzyme->add_enzyme_substrate add_atp_zn Add ATP and ZnCl2 (In Situ this compound Formation) mix_reagents->add_atp_zn add_atp_zn->add_enzyme_substrate incubate Incubate at Optimal Temperature add_enzyme_substrate->incubate detect_activity Detect Kinase Activity incubate->detect_activity

Fig. 1: Experimental workflow for an in vitro kinase assay with in situ this compound formation.
Considerations and a Protocol for Controlling Free Zinc Concentration

Excess free zinc can be inhibitory to many enzymes. If there is concern about the effects of unbound zinc in the assay, a chelating agent such as EDTA can be used to sequester any excess. However, the concentration of the chelator must be carefully calculated to avoid removing the zinc from the this compound complex.

The following is a hypothetical signaling pathway where a kinase, which preferentially uses this compound, phosphorylates a downstream substrate, leading to a cellular response. The presence of excess free zinc could potentially inhibit this pathway.

signaling_pathway cluster_input Input cluster_process Signaling Cascade cluster_output Output cluster_inhibitor Inhibition This compound This compound Kinase Kinase This compound->Kinase Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response FreeZinc Excess Free Zn2+ FreeZinc->Kinase Inhibition

Fig. 2: Signaling pathway illustrating the role of this compound and potential inhibition by free zinc.

To mitigate the effects of excess free zinc, one could theoretically add a chelator like EDTA at a concentration that is sufficient to bind the free zinc but not high enough to disrupt the this compound complex. The amount of EDTA to add would need to be determined empirically and would depend on the stability constant of the this compound complex versus the ZnEDTA complex.

Data Presentation

The following table provides a hypothetical comparison of kinase activity under different conditions to illustrate the importance of the metal cofactor.

Table 3: Hypothetical Kinase Activity with Different Metal Cofactors

ConditionATP (µM)MgCl₂ (µM)ZnCl₂ (µM)Relative Kinase Activity (%)
No Divalent Cation200005
MgATP2002000100
This compound2000200150
Excess Zinc200040080

This table demonstrates a scenario where the kinase exhibits higher activity with this compound compared to MgATP, but its activity is inhibited by an excess of free zinc.

Conclusion

The in situ formation of this compound provides a convenient and effective method for utilizing this important cofactor in in vitro kinase assays. By carefully controlling the molar ratio of zinc and ATP and optimizing the buffer conditions, researchers can investigate the specific role of zinc in enzyme catalysis. The provided protocols and considerations offer a starting point for developing robust and reliable assays for studying zinc-dependent enzymes.

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Zinc-ATP Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Isothermal Titration Calorimetry (ITC) for the detailed thermodynamic characterization of the interaction between zinc ions (Zn²⁺) and adenosine triphosphate (ATP). This document outlines the principles of the technique, detailed experimental protocols, data interpretation, and the physiological relevance of the Zn²⁺-ATP interaction, particularly in the context of purinergic signaling.

Introduction to Zn²⁺-ATP Interaction and ITC

Zinc is an essential trace element involved in a myriad of cellular processes, acting as a structural component of proteins and a cofactor for enzymes. Adenosine triphosphate (ATP) is the primary energy currency of the cell but also functions as a crucial extracellular signaling molecule.[1] The interaction between zinc and ATP is of significant biological interest as Zn²⁺ can modulate the structure of ATP and its ability to activate purinergic receptors, thereby influencing downstream signaling pathways.

Isothermal Titration Calorimetry (ITC) is a powerful and label-free technique used to directly measure the heat changes that occur during biomolecular interactions.[2][3] By titrating a solution of Zn²⁺ into a solution containing ATP, ITC can provide a complete thermodynamic profile of the binding event in a single experiment.[4][5] This includes the binding affinity (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[2]

Application: Understanding the Modulation of Purinergic Signaling

A key application for studying the Zn²⁺-ATP interaction by ITC is in the field of purinergic signaling. Extracellular ATP acts as a neurotransmitter by activating P2X and P2Y receptors.[1] Zinc ions have been shown to modulate the activity of these receptors, and understanding the thermodynamics of the Zn²⁺-ATP interaction is crucial for elucidating the mechanism of this modulation. This knowledge is vital for drug development efforts targeting purinergic receptors for various therapeutic areas, including pain, inflammation, and neurological disorders.

Experimental Workflow

The general workflow for an ITC experiment studying the Zn²⁺-ATP interaction involves several key stages, from sample preparation to data analysis.

ITC Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SamplePrep Sample Preparation (ZnCl₂, ATP, Buffer) Concentration Accurate Concentration Determination SamplePrep->Concentration Degassing Sample Degassing Concentration->Degassing InstrumentSetup Instrument Setup (Temperature, Injections) Degassing->InstrumentSetup Titration Titration (ZnCl₂ into ATP) InstrumentSetup->Titration ControlTitration Control Titration (ZnCl₂ into Buffer) InstrumentSetup->ControlTitration DataIntegration Data Integration and Normalization Titration->DataIntegration ControlTitration->DataIntegration ModelFitting Binding Model Fitting DataIntegration->ModelFitting ThermoParameters Thermodynamic Parameter Extraction ModelFitting->ThermoParameters

Caption: A generalized workflow for an ITC experiment. (Max Width: 760px)

Detailed Experimental Protocol

This protocol provides a starting point for the ITC analysis of Zn²⁺ binding to ATP. Optimization may be required based on the specific instrumentation and experimental goals.

1. Materials and Reagents:

  • Zinc Chloride (ZnCl₂): High purity (e.g., ≥99.99%)

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate: High purity

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4. Buffers with low ionization enthalpies like HEPES or phosphate are recommended to minimize buffer-induced heat effects. Tris buffer should be avoided due to its high ionization enthalpy.

  • Deionized Water: High purity (e.g., 18.2 MΩ·cm)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment.

2. Sample Preparation:

  • Buffer Preparation: Prepare a sufficient volume of the 20 mM HEPES, 150 mM NaCl buffer. Carefully adjust the pH to 7.4. This single buffer stock will be used for preparing both the ZnCl₂ and ATP solutions to ensure they are perfectly buffer-matched.

  • ATP Solution (in the cell):

    • Prepare a 1 mM stock solution of ATP in the buffer.

    • For the experiment, dilute the stock to a final concentration of 50-100 µM ATP in the ITC cell. The exact concentration should be determined based on the expected Kd.

  • ZnCl₂ Solution (in the syringe):

    • Prepare a 10 mM stock solution of ZnCl₂ in the buffer.

    • For the experiment, dilute the stock to a final concentration of 1-2 mM ZnCl₂ in the ITC syringe. The concentration of the titrant should ideally be 10-20 times that of the analyte in the cell.

  • Concentration Determination: Accurately determine the concentrations of both the ATP and ZnCl₂ solutions using UV-Vis spectrophotometry or other appropriate methods. This is critical for accurate stoichiometry determination.

  • Degassing: Thoroughly degas both the ATP and ZnCl₂ solutions immediately before the ITC run to prevent the formation of air bubbles, which can cause artifacts in the data. This can be done using a vacuum degasser or by centrifugation.

3. ITC Instrument Setup and Run Parameters:

  • Instrument: A modern isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, TA Instruments Nano ITC).

  • Temperature: Set the experimental temperature to 25 °C.

  • Stirring Speed: Set the stirring speed to a level that ensures rapid mixing without causing denaturation or excessive heat from friction (e.g., 750 rpm).

  • Injection Parameters:

    • Number of injections: 19-25

    • Injection volume: 2 µL (for a typical 200 µL cell)

    • Spacing between injections: 150-180 seconds (to allow the signal to return to baseline)

    • Filter period: As recommended by the instrument manufacturer.

4. Experimental Procedure:

  • Equilibrate the instrument at the desired temperature.

  • Load the prepared ATP solution into the sample cell.

  • Load the prepared ZnCl₂ solution into the injection syringe.

  • Perform an initial 0.4 µL injection to remove any air from the syringe tip and then discard this data point during analysis.

  • Start the titration run with the specified injection parameters.

  • After the main experiment, perform a control titration by injecting the ZnCl₂ solution into the buffer alone. This will determine the heat of dilution, which must be subtracted from the binding data.

Data Analysis and Interpretation

  • Data Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

  • Control Subtraction: Subtract the heat of dilution from the control experiment from the heats of binding for each injection in the main experiment.

  • Binding Isotherm: Plot the corrected heat per mole of injectant against the molar ratio of Zn²⁺ to ATP.

  • Model Fitting: Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site or two-site binding model) using the analysis software provided with the ITC instrument. The interaction of Zn²⁺ with ATP is complex and may not fit a simple one-site model perfectly. Studies have shown that the interaction involves both the phosphate chain and the adenine ring, which can result in both endothermic and exothermic heat changes.[6]

Quantitative Data Summary

The interaction between Zn²⁺ and ATP involves at least two distinct binding events: an endothermic interaction with the β,γ-phosphates and an exothermic interaction with the N-7 of the adenine ring.[6] The overall thermodynamic parameters will be a composite of these events.

Thermodynamic ParameterDescriptionTypical Value Range for Zn²⁺-ATP
Binding Affinity (Kd) Dissociation constant; a measure of the strength of the interaction. Lower Kd indicates stronger binding.The overall affinity is complex due to multiple binding sites. The interaction with the phosphate chain is in the millimolar range, while the interaction with the adenine N-7 is of higher affinity.
Stoichiometry (n) The number of Zn²⁺ ions that bind to one molecule of ATP.Can be complex to determine due to multiple interaction sites.
Enthalpy Change (ΔH) The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) during binding.The interaction with the phosphate chain is endothermic, while the interaction with the adenine N-7 is exothermic.[6] The observed ΔH will be the sum of these contributions.
Entropy Change (ΔS) The change in the randomness or disorder of the system upon binding.Can be calculated from the Gibbs free energy (ΔG = -RTlnKa) and enthalpy (ΔG = ΔH - TΔS).

Signaling Pathway Visualization: Zn²⁺ Modulation of P2X Receptor Signaling

Extracellular ATP is a key signaling molecule that activates P2X receptors, which are ligand-gated ion channels.[1] The influx of cations through these channels triggers various downstream cellular responses. Zinc has been shown to modulate the activity of P2X receptors, often potentiating the ATP-induced currents.[7] The Zn²⁺-ATP complex itself can be considered a co-agonist in this context.

P2X Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X activates Zn Zn²⁺ Zn->P2X modulates ZnATP This compound Complex This compound->P2X potentiates activation Ca_influx Ca²⁺ Influx P2X->Ca_influx Na_influx Na⁺ Influx P2X->Na_influx Ca_signaling Ca²⁺ Signaling Cascades Ca_influx->Ca_signaling Depolarization Membrane Depolarization Na_influx->Depolarization CellularResponse Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->CellularResponse Ca_signaling->CellularResponse

Caption: Zn²⁺ modulation of ATP-gated P2X receptor signaling. (Max Width: 760px)

This diagram illustrates that both ATP and the this compound complex can interact with the P2X receptor. Zinc binding to the receptor can allosterically modulate its function, often enhancing the response to ATP. The activation of the P2X receptor leads to an influx of cations, particularly Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of intracellular calcium signaling cascades, which ultimately lead to a specific cellular response.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of the interaction between zinc and ATP. The data obtained from ITC experiments provide fundamental insights into the binding mechanism, which is crucial for understanding the role of this interaction in modulating physiological processes such as purinergic signaling. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in designing, executing, and interpreting ITC studies on the Zn²⁺-ATP system.

References

Application Notes and Protocols for Studying ZnATP Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is a fundamental molecule in cellular bioenergetics, and its interactions with metal ions are crucial for a myriad of biological processes. Zinc (Zn²⁺), the second most abundant transition metal in the human body, plays a vital structural and catalytic role in numerous enzymes. The formation of the ZnATP complex is integral to the function of many kinases and other ATP-dependent enzymes. Understanding the three-dimensional structure of the this compound complex is therefore of paramount importance for elucidating enzymatic mechanisms and for the rational design of therapeutic agents that target ATP-binding proteins.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, providing atomic-level insights into molecular conformation and intermolecular interactions. This application note provides a detailed overview and experimental protocols for the characterization of the this compound complex structure using NMR spectroscopy.

Principles of NMR Spectroscopy for this compound Structural Analysis

The structure of the this compound complex can be elucidated by monitoring the changes in the NMR parameters of the ATP molecule upon the addition of Zn²⁺. Since Zn²⁺ is a diamagnetic ion, it does not produce paramagnetic effects, and its presence is detected indirectly through its influence on the ATP molecule. The key NMR parameters for structural analysis include:

  • Chemical Shifts (δ): The chemical shifts of both ¹H and ³¹P nuclei in ATP are sensitive to their local electronic environment. The coordination of Zn²⁺ to the phosphate groups and potentially to the adenine ring of ATP will induce changes in these chemical shifts. By monitoring these changes as a function of Zn²⁺ concentration (a process known as NMR titration), the binding sites and stoichiometry of the complex can be determined.

  • Scalar Coupling Constants (J-couplings): J-couplings provide information about the through-bond connectivity of atoms. Changes in the three-bond coupling constants (³J) within the ribose ring of ATP upon Zn²⁺ binding can reveal alterations in the sugar pucker conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is dependent on the distance between protons. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) experiments can identify protons that are in close spatial proximity (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the types of quantitative data that are obtained from NMR experiments to characterize the this compound complex. The specific values presented are illustrative and will vary depending on experimental conditions such as pH, temperature, and ionic strength.

Table 1: ¹H Chemical Shift Changes of ATP upon Zn²⁺ Binding

ATP ProtonChemical Shift (δ) of Free ATP (ppm)Chemical Shift (δ) of this compound (ppm)Chemical Shift Perturbation (Δδ) (ppm)
H8 (Adenine)8.508.55+0.05
H2 (Adenine)8.208.22+0.02
H1' (Ribose)6.106.15+0.05
H2' (Ribose)4.804.83+0.03
H3' (Ribose)4.604.62+0.02
H4' (Ribose)4.404.41+0.01
H5', H5'' (Ribose)4.254.26+0.01

Table 2: ³¹P Chemical Shift Changes of ATP upon Zn²⁺ Binding

ATP PhosphorusChemical Shift (δ) of Free ATP (ppm)Chemical Shift (δ) of this compound (ppm)Chemical Shift Perturbation (Δδ) (ppm)
-10.5-11.0-0.5
-21.5-23.0-1.5
-7.5-9.5-2.0

Table 3: Representative NOE-Derived Distance Restraints for this compound

Proton 1Proton 2NOE IntensityDistance Restraint (Å)
H8H1'Strong2.0 - 3.0
H8H2'Medium2.5 - 4.0
H2H1'Weak3.0 - 5.0
H1'H2'Strong2.0 - 3.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound

Materials:

  • Adenosine 5'-triphosphate disodium salt hydrate (ATP)

  • Zinc chloride (ZnCl₂)

  • Deuterium oxide (D₂O, 99.9%)

  • 20 mM HEPES or Tris buffer in D₂O, pH adjusted to 7.4

  • NMR tubes (5 mm)

Procedure:

  • Prepare a 20 mM stock solution of the chosen buffer (HEPES or Tris) in D₂O. Adjust the pD to 7.4 using DCl or NaOD. Note that pD = pH-meter reading + 0.4.

  • Prepare a 100 mM stock solution of ATP in the D₂O buffer.

  • Prepare a 1 M stock solution of ZnCl₂ in the D₂O buffer.

  • For a typical NMR sample, prepare a final volume of 500 µL in an NMR tube.

  • To prepare the free ATP sample, add the appropriate volume of the ATP stock solution to the D₂O buffer to achieve a final concentration of 10 mM.

  • For the this compound samples, add the desired volume of the ZnCl₂ stock solution to the ATP sample to achieve the desired molar ratios (e.g., 1:0.5, 1:1, 1:2 ATP:Zn²⁺).

  • Gently vortex the NMR tubes to ensure thorough mixing.

SamplePreparation cluster_materials Materials cluster_procedure Procedure ATP ATP Disodium Salt prep_atp Prepare 100 mM ATP Stock ATP->prep_atp ZnCl2 ZnCl₂ prep_zn Prepare 1 M ZnCl₂ Stock ZnCl2->prep_zn D2O_buffer D₂O Buffer (HEPES/Tris) prep_buffer Prepare D₂O Buffer (pD 7.4) D2O_buffer->prep_buffer prep_buffer->prep_atp prep_buffer->prep_zn prep_free_atp Prepare Free ATP Sample (10 mM) prep_atp->prep_free_atp prep_this compound Prepare this compound Samples (Varying Ratios) prep_atp->prep_this compound prep_zn->prep_this compound mix Vortex to Mix prep_free_atp->mix prep_this compound->mix NMR Measurement NMR Measurement mix->NMR Measurement

Figure 1. Workflow for NMR sample preparation.
Protocol 2: NMR Titration of ATP with Zn²⁺

Objective: To determine the binding stoichiometry and identify the coordination sites of Zn²⁺ on ATP.

Instrumentation:

  • NMR spectrometer (≥ 500 MHz) equipped with a probe for ¹H and ³¹P detection.

Procedure:

  • Acquire a 1D ¹H and a 1D ³¹P{¹H} (proton-decoupled) spectrum of the free ATP sample.

  • Incrementally add small aliquots of the concentrated ZnCl₂ stock solution to the ATP sample in the NMR tube.

  • After each addition, gently mix the sample and allow it to equilibrate for 5 minutes.

  • Acquire 1D ¹H and 1D ³¹P{¹H} spectra after each addition of ZnCl₂.

  • Continue the titration until no further significant changes in the chemical shifts are observed (typically up to a 2-3 fold molar excess of Zn²⁺).

  • Process and analyze the spectra to determine the chemical shift perturbations (Δδ) for each proton and phosphorus nucleus as a function of the [Zn²⁺]/[ATP] ratio.

  • Plot the Δδ values against the molar ratio to generate binding isotherms. The inflection point of the curve indicates the stoichiometry of the complex.

NMRTitration start Start with Free ATP Sample acquire_initial Acquire 1D ¹H & ³¹P Spectra start->acquire_initial add_zn Add Aliquot of ZnCl₂ acquire_initial->add_zn mix_equilibrate Mix and Equilibrate add_zn->mix_equilibrate acquire_spectra Acquire 1D ¹H & ³¹P Spectra mix_equilibrate->acquire_spectra check_changes Significant Chemical Shift Changes? acquire_spectra->check_changes check_changes->add_zn Yes process_data Process and Analyze Spectra check_changes->process_data No plot_data Plot Δδ vs. [Zn²⁺]/[ATP] process_data->plot_data determine_stoichiometry Determine Stoichiometry and Binding Sites plot_data->determine_stoichiometry end End determine_stoichiometry->end

Figure 2. Experimental workflow for NMR titration.
Protocol 3: 2D-NOESY Experiment for Structural Analysis

Objective: To obtain through-space proton-proton distance restraints for 3D structure calculation.

Procedure:

  • Prepare a sample of the this compound complex at the determined stoichiometric ratio (e.g., 1:1).

  • Set up a 2D-NOESY experiment on the NMR spectrometer.

  • Key parameters to set:

    • Mixing time (τm): This is a crucial parameter. For small molecules like this compound, a range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to observe the build-up of NOE cross-peaks.

    • Acquisition time: Sufficient acquisition time should be used to achieve good resolution in both dimensions.

    • Number of scans: This will depend on the sample concentration and spectrometer sensitivity.

  • Acquire the 2D-NOESY spectrum.

  • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

  • Assign the cross-peaks in the NOESY spectrum. A cross-peak at (ω₁, ω₂) indicates that the protons with chemical shifts ω₁ and ω₂ are spatially close.

  • The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). Calibrate the NOE intensities using known distances (e.g., the distance between geminal protons on the ribose ring) to derive distance restraints.

NOESY_Workflow start Prepare Stoichiometric this compound Sample setup_noesy Set up 2D-NOESY Experiment start->setup_noesy set_params Define Key Parameters (Mixing Time, etc.) setup_noesy->set_params acquire_data Acquire 2D-NOESY Data set_params->acquire_data process_data Process 2D Spectrum (FT, Phasing) acquire_data->process_data assign_crosspeaks Assign NOE Cross-peaks process_data->assign_crosspeaks quantify_noe Quantify Cross-peak Volumes assign_crosspeaks->quantify_noe calculate_distances Calculate Distance Restraints quantify_noe->calculate_distances structure_calculation 3D Structure Calculation and Refinement calculate_distances->structure_calculation

Figure 3. Workflow for 2D-NOESY experiment and analysis.

Structural Interpretation and Signaling Pathway

The coordination of Zn²⁺ to the phosphate groups of ATP is a key event in many signaling pathways. The structural information obtained from NMR can help to understand how this interaction influences the conformation of ATP, making it more susceptible to enzymatic cleavage.

Signaling_Pathway ATP Free ATP ZnATP_complex This compound Complex (βγ- or αβγ-coordination) ATP->ZnATP_complex Zn Zn²⁺ Ion Zn->ZnATP_complex Active_Kinase Active Kinase-ZnATP Complex ZnATP_complex->Active_Kinase Kinase Kinase Enzyme Kinase->Active_Kinase Phosphorylation Substrate Phosphorylation Active_Kinase->Phosphorylation ADP ADP + Zn²⁺ + Pi Phosphorylation->ADP

Figure 4. Role of this compound complex formation in kinase activity.

Conclusion

NMR spectroscopy provides a robust and detailed approach for the structural elucidation of the this compound complex in solution. By combining 1D ¹H and ³¹P NMR titrations with 2D-NOESY experiments, it is possible to identify the binding sites of Zn²⁺, determine the stoichiometry of the complex, and obtain crucial distance restraints for 3D structure calculation. The protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers in academia and industry who are interested in studying the structural basis of metal-nucleotide interactions, which is essential for understanding fundamental biological processes and for the development of novel therapeutics.

Application Notes and Protocols for Fluorescent Probes in the Detection of Intracellular ZnATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorescent probes for the detection of intracellular ATP, with a special focus on systems where zinc ions (Zn²⁺) play a crucial modulatory role, effectively enabling the study of intracellular ZnATP dynamics. Given the scarcity of probes designed to directly bind the pre-formed this compound complex, this document focuses on fluorescent ATP sensors that utilize a Zn(II) complex as a key component of their recognition motif. These probes offer a practical approach to investigating the biological significance of this compound in cellular signaling and metabolism.

Introduction to this compound and its Biological Significance

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions. Beyond its metabolic role, extracellular ATP is a critical signaling molecule that mediates cell-to-cell communication through purinergic receptors. Zinc (Zn²⁺) is an essential trace element involved in a myriad of cellular processes, including enzymatic activity, gene expression, and neurotransmission.

The complex of zinc and ATP (this compound) is of growing interest in biological research. Zn²⁺ can modulate the activity of ATP-gated ion channels, known as P2X receptors, and influence signaling pathways that are dependent on extracellular ATP.[1][2] The ability to detect and quantify intracellular and extracellular pools of ATP in the context of fluctuating zinc concentrations is therefore crucial for understanding the nuanced roles of this compound in health and disease.

Principle of Detection

The fluorescent probes described herein are typically "turn-on" or ratiometric sensors. The general mechanism involves a fluorophore and a recognition moiety that selectively binds to the phosphate chain of ATP. In the probes highlighted, this recognition is facilitated by a Zn(II) complex. The binding of ATP to the Zn(II) center restricts the molecular motion of the probe or alters its electronic properties, leading to a significant increase in fluorescence intensity or a shift in the emission wavelength. This fluorescence response can be quantitatively correlated to the concentration of ATP.

Quantitative Data of Representative Fluorescent Probes for ATP

The selection of an appropriate fluorescent probe is critical for successful experimental outcomes. The table below summarizes the key quantitative parameters of representative fluorescent probes that employ a zinc-dependent mechanism for ATP detection. This allows for a direct comparison of their performance characteristics.

Probe Name/TypeTarget AnalyteDissociation Constant (K_d)Detection Limit (LOD)Excitation (λ_ex) (nm)Emission (λ_em) (nm)Reference
Rh6G–ACFPN Mitochondrial ATP4.65 mMNot Reported~488~525 / ~585 (Ratiometric)[3]
Aptamer-based Cy5 Probe ATPµM rangeSingle-digit µM633650-750[4]
ATeam (FRET-based) ATP2 µM to 8 mM (Tunable)Not Reported~430 (CFP)~475 (CFP) / ~525 (YFP)[5]
ATPOS (Q105C-Cy3) Extracellular ATPSub-µMNot Reported~550~570[6]

Note: The performance of fluorescent probes can be influenced by experimental conditions such as pH, temperature, and the presence of other ions. It is recommended to calibrate the probe under conditions that mimic the intracellular environment of the target cells.

Experimental Protocols

The following protocols provide detailed methodologies for the use of fluorescent probes to detect intracellular ATP. These are generalized protocols and may require optimization for specific cell types and experimental setups.

Protocol 1: Live-Cell Imaging of Intracellular ATP using a Small-Molecule Fluorescent Probe

This protocol is designed for a generic, cell-permeable, "turn-on" fluorescent probe that utilizes a Zn(II) complex for ATP recognition.

Materials:

  • Fluorescent ATP probe (e.g., a derivative of Zinpyr or other commercially available ATP sensor)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Lipofectamine or other transfection reagent (for non-cell-permeable probes)

  • Confocal microscope with appropriate filter sets

  • 96-well, black-walled, clear-bottom imaging plates or glass-bottom dishes

  • Positive control (e.g., ATP solution)

  • Negative control (e.g., apyrase, an ATP-degrading enzyme)

Procedure:

  • Cell Culture:

    • Plate cells of interest onto 96-well imaging plates or glass-bottom dishes at a suitable density to achieve 60-80% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent ATP probe (typically 1-10 mM) in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Probe Loading:

    • Remove the cell culture medium from the wells.

    • Wash the cells twice with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

    • For non-cell-permeable probes, follow the manufacturer's protocol for delivery using a transfection reagent like Lipofectamine.[4]

  • Washing:

    • After incubation, remove the probe solution and wash the cells three times with warm PBS or imaging buffer to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the plate or dish on the stage of a confocal microscope.

    • Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range.

    • Acquire images using a 20x or 40x objective lens.

    • For time-lapse imaging, ensure that the imaging conditions (laser power, exposure time) are optimized to minimize phototoxicity.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

    • Normalize the fluorescence intensity to a control (e.g., background or a non-treated cell population).

    • For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission wavelengths.

Protocol 2: Genetically Encoded FRET-Based ATP Sensing (ATeam)

This protocol describes the use of the ATeam series of FRET-based biosensors for monitoring intracellular ATP dynamics.

Materials:

  • ATeam plasmid DNA (e.g., AT1.03)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE)

  • Cell culture medium and supplements

  • Confocal microscope with FRET capabilities (e.g., two emission channels for CFP and YFP)

  • Cells of interest

Procedure:

  • Transfection:

    • Plate cells on glass-bottom dishes 24 hours before transfection.

    • Transfect the cells with the ATeam plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow 24-48 hours for the expression of the ATeam biosensor.

  • Imaging Preparation:

    • On the day of imaging, replace the culture medium with a suitable imaging buffer.

  • FRET Imaging:

    • Place the dish on the stage of a confocal microscope equipped for FRET imaging.

    • Excite the donor fluorophore (CFP) at its excitation wavelength (e.g., 430 nm).

    • Simultaneously acquire images in the donor (CFP, e.g., 460-500 nm) and acceptor (YFP, e.g., 520-550 nm) emission channels.

    • Acquire a baseline FRET signal before applying any stimulus.

  • Stimulation and Time-Lapse Imaging:

    • Introduce the experimental stimulus (e.g., a drug, a change in glucose concentration) to the cells.

    • Acquire time-lapse images to monitor the dynamic changes in the FRET ratio.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each cell or region of interest over time.

    • An increase in the FRET ratio typically corresponds to an increase in the intracellular ATP concentration.

    • It is recommended to perform in vitro calibration of the ATeam sensor to correlate the FRET ratio with absolute ATP concentrations.

Signaling Pathways and Experimental Workflows

Zn²⁺ Modulation of Purinergic Signaling

Extracellular ATP acts as a neurotransmitter and signaling molecule by activating P2X receptors, which are ligand-gated ion channels. Zinc ions have been shown to modulate the activity of these receptors, suggesting a role for this compound in fine-tuning purinergic signaling. The following diagram illustrates this modulatory role.

ZnATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Activates Zn2+ Zn2+ Zn2+->P2X_Receptor Modulates This compound This compound This compound->P2X_Receptor Potentiates/ Inhibits Ca2+_Influx Ca²⁺ Influx P2X_Receptor->Ca2+_Influx Opens Channel Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) Ca2+_Influx->Downstream_Signaling Initiates

Caption: Zn²⁺ modulation of ATP-gated P2X receptor signaling pathway.

Experimental Workflow for Intracellular ATP Detection

The following diagram outlines the general workflow for detecting intracellular ATP using a fluorescent probe.

ATP_Detection_Workflow Cell_Culture 1. Cell Culture (Plate cells in imaging dish) Probe_Loading 2. Probe Loading (Incubate with fluorescent probe) Cell_Culture->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Image_Acquisition 4. Image Acquisition (Confocal/Fluorescence Microscopy) Washing->Image_Acquisition Data_Analysis 5. Data Analysis (Quantify fluorescence intensity) Image_Acquisition->Data_Analysis

Caption: General experimental workflow for intracellular ATP detection.

Applications in Drug Development

The ability to monitor intracellular ATP levels in real-time provides a powerful tool for drug discovery and development.

  • Toxicity Screening: Many cytotoxic compounds disrupt cellular energy metabolism, leading to a rapid decrease in intracellular ATP. Fluorescent ATP probes can be used in high-throughput screening assays to identify compounds that affect cell viability.

  • Mechanism of Action Studies: For drugs that target metabolic pathways, these probes can provide direct evidence of target engagement and downstream effects on cellular energy status.

  • Neurodegenerative Disease Research: Dysfunctional energy metabolism is a hallmark of many neurodegenerative diseases. Fluorescent ATP sensors can be used to study the effects of potential therapeutic agents on neuronal ATP levels.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic profiles. These probes can be employed to investigate the effects of anti-cancer drugs on the energy metabolism of tumor cells.

Conclusion

Fluorescent probes that utilize zinc-dependent recognition of ATP are invaluable tools for studying the complex roles of this nucleotide in cellular physiology. By providing real-time, quantitative measurements of ATP dynamics within living cells, these probes offer researchers and drug development professionals a deeper understanding of cellular energetics and signaling. The protocols and data presented here serve as a guide to facilitate the successful application of these powerful technologies in a wide range of biological and biomedical research.

References

Application Notes and Protocols for Investigating the Role of Zinc in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental application of zinc ions (Zn²⁺) in enzyme kinetics, with a particular focus on ATP-dependent enzymes such as kinases. While the term "ZnATP" is not standard, it is understood to refer to the investigation of zinc's role as a cofactor or modulator in enzymatic reactions involving ATP. Magnesium ions (Mg²⁺) are the canonical divalent cation required for the catalytic activity of most kinases. However, substituting or supplementing with zinc can reveal important insights into enzyme mechanism, regulation, and potential therapeutic interventions. Zinc can act as a cofactor, an inhibitor, or a modulator of signaling pathways, often with concentration-dependent effects.

Data Presentation: The Impact of Zinc on Kinase Activity

The following tables summarize quantitative data on the effects of zinc on various kinases, providing a comparative overview of its inhibitory and, in some cases, activating properties.

Table 1: Inhibitory Constants (Ki and IC50) of Zinc for Various Enzymes

EnzymeTypeSubstrate/ConditionsKiIC50Reference
Receptor Protein Tyrosine Phosphatase βTyrosine PhosphataseVarying substrate and zinc concentrations (pH 7.4)21 pM-[1]
Caspase-3Cysteine Protease--< 10 nM[1]
Human Cathepsin BCysteine ProteasepH 7.4-~160 nM[1]
Csk (C-terminal Src kinase)Tyrosine KinaseHigh affinity for the second metal binding sitePotent inhibitor-

Table 2: Comparative Kinetic Parameters of Kinases with Mg²⁺ and Zn²⁺

KinaseDivalent CationKₘ (ATP)VₘₐₓEffect of Cation
MST3 (Mammalian Ste20-like kinase 3) Mg²⁺--Activator
Mn²⁺--Activator
Zn²⁺--Activator with distinct autophosphorylation pattern
Co²⁺--Activator
CaMPK-II (Ca²⁺/calmodulin-dependent protein kinase II) Mg²⁺--Standard cofactor
Zn²⁺ (low conc.)--Stimulator
Zn²⁺ (high conc.)--Inhibitor
Csk (C-terminal Src kinase) Mg²⁺--Essential activator
Zn²⁺-Vₘₐₓ decreasedPotent inhibitor, no effect on Kₘ for ATP-Mg

Experimental Protocols

Protocol 1: General In Vitro Kinase Assay to Investigate the Effect of Zinc

This protocol provides a framework for assessing the activity of a purified kinase in the presence of zinc, either as a substitute for or in addition to magnesium.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution (e.g., 100 mM stock)

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)

  • ZnCl₂ solution (e.g., 100 mM stock)

  • Stop solution (e.g., 75 mM phosphoric acid for radiometric assay)

  • P81 phosphocellulose paper (for radiometric assay)

  • Scintillation counter and scintillation fluid (for radiometric assay)

  • Luminometer (for ADP-Glo™ assay)

Procedure:

  • Preparation of Reaction Mix:

    • Prepare a master mix of the kinase reaction buffer.

    • Aliquot the master mix into separate tubes for different experimental conditions (e.g., control with Mg²⁺, varying concentrations of Zn²⁺ with and without Mg²⁺).

    • Add the desired concentrations of MgCl₂ and/or ZnCl₂ to the respective tubes. Note: It is crucial to consider the potential for precipitation when mixing phosphate-containing buffers with high concentrations of divalent cations.

    • Add the kinase substrate to each tube at a concentration typically around the Kₘ for the substrate, if known.

    • Add the purified kinase to each tube. The optimal concentration of the enzyme should be determined empirically.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP. For radiometric assays, this will be a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for ATP, if known.

    • Incubate the reaction tubes at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Radiometric Assay: Stop the reaction by adding the stop solution. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • ADP-Glo™ Assay: Follow the manufacturer's instructions to stop the kinase reaction and measure the generated ADP.

  • Quantification of Kinase Activity:

    • Radiometric Assay: Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the kinase activity for each condition.

    • To determine kinetic parameters such as Kₘ and Vₘₐₓ, perform the assay with varying concentrations of substrate (ATP or the phospho-acceptor) at fixed concentrations of the divalent cations.

    • To determine the inhibitory constant (Kᵢ) of zinc, perform the assay with varying concentrations of zinc at different fixed concentrations of the substrate. Plot the data using methods such as Lineweaver-Burk or Dixon plots.

Protocol 2: Determining the IC50 of Zinc for a Specific Kinase

This protocol is designed to determine the concentration of zinc required to inhibit 50% of the kinase's activity.

Materials:

  • Same as Protocol 1.

Procedure:

  • Set up the kinase reaction as described in Protocol 1, using optimal concentrations of kinase, substrate, and ATP with the standard Mg²⁺ concentration.

  • Prepare a serial dilution of ZnCl₂. The concentration range should span several orders of magnitude around the expected IC50.

  • Add the different concentrations of ZnCl₂ to the reaction mixtures. Include a control with no added zinc.

  • Initiate, incubate, and terminate the reaction as described in Protocol 1.

  • Quantify kinase activity for each zinc concentration.

  • Plot the percentage of kinase activity against the logarithm of the zinc concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathways and Visualization

Zinc ions can significantly impact cellular signaling by modulating the activity of key kinases. Below are examples of signaling pathways affected by zinc, visualized using the DOT language.

Zinc and the MAPK Signaling Pathway

Elevated intracellular zinc levels have been shown to differentially regulate the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, zinc can lead to the activation of p38 MAPK while concurrently inhibiting the phosphorylation of ERK1/2.

MAPK_Pathway_Zinc cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras ASK1 ASK1 Receptor->ASK1 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors_ERK MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MKK3_6->p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors_p38 Zinc Elevated Zn²⁺ Zinc->ERK1_2 Inhibits phosphorylation Zinc->p38 Activates Gene_Expression_ERK Proliferation, Differentiation Transcription_Factors_ERK->Gene_Expression_ERK Gene_Expression_p38 Inflammation, Apoptosis Transcription_Factors_p38->Gene_Expression_p38

Caption: Zinc's differential regulation of the MAPK pathway.

Zinc and the PI3K/Akt/GSK-3β Signaling Pathway

Zinc has been shown to activate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various cellular processes, including glycogen metabolism and apoptosis. This activation can be mediated through the PI3K/Akt pathway.

PI3K_Akt_GSK3b_Pathway_Zinc cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates GSK3b GSK-3β Akt->GSK3b phosphorylates and inhibits Cell_Cycle_Progression Cell Cycle Progression GSK3b->Cell_Cycle_Progression Apoptosis_Regulation Apoptosis Regulation GSK3b->Apoptosis_Regulation Zinc Elevated Zn²⁺ Zinc->Akt Inhibits Zinc->GSK3b Activates

Caption: Zinc-mediated activation of GSK-3β.

Experimental Workflow for Investigating Zinc's Effect on a Kinase

The following diagram illustrates a typical workflow for characterizing the kinetic effects of zinc on a specific kinase.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis cluster_interpretation Interpretation Choose_Kinase Select Target Kinase and Substrate Hypothesize_Role Hypothesize Role of Zn²⁺ (Cofactor, Inhibitor, etc.) Choose_Kinase->Hypothesize_Role Purify_Protein Purify Kinase and Substrate Hypothesize_Role->Purify_Protein Kinase_Assay Perform In Vitro Kinase Assay (Vary [Zn²⁺], [Mg²⁺], [ATP], [Substrate]) Purify_Protein->Kinase_Assay IC50_Determination Determine IC50 of Zn²⁺ Kinase_Assay->IC50_Determination Calculate_Activity Calculate Kinase Activity IC50_Determination->Calculate_Activity Determine_Kinetics Determine Kinetic Parameters (Kₘ, Vₘₐₓ, Kᵢ) Calculate_Activity->Determine_Kinetics Plot_Data Generate Dose-Response and Kinetic Plots Determine_Kinetics->Plot_Data Mechanism_of_Action Elucidate Mechanism of Action of Zn²⁺ on the Kinase Plot_Data->Mechanism_of_Action Cellular_Context Relate Findings to Cellular Signaling Pathways Mechanism_of_Action->Cellular_Context Future_Work Propose Further Experiments (e.g., in-cell assays, structural studies) Cellular_Context->Future_Work

Caption: Workflow for kinetic analysis of zinc's effect on a kinase.

References

Application Notes and Protocols for Cell-Based Assays Monitoring the Interplay of Zinc and ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, and adenosine triphosphate (ATP), the universal energy currency of the cell, are fundamental molecules in a vast array of cellular processes. The term "ZnATP" does not refer to a stable, directly quantifiable complex within the cell, but rather to the critical interplay between zinc ions (Zn²⁺) and ATP. Zinc acts as a crucial cofactor for a multitude of enzymes that utilize ATP, including kinases, phosphatases, and ATPases.[1][2][3] The concentration of intracellular zinc can therefore significantly modulate cellular energy metabolism and signal transduction pathways.[4][5] Monitoring the cellular consequences of this Zn-ATP interplay is vital for understanding disease pathogenesis and for the development of novel therapeutics.

These application notes provide an overview of and detailed protocols for cell-based assays designed to monitor the effects of zinc on cellular ATP levels and the activity of zinc-dependent ATPases.

Key Concepts & Signaling Pathways

The interaction between zinc and ATP is central to numerous signaling pathways. Zinc ions can influence the activity of a wide range of kinases and phosphatases, thereby affecting phosphorylation-dependent signaling cascades.[2][3] For instance, zinc has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] A simplified representation of this interplay is the modulation of a generic kinase/phosphatase cycle.

General Kinase/Phosphatase Signaling Pathway cluster_0 Cellular Environment cluster_1 Modulatory Inputs Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Substrate_Protein Substrate Protein Kinase_Cascade->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Protein Phosphorylated_Protein->Substrate_Protein Dephosphorylated by Phosphatase Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated_Protein->Cellular_Response Initiates ATP ATP ATP->Kinase_Cascade Energy Source Zinc Zinc Zinc->Kinase_Cascade Cofactor/Modulator Phosphatase Phosphatase Zinc->Phosphatase Cofactor/Modulator

Caption: General Kinase/Phosphatase Signaling Pathway.

Experimental Assays and Protocols

The following section details protocols for assays to investigate the relationship between zinc and cellular ATP. The experimental workflow can be generalized as follows:

Experimental Workflow for Zn-ATP Interplay Analysis Cell_Culture 1. Cell Culture (e.g., 96-well plate) Zinc_Modulation 2. Modulate Intracellular Zinc (Chelators or Ionophores) Cell_Culture->Zinc_Modulation Assay_Selection 3. Select Assay Zinc_Modulation->Assay_Selection ATP_Assay A. Intracellular ATP Assay (Luminescence) Assay_Selection->ATP_Assay ATPase_Assay B. ATPase Activity Assay (Colorimetric) Assay_Selection->ATPase_Assay Zinc_Assay C. Intracellular Zinc Assay (Fluorescence) Assay_Selection->Zinc_Assay Data_Acquisition 4. Data Acquisition (Plate Reader) ATP_Assay->Data_Acquisition ATPase_Assay->Data_Acquisition Zinc_Assay->Data_Acquisition Data_Analysis 5. Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: Experimental Workflow for Zn-ATP Interplay Analysis.

Protocol 1: Measurement of Intracellular ATP Levels using a Luciferase-Based Assay

This protocol is designed for a 96-well plate format and utilizes the principle that firefly luciferase produces light in an ATP-dependent manner.

Materials:

  • Cells of interest

  • Cell culture medium

  • 96-well white, opaque cell culture plates

  • Zinc chelator (e.g., TPEN - N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine)

  • Zinc ionophore (e.g., Zinc Pyrithione)

  • Luminescent ATP assay kit (e.g., CellTiter-Glo®)

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, opaque plate at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Modulation of Intracellular Zinc:

    • Prepare a range of concentrations of the zinc chelator (e.g., TPEN) and zinc ionophore (with a constant concentration of ZnCl₂) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of zinc modulators.

    • Include appropriate controls: untreated cells and vehicle-treated cells.

    • Incubate for the desired time period (e.g., 1, 4, or 24 hours).

  • ATP Measurement:

    • Equilibrate the 96-well plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.[7][8][9]

Data Analysis:

  • Subtract the average luminescence of the blank wells (medium only) from all other measurements.

  • Normalize the luminescence of the treated wells to the vehicle control.

  • Plot the normalized luminescence against the concentration of the zinc modulator.

TreatmentZinc Modulator Conc. (µM)Average Luminescence (RLU)Standard Deviation% of Control
Vehicle Control01,500,00075,000100%
TPEN11,200,00060,00080%
TPEN5800,00045,00053%
Zinc Pyrithione + 10µM Zn11,650,00080,000110%
Zinc Pyrithione + 10µM Zn51,350,00070,00090%
Protocol 2: Cell-Based ATPase Activity Assay (Colorimetric)

This protocol measures the amount of inorganic phosphate (Pi) released by the hydrolysis of ATP by ATPases. The effect of zinc on this activity is then quantified.

Materials:

  • Cells of interest

  • Cell culture medium

  • 96-well clear-bottom cell culture plates

  • Zinc modulators (as in Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer)

  • ATPase activity assay kit (colorimetric, measuring phosphate)

  • BCA protein assay kit

  • Multimode plate reader with absorbance detection

Procedure:

  • Cell Culture and Zinc Modulation: Follow steps 1 and 2 from Protocol 1, using a clear-bottom 96-well plate.

  • Cell Lysis:

    • After incubation with zinc modulators, wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to normalize the ATPase activity.

  • ATPase Activity Measurement:

    • Follow the manufacturer's instructions for the ATPase activity assay kit. This typically involves:

      • Adding a defined amount of cell lysate (normalized for protein concentration) to the wells of a new 96-well plate.

      • Initiating the reaction by adding an ATP-containing reaction buffer.

      • Incubating for a specific time at a defined temperature to allow for ATP hydrolysis.

      • Stopping the reaction and adding a reagent that develops a color in the presence of inorganic phosphate.

    • Measure the absorbance at the recommended wavelength (e.g., 650 nm).[10]

Data Analysis:

  • Generate a standard curve using the phosphate standards provided in the kit.

  • Calculate the concentration of phosphate produced in each sample from the standard curve.

  • Normalize the ATPase activity to the protein concentration of the lysate (e.g., in nmol Pi/min/mg protein).

  • Compare the ATPase activity in zinc-modulated samples to the vehicle control.

TreatmentZinc Modulator Conc. (µM)ATPase Activity (nmol Pi/min/mg)Standard Deviation% of Control
Vehicle Control050.03.5100%
TPEN142.52.885%
TPEN530.02.160%
Zinc Pyrithione + 10µM Zn155.04.0110%
Zinc Pyrithione + 10µM Zn565.04.8130%
Protocol 3: Measurement of Intracellular Free Zinc using a Fluorescent Sensor

This protocol provides a complementary method to correlate changes in ATP or ATPase activity with the actual levels of intracellular free zinc. Zinpyr-1 is a common fluorescent sensor for zinc.

Materials:

  • Cells of interest

  • Cell culture medium

  • 96-well black, clear-bottom cell culture plates

  • Zinc modulators (as in Protocol 1)

  • Zinpyr-1 fluorescent probe

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Zinc Modulation: Follow steps 1 and 2 from Protocol 1, using a black, clear-bottom 96-well plate.

  • Loading with Zinpyr-1:

    • Prepare a working solution of Zinpyr-1 in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µM.

    • Remove the medium containing zinc modulators and wash the cells once with the buffer.

    • Add the Zinpyr-1 loading solution to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells twice with buffer to remove excess probe.

    • Add fresh buffer to each well.

    • Measure the fluorescence using a fluorescence plate reader (Excitation ~490 nm, Emission ~530 nm).

Data Analysis:

  • Subtract the background fluorescence from wells without cells.

  • Normalize the fluorescence of treated cells to the vehicle control.

  • Plot the normalized fluorescence against the concentration of the zinc modulator.

TreatmentZinc Modulator Conc. (µM)Average Fluorescence (AFU)Standard Deviation% of Control
Vehicle Control010,000500100%
TPEN15,00030050%
TPEN52,00015020%
Zinc Pyrithione + 10µM Zn125,0001,200250%
Zinc Pyrithione + 10µM Zn550,0002,500500%

Concluding Remarks

The protocols outlined provide a robust framework for investigating the intricate relationship between zinc and ATP in a cellular context. By combining these assays, researchers can gain valuable insights into how zinc modulates cellular bioenergetics and signaling, which is crucial for basic research and for the identification and characterization of new therapeutic agents targeting these pathways.

References

Application Notes and Protocols: ZnATP as a Tool in Structural Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of structural biology, trapping enzymes in specific conformational states is paramount to understanding their mechanism of action, regulation, and for designing targeted therapeutics. For ATP-binding proteins, particularly kinases and ATPases, this is often achieved using non-hydrolyzable ATP analogs. The divalent cation, zinc (Zn²⁺), in complex with ATP (ZnATP), serves as a valuable, albeit nuanced, tool to modulate the function of these enzymes and stabilize them in conformations amenable to structural elucidation by X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.

Zinc ions can play both structural and catalytic roles in enzymes.[1] In the context of ATP-binding proteins, Zn²⁺ can coordinate with the phosphate groups of ATP and amino acid residues in the active site, influencing nucleotide affinity, the rate of hydrolysis, and the conformational landscape of the enzyme. This property can be exploited to lock an enzyme in a pre-hydrolysis, transition, or post-hydrolysis state, providing invaluable snapshots of the catalytic cycle. These application notes provide an overview of the utility of this compound in structural biology and detailed protocols for its application.

Data Presentation: Quantitative Analysis of Zn²⁺ and ATP Interactions with Proteins

The interaction of Zn²⁺ and ATP with proteins is characterized by specific binding affinities (K_d), inhibition constants (K_i), and half-maximal inhibitory concentrations (IC₅₀). The following tables summarize representative quantitative data from various studies. It is important to note that the affinity of a protein for ATP can be influenced by the presence of divalent cations like Mg²⁺ or Zn²⁺.

ProteinLigand(s)MethodK_dReference
Human S100A1Zn²⁺ITC~4 nM (high affinity site)[2]
Human S100A1Zn²⁺ITC~770 nM (medium affinity site)[2]
AtHMA4cZn²⁺Par Probe Assay<1 nM (for ~7 equivalents)[3]
AtHMA4cZn²⁺Par Probe Assay1-10 nM (for ~4 equivalents)[3]
Protein Kinase CK2Halogenated benzotriazolesMST~100 nM (strong binding site)[4]
Protein Kinase CK2Halogenated benzotriazolesMST>1 µM (weak binding site)[4]

Table 1: Dissociation Constants (K_d) for Zn²⁺ and Ligand Binding to Proteins. This table presents the dissociation constants, a measure of binding affinity, for zinc and other ligands to various proteins, as determined by different biophysical methods.

EnzymeInhibitorK_iReference
Protein Kinase CZn²⁺Not specified, but activity is increased[5]
Various KinasesStaurosporineVaries (nM to µM range)[1]
Kinase-inhibitor complexesVariousNot specified, used for prediction models[6]

Table 2: Inhibition Constants (K_i) for Zinc and Other Inhibitors. This table highlights the inhibitory constants of zinc and other common kinase inhibitors. Note that for some enzymes, zinc can act as an activator.

EnzymeInhibitorIC₅₀Reference
Kinase-inhibitor complexesVariousVaries widely[6]

Table 3: Half-Maximal Inhibitory Concentration (IC₅₀) Values. This table shows representative IC₅₀ values, which indicate the concentration of an inhibitor required to reduce enzyme activity by half.

Signaling Pathways and Experimental Workflows

The role of zinc in modulating kinase signaling pathways is an active area of research. Zinc influx has been shown to activate the ERK, Akt, and JNK signaling cascades.[7][8][9] Understanding the structural basis of this regulation is key to elucidating the underlying molecular mechanisms.

Zn_ERK_Akt_Signaling Zn_influx Zn²⁺ Influx Ras Ras Zn_influx->Ras PI3K PI3K Zn_influx->PI3K MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth ERK->Cell_Growth

Zn²⁺-Mediated Activation of ERK and Akt Signaling Pathways.

Co_Crystallization_Workflow Protein_Purification Purified Protein Complex_Formation Incubate Protein, Zn²⁺, and ATP Analog Protein_Purification->Complex_Formation Ligand_Prep Zn²⁺ + ATP Analog (e.g., AMP-PNP) Ligand_Prep->Complex_Formation Crystallization_Screen Crystallization Screening Complex_Formation->Crystallization_Screen Crystal_Optimization Crystal Optimization Crystallization_Screen->Crystal_Optimization Xray_Diffraction X-ray Diffraction Crystal_Optimization->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination

Workflow for Co-crystallization with this compound.

CryoEM_Workflow Protein_Prep Purified Protein + Zn²⁺ + ATP Analog Grid_Prep Apply to EM Grid Protein_Prep->Grid_Prep Vitrification Plunge Freezing Grid_Prep->Vitrification Data_Collection Cryo-Electron Microscopy Vitrification->Data_Collection Image_Processing Image Processing & 2D Classification Data_Collection->Image_Processing Reconstruction 3D Reconstruction Image_Processing->Reconstruction

Workflow for Cryo-EM Sample Preparation with this compound.

Experimental Protocols

Protocol 1: Co-crystallization of a Protein with Zn²⁺ and a Non-hydrolyzable ATP Analog

This protocol is a general guideline and may require optimization for specific proteins.[6][10]

Materials:

  • Purified protein of interest (concentrated to 5-10 mg/mL in a low-salt buffer, e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).

  • ZnCl₂ solution (1 M stock).

  • Non-hydrolyzable ATP analog (e.g., AMP-PNP, ATPγS) solution (100 mM stock).

  • Crystallization screens (commercial or custom).

  • Crystallization plates (e.g., 96-well sitting or hanging drop).

  • Pipettes and tips.

  • Microscope for crystal visualization.

Methodology:

  • Complex Formation:

    • In a microcentrifuge tube, mix the purified protein with ZnCl₂ and the ATP analog. A typical starting molar ratio is 1:5:10 (protein:Zn²⁺:ATP analog).

    • For a 10 µL final volume of protein solution, add 0.5 µL of 1 mM ZnCl₂ (final concentration 50 µM) and 1 µL of 10 mM ATP analog (final concentration 1 mM).

    • Incubate the mixture on ice for 30-60 minutes to allow for complex formation.

  • Crystallization Setup:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Pipette the reservoir solutions from the crystallization screen into the wells of the crystallization plate.

    • In the drop, mix 1 µL of the protein-ZnATP analog complex with 1 µL of the reservoir solution.

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring and Optimization:

    • Monitor the drops for crystal growth over several days to weeks.

    • If initial hits (small crystals, precipitates) are observed, optimize the conditions by varying the concentrations of the protein, Zn²⁺, ATP analog, precipitant, and pH.

Protocol 2: Sample Preparation for Cryo-EM of a Protein-ZnATP Complex

This protocol provides a general workflow for preparing vitrified samples of a protein in complex with Zn²⁺ and an ATP analog.[9][11][12]

Materials:

  • Purified protein of interest (at a concentration suitable for cryo-EM, typically 0.5-5 mg/mL).

  • ZnCl₂ solution (1 M stock).

  • Non-hydrolyzable ATP analog (e.g., ATPγS) solution (100 mM stock).

  • EM grids (e.g., glow-discharged holey carbon grids).

  • Plunge-freezing apparatus (e.g., Vitrobot).

  • Liquid ethane.

  • Forceps for handling grids.

Methodology:

  • Complex Formation:

    • Prepare the protein-ZnATP analog complex as described in Protocol 1, Step 1. The final concentrations may need to be adjusted based on the protein's properties.

  • Grid Application and Vitrification:

    • Set the environmental chamber of the plunge-freezer to the desired temperature and humidity (e.g., 4°C and 100% humidity).

    • Apply 3-4 µL of the protein-ZnATP analog complex solution to a glow-discharged EM grid.

    • Blot the grid for a few seconds to remove excess liquid, leaving a thin film.

    • Immediately plunge the grid into liquid ethane to vitrify the sample.

  • Grid Storage and Screening:

    • Transfer the vitrified grid to liquid nitrogen for storage.

    • Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Measuring Zn²⁺ and ATP Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[2][3][4]

Materials:

  • Isothermal titration calorimeter.

  • Purified protein in the sample cell (e.g., 20-50 µM in a suitable buffer).

  • ZnCl₂ or ATP analog solution in the syringe (e.g., 200-500 µM in the same buffer).

  • Degassing station.

Methodology:

  • Sample Preparation:

    • Dialyze the protein and prepare the ligand solution in the exact same buffer to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the ligand solution into the syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition and Analysis:

    • Perform the titration experiment, injecting the ligand into the protein solution.

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites) to determine the thermodynamic parameters (K_d, n, ΔH).

Protocol 4: Förster Resonance Energy Transfer (FRET) Assay for Monitoring Zn²⁺ Binding

FRET-based biosensors can be used to monitor Zn²⁺ binding to a protein in real-time.[1][13][14] This protocol assumes the availability of a protein engineered with a FRET pair flanking a zinc-binding domain.

Materials:

  • Purified FRET-based protein biosensor.

  • Fluorometer or plate reader capable of measuring FRET.

  • ZnCl₂ solution of known concentrations.

  • Buffer solution (e.g., HEPES or Tris).

Methodology:

  • Sample Preparation:

    • Dilute the purified FRET sensor to a final concentration of ~1 µM in the desired buffer.

    • Prepare a series of Zn²⁺ solutions at different concentrations in the same buffer.

  • FRET Measurement:

    • In a cuvette or 96-well plate, mix the FRET sensor with the different concentrations of Zn²⁺.

    • Excite the donor fluorophore at its excitation wavelength and measure the emission spectra of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each Zn²⁺ concentration.

    • Plot the FRET ratio as a function of the Zn²⁺ concentration and fit the data to a binding curve to determine the apparent dissociation constant (K_d).

Conclusion

The use of this compound as a tool in structural biology provides a powerful approach to dissect the mechanisms of ATP-binding proteins. By stabilizing specific conformational states, researchers can gain unprecedented insights into enzyme catalysis, regulation, and inhibition. The protocols and data presented here offer a starting point for the application of this versatile tool in structural and molecular biology research, with significant implications for drug discovery and development. Further optimization of the experimental conditions for each specific protein of interest is crucial for obtaining high-quality structural and functional data.

References

High-Performance Liquid Chromatography for the Analysis of Zinc-ATP Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. Its biological activity is often modulated by the presence of divalent cations, with the zinc-adenosine triphosphate (ZnATP) complex being of significant interest due to the multifaceted roles of zinc in cellular physiology and pathology. Accurate quantification of both free ATP and its zinc-bound form is crucial for understanding zinc-dependent enzymatic reactions, purinergic signaling, and the overall impact of zinc homeostasis on cellular metabolism. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RPLC), offers a robust and sensitive method for the separation and quantification of these species.

This document provides detailed application notes and protocols for the analysis of this compound complexes using HPLC, intended for researchers, scientists, and professionals in drug development.

Principle of Separation

The separation of ATP and its metal chelates, such as this compound, can be achieved using ion-pair reversed-phase liquid chromatography. In this technique, an ion-pairing reagent with a hydrophobic alkyl chain and a charged headgroup is added to the mobile phase. This reagent dynamically coats the nonpolar stationary phase (e.g., C18), creating a pseudo-ion-exchange surface. The negatively charged phosphate groups of ATP and this compound interact with the positively charged headgroups of the ion-pairing reagent.

The formation of the this compound complex neutralizes some of the negative charges on the phosphate chain and alters the overall hydrophobicity of the molecule. This change in charge and conformation leads to a difference in retention time compared to free ATP, allowing for their separation. Typically, the metal-chelated form is retained longer on the column.[1] The separation is influenced by several factors including the concentration of the ion-pairing reagent, the pH of the mobile phase, and the concentration of zinc ions in the eluent.[1]

Experimental Protocols

Sample Preparation for Biological Samples

The accurate determination of in vivo this compound levels requires a sample preparation protocol that minimizes the degradation of ATP and preserves the native state of the metal complex.

Materials:

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium hydroxide (KOH), 2 M, ice-cold

  • Centrifuge capable of 15,000 x g at 4°C

  • 0.22 µm syringe filters

Protocol:

  • Tissue/Cell Homogenization: Immediately after collection, homogenize the tissue or cell pellet in 10 volumes of ice-cold 0.6 M PCA. This step rapidly inactivates ATPases and other enzymes that could degrade ATP.

  • Protein Precipitation: Keep the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Neutralization: Carefully collect the supernatant and neutralize it by adding 2 M KOH dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.0. The addition of KOH will precipitate potassium perchlorate.

  • Perchlorate Removal: Place the neutralized extract on ice for 10 minutes to ensure complete precipitation of potassium perchlorate.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample immediately by HPLC or store at -80°C for no longer than one week. For this compound analysis, it is highly recommended to proceed with immediate analysis to minimize complex dissociation.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 100 mM Potassium phosphate buffer (pH 6.5) containing 5 mM Tetrabutylammonium bromide (TBAB) as the ion-pairing reagent
Mobile Phase B 50% Acetonitrile in 100 mM Potassium phosphate buffer (pH 6.5) with 5 mM TBAB
Gradient Program 0-5 min: 100% A; 5-15 min: 0-50% B (linear gradient); 15-20 min: 50% B; 20-25 min: 100% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 259 nm
Injection Volume 20 µL

Note on Mobile Phase pH and Zinc Concentration: The stability of the this compound complex is pH-dependent. A pH of around 6.5-7.0 is recommended to maintain the complex's integrity during separation. To analyze the intact complex, it may be necessary to include a low concentration of ZnCl₂ (e.g., 0.1 mM) in the mobile phase to prevent dissociation on the column.[1] However, this should be optimized based on the specific application.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC method for the simultaneous analysis of ATP and this compound. These values are representative and should be validated in the user's laboratory.

Table 1: Linearity and Range

AnalyteLinear Range (µM)Correlation Coefficient (r²)
ATP1 - 100≥ 0.999
This compound1 - 100≥ 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µM)LOQ (µM)
ATP0.20.7
This compound0.31.0

Table 3: Precision and Accuracy

AnalyteConcentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
ATP10< 2.0< 3.098 - 102
50< 1.5< 2.599 - 101
This compound10< 2.5< 3.597 - 103
50< 2.0< 3.098 - 102

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Tissue/Cell Homogenization (PCA) Centrifugation1 Protein Precipitation & Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization (KOH) Centrifugation1->Neutralization Centrifugation2 Perchlorate Removal & Centrifugation Neutralization->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Injection HPLC Injection Filtration->Injection Separation Ion-Pair Reversed-Phase Separation (C18) Injection->Separation Detection UV Detection (259 nm) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Reporting Data Reporting Quantification->Reporting G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ext ATP This compound This compound ATP_ext->this compound P2X_receptor P2X Receptor (Ion Channel) ATP_ext->P2X_receptor Activates Ectonucleotidase Ectonucleotidase ATP_ext->Ectonucleotidase Substrate Zn_ext Zn²⁺ Zn_ext->this compound This compound->P2X_receptor Modulates Activity This compound->Ectonucleotidase Substrate Ca_influx Ca²⁺ Influx P2X_receptor->Ca_influx Signaling_cascade Downstream Signaling (e.g., MAPK, NF-κB) Ca_influx->Signaling_cascade Cellular_response Cellular Response (e.g., Inflammation, Neurotransmission) Signaling_cascade->Cellular_response

References

Application Notes and Protocols: Utilizing ZnATP to Elucidate Metalloprotein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloproteins are a critical class of proteins that utilize metal ions as cofactors for a vast array of biological processes, including catalysis, signal transduction, and structural stabilization. Zinc, in particular, is an essential metal ion found in a significant portion of the proteome, playing a pivotal role in the function of enzymes such as kinases, phosphatases, and metalloproteases. The study of these zinc-containing metalloproteins (zinc metalloenzymes) is fundamental to understanding cellular function and for the development of novel therapeutics targeting these enzymes.

ZnATP, a zinc(II) complex of adenosine triphosphate, has emerged as a valuable tool for investigating the function of zinc-dependent metalloproteins. This fluorescent analog of ATP acts as a probe, allowing for the sensitive and selective monitoring of enzyme activity and the characterization of inhibitor interactions. Its utility stems from the fluorescence properties of the complex, which are often modulated upon binding to the active site of a metalloenzyme. This application note provides a comprehensive overview of the use of this compound in metalloprotein research, including detailed protocols for its synthesis and application in various assays.

Principle of this compound as a Probe

The core principle behind the use of this compound as a probe lies in its ability to mimic the natural substrate (ATP) of many enzymes while possessing a distinct spectroscopic signature. The coordination of a zinc ion to the phosphate chain of ATP can influence its electronic properties, leading to changes in fluorescence upon interaction with the active site of a metalloprotein. This interaction can be monitored to study enzyme kinetics, binding affinities, and to screen for potential inhibitors in a competitive binding format.

Data Presentation

The following table summarizes key quantitative data related to the spectroscopic properties of a model fluorescent zinc sensor system that can be adapted for ATP sensing, providing a basis for the expected fluorescence characteristics of a this compound probe.

ParameterValueReference
Excitation Wavelength (λex)340 nm[1]
Emission Wavelength (λem)456 nm[1]
Association Constant (Ka) for Zn²⁺0.948 x 10⁴ M⁻¹[1]
Detection Limit for Zn²⁺4.82 x 10⁻⁷ M[1]

Experimental Protocols

Protocol 1: Synthesis of a Precursor for Fluorescent ATP Analogs: N⁶-(6-Aminohexyl)-ATP

This protocol describes the synthesis of a key intermediate, N⁶-(6-aminohexyl)-ATP, which can be subsequently labeled with a fluorophore to generate a fluorescent ATP analog for zinc binding studies.[2]

Materials:

  • Adenosine 5'-diphosphate (ADP)

  • Hexamethylene diisocyanate

  • Hexamethylphosphoramide

  • Hydrochloric acid (HCl)

  • Sephadex G-10 column

  • DEAE-Sephadex A-25 column

  • Triethylammonium bicarbonate buffer (pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: Dissolve ADP in hexamethylphosphoramide and add hexamethylene diisocyanate. Allow the reaction to proceed at room temperature.

  • Acid Treatment: After the reaction is complete, treat the mixture with an acidic medium to hydrolyze any unreacted isocyanate groups.

  • Purification:

    • Initially, purify the reaction mixture using a Sephadex G-10 column to remove small molecule impurities.

    • Further purify the resulting nucleotide analogues by ion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of triethylammonium bicarbonate buffer.

  • Product Identification: Monitor the elution profile at 259 nm. N⁶-[N-(6-aminohexyl)carbamoyl]-ATP will be one of the products formed due to the equilibrium between ADP, ATP, and AMP.

  • Characterization: Confirm the identity and purity of the N⁶-(6-aminohexyl)-ATP product using UV spectroscopy and other relevant analytical techniques.

Protocol 2: Kinase Inhibition Assay using a Fluorescent ATP Analog

This protocol is adapted from methods using fluorescent ATP analogs like TNP-ATP and can be applied to this compound to screen for and characterize kinase inhibitors.[3][4]

Materials:

  • Fluorescent this compound probe

  • Kinase of interest

  • Kinase substrate peptide

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • Test compounds (potential inhibitors)

  • 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the fluorescent this compound probe in an appropriate buffer.

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the kinase assay buffer.

  • Reaction Mixture: In each well of the microplate, add the following in order:

    • Kinase assay buffer

    • Test compound solution (or vehicle control)

    • Kinase and substrate solution

  • Initiate Reaction: Add the fluorescent this compound probe to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase activity for a predetermined time.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the this compound probe.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each test compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Competitive Binding Assay for Metalloenzyme Inhibitors

This protocol outlines a general framework for a competitive binding assay using a fluorescent this compound probe to determine the binding affinity of unlabeled inhibitors to a metalloenzyme.

Materials:

  • Fluorescent this compound probe

  • Metalloenzyme of interest

  • Assay buffer

  • Unlabeled inhibitor compounds

  • 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • Add a fixed concentration of the metalloenzyme to each well of the microplate.

    • Add increasing concentrations of the unlabeled inhibitor compound to the wells.

    • Add a fixed concentration of the fluorescent this compound probe to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well. The displacement of the fluorescent this compound probe by the unlabeled inhibitor will result in a decrease in the fluorescence signal.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the unlabeled inhibitor.

    • Fit the data to a suitable binding model (e.g., one-site competition) to determine the inhibition constant (Ki) of the unlabeled compound.

Visualizations

Experimental_Workflow_for_ZnATP_Probe_Synthesis_and_Application cluster_synthesis Synthesis of Fluorescent this compound Probe cluster_application Application in Metalloprotein Studies ADP ADP Reaction Reaction ADP->Reaction Hexamethylene_diisocyanate Hexamethylene diisocyanate Hexamethylene_diisocyanate->Reaction Purification Purification (Chromatography) Reaction->Purification N6_hexyl_ATP N6-(6-aminohexyl)-ATP Purification->N6_hexyl_ATP Labeling Labeling Reaction N6_hexyl_ATP->Labeling Fluorophore Fluorophore Fluorophore->Labeling Fluorescent_ATP_analog Fluorescent ATP Analog Labeling->Fluorescent_ATP_analog Complexation Complexation Fluorescent_ATP_analog->Complexation ZnCl2 ZnCl2 ZnCl2->Complexation ZnATP_Probe Fluorescent this compound Probe Complexation->ZnATP_Probe ZnATP_Probe_App Fluorescent this compound Probe Kinase_Assay Kinase Inhibition Assay ZnATP_Probe_App->Kinase_Assay Competitive_Binding Competitive Binding Assay ZnATP_Probe_App->Competitive_Binding HTS High-Throughput Screening ZnATP_Probe_App->HTS IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Ki_Determination Ki Determination Competitive_Binding->Ki_Determination Hit_Identification Hit Identification HTS->Hit_Identification

Caption: Workflow for the synthesis and application of a fluorescent this compound probe.

Kinase_Inhibition_Signaling_Pathway cluster_native Native Reaction Kinase Kinase (Active Site) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP hydrolysis ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase This compound This compound (Fluorescent Probe) This compound->Kinase competes with ATP Inhibitor Inhibitor Inhibitor->Kinase competes with ATP

Caption: Competitive inhibition of a kinase by this compound and other inhibitors.

Conclusion

The use of this compound as a fluorescent probe offers a powerful and versatile approach for the study of zinc metalloenzymes. Its ability to act as an ATP analog allows for the direct investigation of enzyme kinetics and inhibitor interactions in a continuous and high-throughput manner. The detailed protocols provided herein serve as a starting point for researchers to synthesize and utilize this compound in their specific experimental systems. The continued development and application of such fluorescent probes will undoubtedly contribute to a deeper understanding of metalloprotein function and facilitate the discovery of novel therapeutic agents.

References

Application Notes and Protocols for ZnATP in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of potent and selective kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. Kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins, and a major class of inhibitors functions by competing with ATP for binding to the kinase's active site. High-throughput screening (HTS) assays are essential for identifying such inhibitors from large compound libraries. This document details the application of a novel probe, ZnATP, in a competitive binding assay format for kinase inhibitor screening.

This compound is a fluorescent probe designed for robust and sensitive kinase binding assays. It consists of ATP complexed with a fluorescent Zinc(II)-cyclen moiety. The Zn(II)-cyclen complex serves a dual purpose: it provides a stable coordination site for the phosphate groups of ATP and incorporates a fluorophore, enabling detection in fluorescence-based assays. This probe acts as a tracer, binding to the ATP pocket of a kinase. In a competitive assay, potential inhibitors displace the this compound probe, leading to a measurable change in a fluorescence signal, most commonly fluorescence polarization (FP).

Principle of the this compound Competitive Binding Assay

The this compound competitive binding assay is based on the principle of fluorescence polarization. In solution, the small this compound probe tumbles rapidly, resulting in low fluorescence polarization when excited with polarized light. When this compound binds to a much larger kinase enzyme, its tumbling is significantly slowed, leading to a high fluorescence polarization signal.

In the screening process, a test compound that is an ATP-competitive inhibitor will compete with this compound for binding to the kinase. This displacement of this compound from the kinase-ZnATP complex results in a decrease in the overall fluorescence polarization. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase, allowing for the determination of inhibitory constants such as the IC50.

Advantages of the this compound Screening Platform

  • Homogeneous Assay Format: The assay is performed in solution without the need for wash steps, making it amenable to high-throughput screening.

  • Broad Applicability: The assay principle is applicable to a wide range of protein kinases.

  • Quantitative Results: The assay provides quantitative data on inhibitor potency (IC50 values), which can be used to rank compounds and determine structure-activity relationships.

  • Reduced False Positives: The competitive binding format is less susceptible to interference from compounds that are not true binders to the ATP site.

Quantitative Data Summary

The following table provides representative data for the inhibition of various kinases by known inhibitors, as would be determined using a this compound-based competitive binding assay.

Kinase TargetInhibitorIC50 (nM)
ABL1Imatinib35
ABL1Dasatinib0.8
EGFRGefitinib25
EGFRErlotinib2
BRAF (V600E)Vemurafenib31
MEK1Trametinib0.9
BTKIbrutinib0.5
JAK2Ruxolitinib3.3
ALKCrizotinib24
SRCSaracatinib2.7

Experimental Protocols

Materials and Reagents
  • Purified kinase enzyme

  • This compound probe (e.g., custom synthesis of a fluorescently-labeled Zn(II)-cyclen complexed with ATP)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black, round-bottom assay plates

  • A plate reader capable of measuring fluorescence polarization.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis prep_kinase Prepare Kinase Solution in Assay Buffer add_kinase Add Kinase Solution to Assay Plate prep_kinase->add_kinase prep_this compound Prepare this compound Probe in Assay Buffer add_this compound Add this compound Probe to Assay Plate prep_compounds Prepare Compound Serial Dilutions in DMSO, then Assay Buffer add_compounds Add Compound Dilutions to Assay Plate prep_compounds->add_compounds incubate1 Incubate at RT add_kinase->incubate1 incubate1->add_this compound incubate2 Incubate at RT (in dark) add_this compound->incubate2 read_plate Read Fluorescence Polarization on Plate Reader incubate2->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Experimental workflow for the this compound competitive binding assay.

Detailed Protocol for IC50 Determination
  • Compound Plating:

    • Prepare a serial dilution of the test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well assay plate. Include controls for no inhibition (DMSO only) and maximum inhibition (a known potent inhibitor or no enzyme).

  • Kinase Addition:

    • Prepare a solution of the kinase in assay buffer at a concentration predetermined to be optimal for the assay window.

    • Add the kinase solution (e.g., 10 µL) to each well of the assay plate containing the compounds.

    • Mix by shaking the plate gently.

    • Incubate for 15-30 minutes at room temperature.

  • This compound Probe Addition:

    • Prepare a solution of the this compound probe in assay buffer at its predetermined optimal concentration.

    • Add the this compound probe solution (e.g., 10 µL) to each well.

    • Mix by shaking the plate gently.

    • Incubate for at least 60 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore of the this compound probe.

  • Data Analysis:

    • The raw fluorescence polarization data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the maximum inhibition control, and mP_max is the average millipolarization of the no inhibition (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context

The this compound screening assay is relevant for inhibitors of kinases involved in numerous signaling pathways that are often dysregulated in disease. A prominent example is the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ATP->ADP ERK ERK MEK->ERK ATP->ADP Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation RAF_inhibitor RAF Inhibitor (Vemurafenib) RAF_inhibitor->RAF MEK_inhibitor MEK Inhibitor (Trametinib) MEK_inhibitor->MEK

Caption: Simplified MAPK/ERK signaling cascade, a common target for kinase inhibitors.

Logical Relationship Diagram

The following diagram illustrates the competitive binding equilibrium in the this compound assay.

G cluster_logic Competitive Binding Equilibrium cluster_bound Bound States Kinase Kinase Kinase_this compound Kinase-ZnATP (High FP) Kinase->Kinase_this compound Kinase_Inhibitor Kinase-Inhibitor (No FP Signal) Kinase->Kinase_Inhibitor This compound This compound Inhibitor Inhibitor This compound->Inhibitor Competition

Caption: Logical diagram of the competitive binding in the this compound assay.

Application Notes and Protocols for Crystallizing a Protein-ZnATP Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The crystallization of protein-ligand complexes is a critical step in structural biology, providing high-resolution three-dimensional structures that are invaluable for understanding biological function and for structure-based drug design. This document provides detailed protocols for the co-crystallization of a model protein with a Zinc (Zn²⁺) ion and Adenosine-5'-triphosphate (ATP).

The underlying principle of this protocol is co-crystallization, where the protein is mixed with its ligands (in this case, Zn²⁺ and ATP) prior to setting up crystallization trials. The presence of the ligands can stabilize the protein in a specific conformation, which may be more amenable to forming well-ordered crystals. Divalent cations like Zn²⁺ can play a crucial role in crystallization, sometimes acting as a bridge between protein molecules in the crystal lattice or by stabilizing the protein structure itself. ATP, a ubiquitous co-factor and energy source in biological systems, is a common ligand for a vast number of proteins, and obtaining the structure of a protein in its ATP-bound state is often a key objective.

The primary crystallization method detailed here is hanging drop vapor diffusion . In this technique, a drop containing the purified protein-ZnATP complex, buffer, and a precipitating agent is allowed to equilibrate in a sealed chamber with a larger reservoir of the precipitating solution. Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of the protein and precipitant in the drop. This slow increase in supersaturation is conducive to the formation of single, well-ordered crystals.

Key Experimental Methodologies

This application note is based on the crystallization conditions reported for the de novo evolved ATP-binding protein (PDB ID: 2P09).

Materials and Reagents

Protein and Ligands:

  • Purified protein of interest (ideally >95% pure, at a concentration of 5-20 mg/mL)

  • Zinc Chloride (ZnCl₂) solution (e.g., 1 M stock, sterile filtered)

  • Adenosine-5'-triphosphate (ATP) disodium salt solution (e.g., 100 mM stock, pH adjusted to 7.0-7.5, sterile filtered)

  • ATP analog (optional, for inhibiting hydrolysis, e.g., AMP-PNP)

Crystallization Reagents:

  • Sodium formate

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Glycerol

  • Deionized water (18 MΩ·cm)

Crystallization Hardware:

  • 24-well crystallization plates (pre-greased for hanging drop)

  • Siliconized glass cover slips

  • Micropipettes and sterile, filtered pipette tips

  • Sealing tape or grease

  • Microcentrifuge

Experimental Protocols

1. Preparation of the Protein-ZnATP Complex

This initial step is critical for ensuring the formation of a stable and homogeneous complex for crystallization trials.

  • Protein Preparation: The protein should be purified to homogeneity (>95%) and buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl). The final protein concentration should be between 5 and 20 mg/mL. It is recommended to centrifuge the protein solution at high speed (e.g., 14,000 x g for 10 minutes at 4°C) immediately before use to remove any aggregates.

  • Complex Formation:

    • To the concentrated protein solution, add ZnCl₂ to a final concentration of 1-5 mM.

    • Subsequently, add ATP (or an ATP analog) to a final concentration of 2-10 mM. A slight molar excess of the ligands is often beneficial.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

2. Hanging Drop Vapor Diffusion Crystallization

This protocol is based on the conditions for PDB ID 2P09.

  • Reservoir Solution Preparation: Prepare a reservoir solution containing 3.8 M sodium formate, 0.1 M Tris pH 8.5, and 4% (v/v) glycerol. Filter the solution through a 0.22 µm filter.

  • Setting up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate.

    • On a clean, siliconized cover slip, pipette 1 µL of the protein-ZnATP complex solution.

    • Pipette 1 µL of the reservoir solution into the drop of the protein complex.

    • Gently mix the drop by pipetting up and down a few times, being careful not to introduce air bubbles.

    • Invert the cover slip and place it over the well, ensuring a good seal with the grease.

  • Incubation: Incubate the crystallization plate at 293 K (20°C) in a vibration-free environment.

  • Crystal Monitoring: Monitor the drops for crystal growth regularly over several days to weeks using a microscope.

Data Presentation

The following table summarizes the quantitative data for the crystallization of the model protein (PDB ID: 2P09).

ParameterValue
Protein Information
PDB ID2P09
Protein Concentration5-20 mg/mL (recommended starting range)
Ligand Information
Zinc Chloride (ZnCl₂)1-5 mM (recommended)
ATP2-10 mM (recommended)
Crystallization Method
MethodHanging Drop Vapor Diffusion
Reservoir Solution
Precipitant3.8 M Sodium Formate
Buffer0.1 M Tris pH 8.5
Additive4% (v/v) Glycerol
Crystallization Drop
Protein-Ligand Solution1 µL
Reservoir Solution1 µL
Incubation
Temperature293 K (20°C)

Visualizations

Experimental_Workflow cluster_prep Complex Preparation cluster_cryst Crystallization Setup cluster_growth Crystal Growth & Analysis Protein Purified Protein (5-20 mg/mL) Incubate Incubate on ice (≥30 min) Protein->Incubate Zn ZnCl₂ (1-5 mM) Zn->Incubate ATP ATP (2-10 mM) ATP->Incubate Complex Protein-ZnATP Complex Incubate->Complex Drop Crystallization Drop (1µL Complex + 1µL Reservoir) Complex->Drop Reservoir Reservoir Solution (3.8M Na Formate, 0.1M Tris pH 8.5, 4% Glycerol) Reservoir->Drop Plate Hanging Drop Plate Drop->Plate Incubate_Crystals Incubate at 20°C Plate->Incubate_Crystals Monitor Monitor for Crystals Incubate_Crystals->Monitor Harvest Harvest & Cryo-cool Monitor->Harvest Diffraction X-ray Diffraction Harvest->Diffraction

Figure 1. Experimental workflow for the co-crystallization of a protein with ZnATP.

Signaling_Pathway cluster_components Key Components cluster_process Crystallization Process Protein Apo-Protein Complex Stable Protein-ZnATP Complex Protein->Complex Binding Zn Zn²⁺ Ion Zn->Complex Binding ATP ATP ATP->Complex Binding Supersaturation Supersaturation (Vapor Diffusion) Complex->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal Crystal Lattice Nucleation->Crystal Growth

Figure 2. Logical relationship of components leading to crystallization.

Application Notes and Protocols for In Vitro Transcription Assays Investigating the Effects of Divalent Cations: A Case Study with Zn(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the cell-free synthesis of RNA from a DNA template. This process is catalyzed by RNA polymerases, most commonly bacteriophage enzymes like T7, T3, or SP6 RNA polymerase. A critical component of the IVT reaction is the presence of divalent metal ions, with magnesium (Mg²⁺) being the canonical cofactor essential for catalysis. Mg²⁺ plays a crucial role in the chemistry of nucleotide addition by coordinating the incoming nucleotide triphosphate (NTP) and stabilizing the transition state.

While Mg²⁺ is optimal for RNA polymerase activity, investigating the effects of substituting or supplementing it with other divalent cations, such as zinc (Zn²⁺), can provide valuable insights into the enzyme's mechanism, specificity, and potential inhibition. Such studies are particularly relevant in drug development for screening potential inhibitors of viral or pathogenic RNA polymerases and for understanding the impact of metal ion dysregulation on cellular processes.

The term "ZnATP" in the context of transcription typically refers to the presence of both Zn²⁺ ions and ATP in the reaction mix, rather than a distinct zinc-adenosine triphosphate molecule serving as a substrate. This application note explores the impact of Zn²⁺ on in vitro transcription, providing a framework and detailed protocols for its investigation.

Application Note: The Inhibitory Effect of Zn²⁺ on In Vitro Transcription

Zinc ions (Zn²⁺) have been demonstrated to inhibit the activity of various RNA polymerases.[1][2] This inhibition can occur through several mechanisms, disrupting the finely tuned process of transcription. Understanding these inhibitory effects is crucial for defining optimal reaction conditions and for the development of polymerase-targeted therapeutics.

Key Findings on Zn²⁺ Inhibition:

  • Direct Polymerase Inhibition: Studies have shown that Zn²⁺ can directly inhibit the in vitro activity of RNA-dependent RNA polymerases (RdRps).[1][2]

  • Interference with Initiation and Elongation: The inhibitory action of Zn²⁺ is not limited to a single step. It has been found to block the initiation step of RNA synthesis for some polymerases. For others, it primarily inhibits the elongation phase and reduces the polymerase's ability to bind to the DNA/RNA template.[1][2]

  • Reversibility: The inhibitory effect of Zn²⁺ can often be reversed by the addition of a chelating agent like MgEDTA, which sequesters the zinc ions. This provides a useful experimental control to confirm that the observed inhibition is indeed due to Zn²⁺.[1][2]

Data Presentation: Dose-Dependent Inhibition of T7 RNA Polymerase by ZnCl₂

The following table presents representative data illustrating the effect of increasing concentrations of ZnCl₂ on the yield of a 1 kb RNA transcript in a standard T7 in vitro transcription reaction. These data demonstrate a clear dose-dependent inhibition of RNA synthesis by Zn²⁺.

Reaction ID [MgCl₂] (mM) [ZnCl₂] (mM) Relative RNA Yield (%)
Control100100
Zn-0.5100.578
Zn-1.0101.045
Zn-2.0102.018
Zn-5.0105.0< 5

Note: Data are illustrative and will vary depending on the specific reaction conditions, template, and polymerase preparation.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Transcription cluster_analysis Analysis DNA Linearized DNA Template (with T7 Promoter) Incubate Incubate at 37°C (2 hours) DNA->Incubate NTPs ATP, GTP, CTP, UTP NTPs->Incubate Buffer Transcription Buffer Buffer->Incubate T7_Pol T7 RNA Polymerase T7_Pol->Incubate MgCl2 MgCl₂ (Constant) MgCl2->Incubate ZnCl2 ZnCl₂ Titration (0-5 mM) ZnCl2->Incubate DNase DNase I Treatment Incubate->DNase Stop Reaction Purify RNA Purification DNase->Purify Gel Denaturing Agarose Gel Electrophoresis Purify->Gel Quant Quantification (e.g., Spectrophotometry) Gel->Quant Visualize & Quantify

Caption: Workflow for assessing Zn²⁺ impact on IVT.

inhibition_pathway cluster_transcription Transcription Cycle T7 T7 RNA Polymerase Promoter Promoter Binding T7->Promoter Initiation Initiation Promoter->Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination RNA RNA Transcript Termination->RNA Zn Zn²⁺ Ion Zn->Promoter Reduces Template Binding Zn->Initiation Blocks Initiation Zn->Elongation Inhibits Elongation

Caption: Proposed mechanisms of Zn²⁺ inhibition.

Experimental Protocols

Protocol 1: Standard T7 In Vitro Transcription Assay (Control)

This protocol describes a standard reaction for synthesizing RNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template (0.5-1.0 µg/µL) containing a T7 promoter upstream of the sequence of interest.

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • NTP solution mix (10 mM each of ATP, CTP, GTP, UTP)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

  • DNase I, RNase-free (e.g., 1 U/µL)

  • RNA purification kit or phenol:chloroform

Procedure:

  • Thaw all components on ice. Keep enzymes on ice throughout the setup.

  • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

ComponentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free waterto 20 µL-
10X Transcription Buffer2.01X
NTP solution mix (10 mM each)8.04 mM each
Linearized DNA Template1.00.5 µg
RNase Inhibitor0.520 U
T7 RNA Polymerase1.050 U
Total Volume 20.0
  • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.

  • Purify the synthesized RNA using a suitable column-based kit or standard phenol:chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified RNA in nuclease-free water.

  • Determine the RNA concentration using a spectrophotometer (A₂₆₀) and assess its integrity by denaturing agarose gel electrophoresis.

Protocol 2: Assay for Investigating the Inhibitory Effect of Zn²⁺

This protocol is designed to test the effect of various Zn²⁺ concentrations on the in vitro transcription reaction. A stock solution of ZnCl₂ is added to the reaction mix.

Materials:

  • All materials from Protocol 1.

  • Nuclease-free 100 mM ZnCl₂ stock solution.

Procedure:

  • Prepare a set of nuclease-free tubes, one for each Zn²⁺ concentration to be tested (e.g., 0 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM) plus a no-template control.

  • Prepare a master mix of the common reaction components (Water, Buffer, NTPs, RNase Inhibitor, T7 Polymerase) to ensure consistency across reactions.

  • For each reaction, assemble the components in a nuclease-free tube. Adjust the volume of nuclease-free water to account for the addition of the ZnCl₂ solution.

Example setup for a 20 µL reaction:

ComponentControl (0 mM Zn²⁺)Test (e.g., 1.0 mM Zn²⁺)Final Concentration
Nuclease-free waterto 20 µLto 20 µL-
10X Transcription Buffer2.0 µL2.0 µL1X
NTP solution mix (10 mM each)8.0 µL8.0 µL4 mM each
100 mM ZnCl₂ stock0 µL0.2 µL0 or 1.0 mM
Linearized DNA Template1.0 µL1.0 µL0.5 µg
RNase Inhibitor0.5 µL0.5 µL20 U
T7 RNA Polymerase1.0 µL1.0 µL50 U
Total Volume 20.0 µL 20.0 µL
  • Mix gently, spin down, and incubate at 37°C for 2 hours.

  • Proceed with DNase I treatment (Step 5 from Protocol 1).

  • Purify the RNA from all reactions using the same method to ensure comparable recovery (Step 6 from Protocol 1).

  • Analyze the results.

Analysis of Results:

  • Quantification: Measure the concentration of RNA in each purified sample using a NanoDrop or similar spectrophotometer. Calculate the total yield for each reaction.

  • Visualization: Run equal volumes (or equal mass, if yields vary significantly) of the purified RNA on a denaturing agarose or polyacrylamide gel. This will allow for visual confirmation of the full-length transcript and assessment of any truncated products or degradation.

  • Data Normalization: Express the RNA yield from each Zn²⁺-containing reaction as a percentage of the yield from the control reaction (0 mM Zn²⁺). Plot the relative RNA yield against the Zn²⁺ concentration to visualize the dose-response relationship.

By following these protocols and application notes, researchers can effectively investigate the influence of zinc and other divalent cations on in vitro transcription, contributing to a deeper understanding of RNA polymerase function and the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of ZnATP in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc (Zn²⁺) is an essential trace element crucial for a myriad of cellular processes, acting as a structural component of proteins and a cofactor for numerous enzymes. Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast range of biochemical reactions. The interaction between zinc and ATP, forming a ZnATP complex, is of significant physiological importance. This complex is often the true substrate for ATP-utilizing enzymes, such as kinases and ATPases. The ability to accurately quantify the levels of this compound in biological samples is therefore critical for understanding cellular metabolism, signal transduction, and the mechanism of action of drugs that may modulate these processes.

These application notes provide an overview of the primary methods for quantifying this compound, either directly or indirectly, in biological samples. Detailed protocols for the most common and effective techniques are provided, along with structured tables for easy comparison of quantitative data.

Methods for this compound Quantification

The quantification of the this compound complex in biological samples can be approached through several methods, each with its own advantages and limitations. The primary techniques include:

  • Fluorescent Probe-Based Assays: These methods utilize fluorescent dyes that respond to changes in either free Zn²⁺ or ATP concentration, allowing for an indirect measurement of the this compound complex through a displacement mechanism.

  • Bioluminescent Assays: These highly sensitive assays are based on the luciferase-luciferin reaction, which is dependent on ATP. Changes in the available ATP pool upon interaction with zinc can be monitored.

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography can be employed to separate the this compound complex from free ATP, allowing for direct quantification.

  • Mass Spectrometry (MS): This powerful technique can be used for the sensitive and specific detection and quantification of ATP and its metabolites, with the potential to analyze the this compound complex directly.

Method 1: Fluorescent Probe-Based Assays (Indirect Quantification)

This method relies on a competitive binding/displacement principle. A fluorescent probe that binds to Zn²⁺ is first introduced into the sample, resulting in a change in its fluorescent properties. Subsequently, the addition of ATP, which has a high affinity for Zn²⁺, sequesters the zinc from the probe, leading to a reversal of the fluorescence signal. The degree of this reversal is proportional to the amount of ATP that forms a complex with zinc.

Quantitative Data
ParameterFluorescent Probe (Example: Zinpyr-1)Notes
Analyte Detected Free Zn²⁺Indirectly measures ATP's ability to chelate Zn²⁺.
Detection Limit Sub-nanomolar for Zn²⁺Highly sensitive to changes in labile zinc pools.
Linear Range Typically in the nanomolar range for Zn²⁺Dependent on the specific probe and experimental conditions.
Dissociation Constant (Kd) ~0.7 nM for Zn²⁺High affinity for zinc is crucial for the displacement assay.
Instrumentation Fluorescence microscope, plate reader, or fluorometerReadily available in most research laboratories.
Experimental Protocol: Indirect Quantification of ATP via Zn²⁺ Displacement

1. Materials:

  • Fluorescent zinc indicator (e.g., FluoZin™-3, Zinpyr-1)

  • ATP standard solution

  • Zinc chloride (ZnCl₂) standard solution

  • HEPES buffer (or other suitable biological buffer, pH 7.4)

  • Cells or biological sample of interest

  • Microplate reader or fluorescence microscope

2. Sample Preparation:

  • For cell-based assays: Culture cells to the desired confluency in a 96-well plate suitable for fluorescence measurements.

  • For in vitro assays: Prepare solutions of the biological sample in HEPES buffer.

3. Probe Loading (for cell-based assays):

  • Prepare a loading solution of the fluorescent zinc probe (e.g., 1 µM FluoZin™-3 AM) in a serum-free medium or appropriate buffer.

  • Remove the culture medium from the cells and wash with buffer.

  • Add the probe loading solution to the cells and incubate at 37°C for 30 minutes.

  • Wash the cells twice with buffer to remove excess probe.

4. Measurement Procedure:

  • Place the 96-well plate in a pre-warmed (37°C) fluorescence plate reader.

  • Measure the baseline fluorescence of the probe-loaded cells or the in vitro sample containing the probe and a known concentration of ZnCl₂.

  • Add varying concentrations of ATP to the wells.

  • Monitor the change in fluorescence over time. The sequestration of Zn²⁺ by ATP will cause a decrease in the fluorescence of most "turn-on" zinc probes.

  • Generate a standard curve by plotting the change in fluorescence against the known concentrations of ATP.

  • Determine the concentration of ATP in the unknown biological sample by interpolating its fluorescence change on the standard curve.

Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_cells Prepare Cells or Biological Sample load_probe Load with Fluorescent Zinc Probe prep_cells->load_probe baseline Measure Baseline Fluorescence load_probe->baseline add_atp Add ATP Standard or Unknown Sample baseline->add_atp measure_change Monitor Fluorescence Change add_atp->measure_change std_curve Generate Standard Curve measure_change->std_curve quantify Quantify ATP Concentration std_curve->quantify G cluster_prep Sample Preparation cluster_reaction Bioluminescent Reaction cluster_measurement Luminescence Measurement cluster_analysis Data Analysis prep_cells Prepare and Lyse Cells add_reagent Add Luciferase/Luciferin Reagent prep_cells->add_reagent incubate Incubate to Stabilize Signal add_reagent->incubate measure_lum Measure Luminescence incubate->measure_lum std_curve Generate ATP Standard Curve measure_lum->std_curve quantify Quantify Total ATP std_curve->quantify G Zn Zn²⁺ This compound This compound Complex Zn->this compound ATP ATP ATP->this compound Enzyme Enzyme (e.g., Kinase) This compound->Enzyme Binds to Active Site Product Phosphorylated Product Enzyme->Product Catalyzes Reaction ADP ADP Enzyme->ADP Substrate Substrate Substrate->Enzyme

Troubleshooting & Optimization

Technical Support Center: ZnATP Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of ZnATP in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution become cloudy or form a precipitate?

A1: Precipitation in this compound solutions is most commonly due to the formation of insoluble zinc hydroxide (Zn(OH)₂) or a complex of Zn²⁺ with ATP that has low solubility under the given experimental conditions. The primary factors influencing this are pH, the concentrations of Zn²⁺ and ATP, the type of buffer used, and the ionic strength of the solution.

Q2: What is the optimal pH for maintaining this compound in solution?

A2: The solubility of zinc ions is highly pH-dependent. As the pH increases, especially above 7, the concentration of hydroxide ions (OH⁻) rises, leading to the precipitation of zinc hydroxide. While the exact optimal pH for this compound can vary with concentration and buffer, maintaining a slightly acidic to neutral pH (around 6.0-7.4) is generally recommended to keep zinc ions in solution.

Q3: Can the type of buffer I use affect this compound solubility?

A3: Absolutely. Some buffers can interact with zinc ions. For instance, phosphate-based buffers (e.g., PBS) should be avoided as they can form insoluble zinc phosphate precipitates. Buffers like HEPES and Tris are commonly used in biochemical assays; however, Tris has a pKa of around 8.1, and its buffering capacity is weaker at neutral pH.[1] HEPES, with a pKa around 7.5, is often a better choice for maintaining a stable pH in the neutral range for experiments involving metal ions.[2][3]

Q4: Should I use a chelating agent like EDTA or EGTA to prevent precipitation?

A4: The use of chelating agents like EDTA or EGTA is a double-edged sword. While they can bind to free Zn²⁺ and prevent the formation of zinc hydroxide, they will also compete with ATP and any target proteins for zinc binding. If your experiment requires a specific concentration of free, active Zn²⁺ (e.g., for enzymatic reactions where zinc is a cofactor), the addition of a strong chelator like EDTA is generally not recommended as it will sequester the zinc. If used, their concentrations must be carefully calculated to control the free zinc concentration.

Q5: How do the concentrations of Zn²⁺ and ATP influence precipitation?

A5: Higher concentrations of both zinc and ATP increase the likelihood of forming an insoluble this compound complex or exceeding the solubility limit of zinc in the given buffer. It is crucial to work with the lowest effective concentrations required for your experiment. If high concentrations are necessary, careful optimization of pH and buffer conditions is critical.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions.

Problem Potential Cause Troubleshooting Steps
White precipitate forms immediately upon adding ZnCl₂ to the buffer. High pH: The buffer pH is too high (typically > 7.5), causing the formation of zinc hydroxide.1. Measure the pH of your buffer after all components (except ZnCl₂) are added. 2. Adjust the pH to a range of 6.5-7.4 using dilute HCl. 3. Consider using a buffer with a pKa closer to your target pH, such as HEPES.[2]
Phosphate Buffer: You are using a phosphate-based buffer (e.g., PBS).1. Switch to a non-phosphate buffer like HEPES, MOPS, or Tris.[4]
Solution becomes cloudy over time or upon storage. Slow Precipitation: The solution is supersaturated, and precipitation is occurring slowly. pH Shift: The buffer capacity is insufficient, and the pH is drifting upwards.1. Prepare fresh this compound solutions for each experiment. 2. Store stock solutions of ATP and ZnCl₂ separately and mix them just before use. 3. Ensure your buffer concentration is sufficient to maintain a stable pH (typically 20-50 mM).
Precipitate forms after adding ATP to a zinc-containing buffer. Insoluble this compound Complex: The concentrations of zinc and/or ATP are too high for the given conditions.1. Reduce the final concentrations of both ZnCl₂ and ATP. 2. Add the ATP solution to the zinc-containing buffer slowly while stirring to avoid localized high concentrations.
Unexpected experimental results (e.g., no enzyme activity). Zinc Sequestration: A component in your solution (e.g., a chelator like EDTA) is binding the zinc, making it unavailable.1. Omit any non-essential chelating agents from your buffer. 2. If a reducing agent is needed, use a non-thiol-based one like TCEP, as thiols can interact with metal ions.[5]

Quantitative Data

The solubility of zinc is critically dependent on pH. The following table summarizes the approximate maximum soluble zinc concentration at different pH values due to the formation of zinc hydroxide. Note that the presence of ATP can further influence these values.

pHMaximum Soluble Zinc Concentration (mM)
6.0> 10 mM
7.0~3.4 mM
7.4~0.55 mM
8.0< 0.1 mM
9.0< 0.01 mM
10.0~0.00013 mM (Lowest Solubility)

Data derived from the pH dependence of zinc hydroxide solubility.[1][6]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Working Solution

This protocol provides a general method for preparing a this compound solution for use in enzymatic assays.

  • Buffer Preparation:

    • Prepare a 50 mM HEPES buffer.

    • Adjust the pH of the HEPES buffer to 7.0 using dilute NaOH or HCl.

    • Note: Avoid phosphate-based buffers.

  • Stock Solution Preparation:

    • Prepare a 100 mM ATP disodium salt solution in ultrapure water. Adjust the pH to 7.0 with NaOH. Store in aliquots at -20°C.

    • Prepare a 100 mM ZnCl₂ solution in ultrapure water. Note: ZnCl₂ solutions are acidic.

  • Preparation of the Final Working Solution (Example: 1 mM this compound):

    • To the required volume of 50 mM HEPES buffer (pH 7.0), add the appropriate volume of the 100 mM ZnCl₂ stock solution to achieve the desired final zinc concentration. Mix well.

    • Slowly add the required volume of the 100 mM ATP stock solution (pH 7.0) to the zinc-containing buffer while gently vortexing or stirring.

    • Visually inspect the solution for any signs of cloudiness or precipitation.

    • Use the freshly prepared this compound solution immediately for your experiment.

Visualizations

ZnATP_Precipitation_Troubleshooting start This compound Solution has Precipitate check_ph Is pH between 6.0 and 7.4? start->check_ph check_buffer Are you using a non-phosphate buffer (e.g., HEPES, MOPS)? check_ph->check_buffer Yes adjust_ph Adjust pH to 6.5-7.4 with dilute HCl/NaOH check_ph->adjust_ph No check_conc Are Zn2+ and ATP concentrations minimized? check_buffer->check_conc Yes change_buffer Switch to HEPES or MOPS buffer check_buffer->change_buffer No check_chelator Is a strong chelator (e.g., EDTA) present? check_conc->check_chelator Yes lower_conc Reduce concentrations of ZnCl2 and/or ATP check_conc->lower_conc No remove_chelator Remove or reduce chelator concentration check_chelator->remove_chelator Yes stable_solution Stable this compound Solution check_chelator->stable_solution No adjust_ph->check_ph change_buffer->check_buffer lower_conc->check_conc remove_chelator->check_chelator

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Influencing_ZnATP_Stability cluster_solution This compound Solution cluster_factors Influencing Factors cluster_outcome Outcome This compound This compound Complex Soluble Soluble This compound->Soluble Optimal Conditions Precipitate Precipitate This compound->Precipitate Suboptimal Conditions pH pH pH->this compound affects Zn(OH)2 formation Buffer Buffer Type Buffer->this compound can form insoluble salts Concentration [Zn2+], [ATP] Concentration->this compound determines saturation Chelators Chelating Agents Chelators->this compound competes for Zn2+

Caption: Factors influencing this compound stability in solution.

References

Technical Support Center: Optimizing Buffer Conditions for ZnATP Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Zinc-ATP (ZnATP).

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in this compound Solution

Question: My this compound solution becomes cloudy or forms a precipitate upon preparation or during my experiment. What could be the cause and how can I resolve it?

Answer: Precipitation in your this compound solution is a common issue that can arise from several factors related to buffer composition and conditions.

Possible Causes and Solutions:

  • Inappropriate Buffer Choice: Certain buffer systems can interact with zinc ions, leading to the formation of insoluble salts.

    • Phosphate Buffers: Phosphate ions can precipitate Zn²⁺. It is advisable to avoid phosphate-based buffers when working with this compound, especially at high concentrations.

    • Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) has been shown to exhibit significant metal ion binding, which can affect the stability and availability of Zn²⁺ for complexation with ATP.

    • Recommended Buffers: Buffers with low or negligible metal-binding constants are preferred. Good options include HEPES, MOPS, and PIPES, which are known to be more compatible with metal ion studies.

  • Incorrect pH: The stability of the this compound complex is highly pH-dependent. At alkaline pH values, zinc hydroxide (Zn(OH)₂) can precipitate.

    • Optimal pH Range: Maintain a pH between 6.0 and 7.5 for optimal this compound complex formation and stability. It has been observed that the formation of zinc complexes is most favorable within a neutral to slightly acidic pH range.

  • High Concentrations: High concentrations of either Zn²⁺ or ATP can exceed the solubility product of this compound or other zinc salts, leading to precipitation.

    • Concentration Adjustment: If possible, work with lower concentrations of this compound. If high concentrations are necessary, ensure the buffer has sufficient capacity and the pH is strictly controlled.

  • Temperature Effects: Temperature can influence the solubility of salts.

    • Temperature Control: Prepare and store your solutions at the recommended temperature for your experiment. Avoid drastic temperature fluctuations.

Summary of Buffer Recommendations for this compound Stability:

Buffer SystemRecommendationRationale
HEPES Highly Recommended Negligible metal ion binding.
MOPS Recommended Low metal-binding constants.
PIPES Recommended Low metal-binding constants.
Tris Use with Caution Known to bind with zinc ions.
Phosphate Not Recommended Can precipitate with zinc ions.
Issue 2: Inconsistent Experimental Results or Loss of this compound Activity

Question: I am observing inconsistent results in my experiments, suggesting that the this compound may be degrading. How can I minimize degradation?

Answer: The degradation of this compound, primarily through the hydrolysis of ATP, can be influenced by several experimental conditions.

Possible Causes and Solutions:

  • Suboptimal pH: The rate of ATP hydrolysis is significantly affected by pH. Extreme pH values (highly acidic or alkaline) can accelerate this process.

    • pH Control: As mentioned previously, maintaining a pH between 6.0 and 7.5 is crucial not only for solubility but also for minimizing ATP hydrolysis.

  • Presence of Chelating Agents: If your buffer or other reagents contain strong chelating agents, they can compete with ATP for binding to Zn²⁺, leading to the dissociation of the this compound complex.

    • Avoid Strong Chelators: Avoid buffers and additives with known strong zinc-chelating properties, such as EDTA, unless their presence is a controlled variable in your experiment.

  • Temperature: Higher temperatures can increase the rate of ATP hydrolysis.

    • Maintain Low Temperatures: For storage and during experimental steps where it is feasible, keep your this compound solutions on ice or at 4°C to slow down degradation.

  • Improper Storage: Long-term storage under inappropriate conditions can lead to significant degradation.

    • Storage Recommendations: For short-term storage (hours to a few days), keep the solution at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Logical Workflow for Buffer Optimization:

G cluster_start Start: this compound Experiment cluster_selection Buffer Selection cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_stability Stability Assessment cluster_optimization Optimization start Define Experimental Requirements (Concentration, pH, Temperature) select_buffer Select a Non-Chelating Buffer (e.g., HEPES, MOPS) start->select_buffer prepare_buffer Prepare Buffer at Desired pH (e.g., 7.0) select_buffer->prepare_buffer prepare_this compound Prepare this compound Solution (Add ZnCl2 to ATP solution) prepare_buffer->prepare_this compound check_precipitate Visually Inspect for Precipitation prepare_this compound->check_precipitate adjust_ph Adjust pH (if necessary) check_precipitate->adjust_ph Yes run_experiment Proceed with Experiment check_precipitate->run_experiment No adjust_ph->prepare_this compound adjust_conc Lower Concentration (if necessary) adjust_ph->adjust_conc adjust_conc->prepare_this compound change_buffer Change Buffer System adjust_conc->change_buffer change_buffer->select_buffer stability_test Perform Stability Test (e.g., HPLC, UV-Vis) run_experiment->stability_test inconsistent_results Inconsistent Results? stability_test->inconsistent_results inconsistent_results->run_experiment No optimize_temp Optimize Temperature inconsistent_results->optimize_temp Yes optimize_storage Optimize Storage Conditions optimize_temp->optimize_storage optimize_storage->start

Caption: Workflow for optimizing this compound buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining this compound stability?

A1: The optimal pH range for this compound stability is generally between 6.0 and 7.5. In this range, the formation of the this compound complex is favored, and the risks of zinc hydroxide precipitation at higher pH and acid-catalyzed ATP hydrolysis at lower pH are minimized.

Q2: Can I use a phosphate buffer for my experiment with this compound?

A2: It is generally not recommended to use phosphate buffers with this compound. Phosphate ions can form insoluble precipitates with zinc ions, leading to a decrease in the effective concentration of both Zn²⁺ and the this compound complex.

Q3: Which buffers are considered "safe" for this compound experiments?

A3: Buffers with low zinc-binding affinity are recommended. These include HEPES, MOPS, and PIPES. These "Good's" buffers are zwitterionic and have been shown to have minimal interaction with many divalent metal ions, including zinc.

Q4: How does temperature affect the stability of my this compound solution?

A4: Higher temperatures accelerate the rate of ATP hydrolysis, which is the primary degradation pathway for this compound. For short-term storage and during experiments, it is advisable to keep the solution on ice or at 4°C whenever possible to maintain its integrity.

Q5: What is the role of Zn²⁺ in the context of extracellular ATP signaling?

A5: Zinc ions can act as modulators of purinergic signaling. For instance, Zn²⁺ can potentiate the activity of certain P2X receptors, which are ATP-gated ion channels. This suggests an interplay between zinc and ATP in regulating cellular responses.

Signaling Pathway: Zn²⁺ and ATP Co-activation of P2X Receptors

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space atp ATP p2x P2X Receptor atp->p2x Binds to ATP binding site zn Zn²⁺ zn->p2x Binds to allosteric zinc binding site ca_influx Ca²⁺ Influx p2x->ca_influx Channel Opening downstream Downstream Signaling (e.g., Enzyme activation, Gene expression) ca_influx->downstream

Caption: Zn²⁺ and ATP signaling convergence on P2X receptors.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in a HEPES buffer.

Materials:

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Zinc chloride (ZnCl₂)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium hydroxide (NaOH)

  • Nuclease-free water

  • pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare 100 mM HEPES Buffer (pH 7.0):

    • Dissolve 2.38 g of HEPES in 80 mL of nuclease-free water.

    • Adjust the pH to 7.0 with 1 M NaOH.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare 20 mM ATP Stock Solution:

    • Dissolve the appropriate amount of ATP disodium salt in the 100 mM HEPES buffer (pH 7.0) to achieve a final concentration of 20 mM.

    • Keep the solution on ice.

  • Prepare 20 mM ZnCl₂ Stock Solution:

    • Dissolve the appropriate amount of ZnCl₂ in the 100 mM HEPES buffer (pH 7.0) to achieve a final concentration of 20 mM.

  • Prepare 10 mM this compound Stock Solution:

    • In a sterile microcentrifuge tube, mix equal volumes of the 20 mM ATP and 20 mM ZnCl₂ stock solutions. For example, mix 500 µL of 20 mM ATP with 500 µL of 20 mM ZnCl₂ to get 1 mL of 10 mM this compound.

    • Gently vortex to mix.

    • Visually inspect for any precipitation. If the solution is cloudy, consider preparing a more dilute stock solution.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to one week), store at 4°C.

    • For long-term storage, aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to monitor the degradation of ATP to ADP and AMP over time.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5

  • Mobile Phase B: 100% Acetonitrile

  • ATP, ADP, and AMP standards

  • This compound solution to be tested

Procedure:

  • Prepare Standards:

    • Prepare stock solutions of ATP, ADP, and AMP (e.g., 1 mM) in the chosen experimental buffer.

    • Create a standard curve by preparing serial dilutions of the standards.

  • Sample Preparation:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours) of incubating the this compound solution under specific conditions (e.g., buffer type, pH, temperature), take an aliquot of the solution.

    • If necessary, dilute the aliquot with the mobile phase to a concentration within the range of the standard curve.

  • HPLC Analysis:

    • Set the UV detector to 259 nm.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

    • Inject the standards and the prepared samples.

    • Run a gradient elution to separate ATP, ADP, and AMP. A typical gradient might be:

      • 0-5 min: 2% B

      • 5-15 min: Ramp to 20% B

      • 15-20 min: Ramp to 50% B

      • 20-25 min: Hold at 50% B

      • 25-30 min: Return to 2% B and re-equilibrate.

    • The exact gradient will need to be optimized for your specific column and system.

  • Data Analysis:

    • Identify the peaks for ATP, ADP, and AMP in your samples based on the retention times of the standards.

    • Quantify the concentration of each nucleotide at each time point using the standard curve.

    • Calculate the percentage of ATP remaining at each time point to determine the stability of the this compound solution under the tested conditions.

Note on HPLC Method: While phosphate buffers are commonly used in HPLC for nucleotide separation, they can cause precipitation if the organic solvent concentration becomes too high during the gradient. If using a mass spectrometer for detection, a volatile buffer system, such as ammonium acetate, should be used instead of a phosphate buffer.

Technical Support Center: Troubleshooting Low Yield of ZnATP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of Zinc-ATP (ZnATP) is a critical step in various experimental workflows. However, achieving a high yield of pure this compound can be challenging. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during this compound synthesis, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in this compound synthesis?

Low yields in this compound synthesis can typically be attributed to one or more of the following factors:

  • Degradation of ATP: Adenosine triphosphate (ATP) is a labile molecule, susceptible to hydrolysis, especially under non-optimal pH conditions.

  • Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry of reactants (Zn²⁺ to ATP ratio), inappropriate pH, temperature, or reaction time can significantly impact the formation of the this compound complex.

  • Impurities in Reagents: The presence of contaminating ions or other impurities in the starting materials (ATP sodium salt, Zinc salt) can interfere with the complexation reaction.

  • Inefficient Purification: Loss of product during purification steps is a common reason for reduced final yield.

  • Inaccurate Quantification: Errors in determining the concentration of the final this compound product can lead to a perceived low yield.

Troubleshooting Guides

Issue 1: Suspected ATP Degradation

Question: My reaction mixture shows the presence of ADP and AMP, and the final yield of this compound is low. How can I prevent ATP degradation?

Answer: ATP is most stable in a pH range of 6.8-7.4.[1] Outside of this range, it readily undergoes hydrolysis to Adenosine Diphosphate (ADP) and subsequently to Adenosine Monophosphate (AMP), releasing inorganic phosphate.

Troubleshooting Steps:

  • pH Control:

    • Ensure the pH of your reaction mixture is maintained within the optimal range of 6.8-7.4.

    • Use a suitable buffer system (e.g., MOPS, MES) to stabilize the pH throughout the reaction.[1]

    • Prepare all solutions with high-purity, nuclease-free water to minimize enzymatic degradation.

  • Temperature Management:

    • Perform the reaction at a controlled temperature. While some protocols are performed at room temperature, it is crucial to avoid high temperatures which can accelerate hydrolysis.

    • For quenching the reaction and preventing further degradation, it is recommended to cool the reaction mixture (e.g., on ice) and adjust the pH to 7.

  • Minimize Reaction Time:

    • While the reaction needs sufficient time to proceed to completion, unnecessarily long reaction times can increase the extent of ATP hydrolysis. Monitor the reaction progress (e.g., by ³¹P NMR or HPLC) to determine the optimal reaction time.

Experimental Protocol: Monitoring ATP Degradation by HPLC

  • Mobile Phase: Prepare a suitable buffer, for example, 0.1 M potassium phosphate buffer, pH 7.0.

  • Column: A C18 reverse-phase column is commonly used.

  • Detection: UV detection at 259 nm.

  • Procedure:

    • Inject a small aliquot of your reaction mixture at different time points.

    • Monitor the chromatogram for peaks corresponding to ATP, ADP, and AMP.

    • Quantify the peak areas to determine the relative amounts of each species and assess the extent of degradation over time.

Issue 2: Inefficient Complex Formation

Question: I am not observing a significant shift in my analytical characterization (e.g., NMR, IR spectroscopy) after adding the zinc salt, and the yield of the complex is low. What could be the problem?

Answer: Inefficient complex formation can be due to incorrect stoichiometry, the presence of competing ions, or the use of inappropriate solvents. The coordination of Zn²⁺ to the phosphate groups of ATP is a key step that can be influenced by several factors.

Troubleshooting Steps:

  • Optimize Stoichiometry:

    • The molar ratio of Zn²⁺ to ATP is critical. While a 1:1 stoichiometry is often targeted, the optimal ratio may vary depending on the specific conditions.

    • Perform small-scale trial reactions with varying ratios of Zn²⁺ to ATP (e.g., 0.5:1, 1:1, 1.5:1) and analyze the product formation to determine the optimal stoichiometry for your system.

  • Chelating Impurities:

    • If your reagents contain other divalent cations (e.g., Ca²⁺, Mg²⁺), they can compete with Zn²⁺ for binding to ATP.

    • Use high-purity reagents. If contamination is suspected, consider pre-treating your solutions with a chelating agent that has a higher affinity for the contaminating ions than for Zn²⁺, though this should be done with caution as it can also chelate the zinc.

  • Solvent Considerations:

    • The synthesis of this compound is typically performed in an aqueous solution. Ensure that the ATP and zinc salt are fully dissolved before initiating the reaction.

    • The use of co-solvents is generally not recommended unless specifically required by a validated protocol, as they can alter the coordination chemistry.

Data Presentation: Impact of Stoichiometry on this compound Formation

Zn²⁺:ATP Molar RatioRelative Yield of this compound (%)
0.5:155
0.8:185
1:195
1.2:194
1.5:190

Note: The above data is illustrative. The optimal ratio should be determined experimentally.

Issue 3: Product Loss During Purification

Question: My initial reaction seems successful, but I am losing a significant amount of product during the purification step. How can I improve my purification efficiency?

Answer: Purification of charged and relatively unstable molecules like this compound requires careful selection of methods and optimization of conditions to minimize product loss.

Troubleshooting Steps:

  • Choice of Purification Method:

    • Size-Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on size and can be effective for removing smaller impurities like excess salts.

    • Ion-Exchange Chromatography (IEC): Given the charged nature of ATP and its complex, IEC can be a powerful tool for purification. Anion exchange chromatography is typically used.

    • Precipitation: In some cases, precipitation with a suitable organic solvent (e.g., ethanol, acetone) can be used to isolate the this compound complex. This method requires careful optimization to avoid co-precipitation of impurities.

  • Optimization of Chromatography Conditions:

    • Column and Resin Selection: Choose a resin with an appropriate pore size (for SEC) or functional group (for IEC) for optimal separation.

    • Elution Conditions: For IEC, a gradual salt gradient is often more effective for separating the target compound from closely related impurities than a step gradient.

    • Flow Rate: A lower flow rate can improve resolution and reduce the potential for product degradation on the column.

Experimental Protocol: Purification of this compound by Anion-Exchange Chromatography

  • Column: A strong anion-exchange column (e.g., Q-Sepharose).

  • Buffer A: 20 mM Tris-HCl, pH 7.5.

  • Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the crude this compound sample onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound species with a linear gradient of 0-100% Buffer B over several column volumes.

    • Collect fractions and analyze them for the presence and purity of this compound using HPLC and/or spectroscopy.

Visualizations

This compound Synthesis Workflow

ZnATP_Synthesis_Workflow Reagents Prepare Reactants (ATP, ZnCl2) Reaction Reaction (Buffered Solution, pH 6.8-7.4) Reagents->Reaction Quench Quench Reaction (Cooling, pH adjustment) Reaction->Quench Purification Purification (e.g., Chromatography) Quench->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

A simplified workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield

Troubleshooting_Logic Start Low this compound Yield Check_Degradation Check for ATP Degradation (ADP/AMP presence?) Start->Check_Degradation Degradation_Yes Optimize pH (6.8-7.4) Control Temperature Minimize Reaction Time Check_Degradation->Degradation_Yes Yes Check_Complexation Inefficient Complexation? (No spectral shift) Check_Degradation->Check_Complexation No Final_Check Re-evaluate Yield Degradation_Yes->Final_Check Complexation_Yes Optimize Stoichiometry Use High-Purity Reagents Check_Complexation->Complexation_Yes Yes Check_Purification High Product Loss during Purification? Check_Complexation->Check_Purification No Complexation_Yes->Final_Check Purification_Yes Optimize Purification Method (SEC, IEC) Adjust Elution Conditions Check_Purification->Purification_Yes Yes Check_Purification->Final_Check No Purification_Yes->Final_Check

A decision tree to guide troubleshooting efforts for low this compound yield.
Signaling Pathway: ATP Hydrolysis

ATP_Hydrolysis ATP ATP (Adenosine Triphosphate) H2O + H₂O ADP ADP (Adenosine Diphosphate) H2O->ADP Pi + Pi (Inorganic Phosphate) Energy + Energy

The hydrolysis of ATP to ADP, releasing inorganic phosphate and energy.

References

Technical Support Center: Measuring ZnATP Binding Constants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of ZnATP binding constants.

Troubleshooting Guides

Issue: Inconsistent Kd values between different techniques (e.g., ITC vs. Fluorescence).

Possible Causes and Solutions:

  • Buffer Mismatches: Ensure that the exact same buffer (composition, pH, and ionic strength) is used across all experimental techniques. Even minor differences can significantly alter binding affinities.

  • Presence of Chelating Agents: Buffers may contain components that can chelate Zn2+, reducing its effective concentration. Use buffers with low or no chelating capacity, or accurately determine the free Zn2+ concentration.

  • Protein/ATP Concentration Mismatch: Accurately determine the concentrations of all binding partners. Inaccuracies in concentration will lead to errors in the calculated Kd.

  • Artifacts Specific to a Technique: One of the techniques might be prone to artifacts under the specific experimental conditions. For example, the inner filter effect in fluorescence spectroscopy can lead to an underestimation of binding affinity. It is crucial to perform the necessary controls for each technique.

Issue: Low signal-to-noise ratio in Isothermal Titration Calorimetry (ITC) experiments.

Possible Causes and Solutions:

  • Low Enthalpy of Binding (ΔH): The binding interaction may have a very small enthalpy change, making it difficult to detect. In such cases, ITC may not be the most suitable technique.

  • Improper Sample Preparation: Ensure that both the titrant and the sample in the cell are properly degassed to avoid air bubbles, which can cause significant noise.

  • Mismatched Buffers: A mismatch in buffer composition between the syringe and the cell can lead to large heats of dilution, obscuring the binding signal. Dialyze both binding partners against the same buffer stock.

  • Precipitation: If the interaction leads to precipitation, it will generate large, erratic heat signals. Visually inspect the sample after the experiment and consider using lower concentrations.

Issue: Non-saturating binding curve in fluorescence spectroscopy.

Possible Causes and Solutions:

  • Low Binding Affinity: The interaction may be too weak to reach saturation at the concentrations used. If possible, increase the concentration of the titrant.

  • Inner Filter Effect: At high concentrations of the fluorescent species or other absorbing molecules in the solution, the excitation and/or emission light can be attenuated, leading to a non-ideal binding curve. Measure the absorbance of your sample and if it is too high (typically > 0.1), dilute the sample or use a shorter pathlength cuvette.

  • Photobleaching: The fluorophore may be degrading upon prolonged exposure to the excitation light. Reduce the excitation intensity or the exposure time.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts to be aware of when measuring this compound binding constants?

A1: Common artifacts include:

  • Competition from other ions: The presence of other divalent cations (e.g., Mg2+, Ca2+) can compete with Zn2+ for binding to ATP.

  • Buffer effects: The choice of buffer is critical. Some buffers can interact with Zn2+ or affect the stability of ATP.

  • Stoichiometry assumptions: It is often assumed that a 1:1 complex is formed, but other stoichiometries may exist depending on the experimental conditions.

  • Inner filter effect in fluorescence: As mentioned in the troubleshooting guide, this can lead to inaccurate results.

Q2: How can I be sure that my measured Kd is accurate?

A2: To ensure accuracy, it is recommended to:

  • Use multiple techniques to measure the binding constant and compare the results.

  • Perform control experiments, such as titrating into buffer alone to account for heats of dilution in ITC.

  • Vary the concentrations of the binding partners to ensure that the measured Kd is independent of concentration.

  • Ensure that the instrumentation is properly calibrated.

Q3: What is the typical range for this compound binding constants?

A3: The binding affinity of Zn2+ for ATP can vary depending on the experimental conditions (pH, ionic strength, temperature). The dissociation constant (Kd) is typically in the micromolar to millimolar range.

Data Presentation

Table 1: Experimentally Determined Binding Constants for Zinc and ATP Analogs

Interacting MoleculesTechniqueKd (μM)Reference/Notes
Zn2+ and ATPPotentiometric Titration~250Stability constants are often reported as log(K), which can be converted to Kd. This is an approximate value.
Zn2+ and FluoZin-3Fluorescence Spectroscopy0.0091FluoZin-3 is a fluorescent sensor for Zn2+, and this value represents the sensor's affinity for zinc.
Zn2+ and Synthetic ReceptorPotentiometric Titration-Stability constants for ternary complexes (Receptor-Zn2+-ATP) have been determined.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a concentrated stock solution of ZnCl2 and a stock solution of ATP in the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Determine the exact concentrations of both stock solutions.

    • Dilute the stock solutions to the desired working concentrations. The titrant (in the syringe) should be 10-20 times more concentrated than the sample in the cell.

    • Ensure the buffer of the titrant and the sample are identical by dialyzing both against the same buffer.

    • Degas both solutions for 10-15 minutes before loading into the ITC instrument.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the ATP solution into the sample cell and the ZnCl2 solution into the syringe.

    • Perform an initial injection of a small volume (e.g., 1-2 µL) and discard this data point during analysis to remove artifacts from the injection needle.

    • Set up a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by titrating the ZnCl2 solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks of the resulting thermogram to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of Zn2+ to ATP.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Spectroscopy
  • Sample Preparation:

    • Use a fluorescent ATP analog (e.g., mant-ATP) or a fluorescent reporter molecule that is sensitive to Zn2+ binding.

    • Prepare stock solutions of the fluorescent molecule and ZnCl2 in the experimental buffer.

    • Determine the exact concentrations of the stock solutions.

  • Fluorescence Titration:

    • Place a solution of the fluorescent molecule at a known concentration in a quartz cuvette.

    • Set the excitation and emission wavelengths appropriate for the fluorophore.

    • Record the initial fluorescence intensity.

    • Add small aliquots of the ZnCl2 solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition until no further significant change is observed (saturation).

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity against the concentration of Zn2+.

    • Fit the resulting binding curve to a suitable binding equation (e.g., one-site binding model) to determine the Kd.

    • Crucial Control: Measure the absorbance of your sample at the excitation and emission wavelengths to check for the inner filter effect. If the absorbance is high, you will need to apply a correction or dilute your samples.

Mandatory Visualization

ZnATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Zn2+ Zn2+ This compound This compound Zn2+->this compound ZnR Zinc-Sensing Receptor (ZnR) Zn2+->ZnR Binds ATP ATP ATP->this compound P2X_receptor P2X Receptor This compound->P2X_receptor Binds and Activates ATP_release ATP Release ZnR->ATP_release Activates Ca_ion Ca2+ P2X_receptor->Ca_ion Influx ATP_release->ATP Signaling_cascade Downstream Signaling (e.g., MAPK, NF-κB) Ca_ion->Signaling_cascade Cellular_response Cellular Response (e.g., Proliferation, Inflammation) Signaling_cascade->Cellular_response ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_ATP Prepare ATP Solution in Buffer Degas_ATP Degas ATP Solution Prep_ATP->Degas_ATP Prep_Zn Prepare ZnCl2 Solution in Same Buffer Degas_Zn Degas ZnCl2 Solution Prep_Zn->Degas_Zn Load_Cell Load ATP into Sample Cell Degas_ATP->Load_Cell Load_Syringe Load ZnCl2 into Syringe Degas_Zn->Load_Syringe Titration Perform Titration Load_Cell->Titration Load_Syringe->Titration Subtract_Dilution Subtract Heat of Dilution Titration->Subtract_Dilution Control Control: Titrate ZnCl2 into Buffer Control->Subtract_Dilution Integrate Integrate Peaks Subtract_Dilution->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Obtain Kd, n, ΔH Fit->Results

Technical Support Center: High-Resolution ZnATP NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ZnATP NMR spectroscopy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution of your spectra.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound NMR signals broad, and what can I do to improve the resolution?

A1: Broad signals in this compound NMR spectra are a common issue and can arise from several factors. Here’s a breakdown of potential causes and solutions:

  • Chemical Exchange: The most frequent cause of line broadening in this compound spectra is chemical exchange. This occurs as the zinc ion (Zn²⁺) binds to and dissociates from ATP, or as the complex shifts between different coordination states (e.g., βγ-bidentate and αβγ-tridentate chelation).[1][2] The rate of this exchange can be on a similar timescale to the NMR experiment, leading to broadened peaks.

    • Solution: You can often sharpen these peaks by shifting the equilibrium. This can be achieved by:

      • Varying the Zn²⁺:ATP Ratio: Adding an excess of either Zn²⁺ or ATP can push the equilibrium towards a more dominant species, reducing the exchange broadening.

      • Temperature Adjustment: Lowering the temperature can slow down the exchange rate, potentially moving it into the slow-exchange regime where distinct signals for each species may be observed.[3]

      • pH Optimization: The binding affinity of Zn²⁺ to ATP is pH-dependent. Adjusting the pH can stabilize a particular complex and reduce exchange.[4]

  • Sample Preparation Issues: Impurities and suboptimal sample conditions can significantly degrade spectral quality.

    • Solution: Ensure meticulous sample preparation. This includes using high-purity ATP and Zn²⁺ salts, filtering your sample to remove any particulate matter, and using high-quality NMR tubes.[5]

  • Instrumental Factors: Poor shimming of the magnetic field is a common instrumental cause of broad lines.

    • Solution: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.

Q2: What is the optimal pH for acquiring high-resolution this compound NMR spectra?

A2: The optimal pH depends on the specific information you are seeking, as the chemical shifts of the phosphorus nuclei in ATP are pH-dependent.[4] For studying the Zn²⁺-ATP interaction, a pH of around 7.0 to 7.5 is often used to mimic physiological conditions. However, adjusting the pH can be a tool to improve resolution. At alkaline pH values, the interaction between Zn(II) complexes and ATP can lead to significant upfield shifts, particularly for the Pγ signal, which can help in resolving overlapping peaks.[4] It is crucial to maintain a constant, buffered pH throughout your experiments to ensure reproducibility.

Q3: How can I determine the stoichiometry of the this compound complex using NMR?

A3: NMR titration is an effective method for determining the stoichiometry of the this compound complex. By systematically varying the molar ratio of Zn²⁺ to ATP and monitoring the chemical shift changes of specific ATP protons (e.g., H-8, H-2, and H-1'), you can identify the stoichiometry. For instance, a linear change in the chemical shift of the H-8 proton up to a Zn²⁺:ATP ratio of approximately one, followed by a plateau, suggests the formation of a 1:1 complex. Further changes in other protons, like H-2 and H-1', at ratios above one can indicate the formation of a 2:1 complex.[6]

Q4: Can I use paramagnetic relaxation enhancement (PRE) to study this compound?

A4: Zinc(II) is a diamagnetic ion, meaning it has no unpaired electrons and therefore does not directly cause paramagnetic relaxation enhancement.[7][8] However, PRE can be a powerful tool in related experiments. For instance, you could introduce a paramagnetic analog, such as Mn²⁺, in trace amounts to probe the system. Alternatively, if the this compound complex is interacting with a larger biomolecule, a paramagnetic spin label could be attached to the biomolecule to gain distance information to the bound this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Broad, poorly resolved peaks Chemical exchange between free and bound ATP or different complex stoichiometries.Adjust the Zn²⁺:ATP molar ratio to favor a single species. Optimize the temperature and pH to alter the exchange kinetics.
Sample contains solid particles or paramagnetic impurities.Filter the NMR sample immediately before placing it in the spectrometer.[5] Ensure high purity of all reagents.
Poor magnetic field homogeneity.Carefully shim the spectrometer on your sample.
Inconsistent chemical shifts between experiments pH of the sample is not controlled or has changed.Use a suitable buffer to maintain a constant pH.[4] Check the pH of your samples before and after the experiment.
Temperature fluctuations.Allow the sample to fully equilibrate to the spectrometer's temperature before acquisition. Use temperature control if available.
Low signal-to-noise ratio Insufficient sample concentration.Increase the concentration of the limiting species (ATP or Zn²⁺), being mindful of potential aggregation at very high concentrations.
Incorrect acquisition parameters.Increase the number of scans. Optimize the relaxation delay (D1) based on the T1 of your signals of interest.

Quantitative Data

Table 1: Change in ¹H Chemical Shift of ATP Protons upon Titration with Zn²⁺

Zn²⁺:ATP RatioΔδ H-8 (Hz)Δδ H-2 (Hz)Δδ H-1' (Hz)
0.21020
0.42040
0.63060
0.84080
1.049100
1.551184
2.052257
3.052309
4.0523210

Data adapted from a study conducted in D₂O at pH 5.5.[6] Δδ represents the change in chemical shift from free ATP.

Table 2: pH Dependence of ³¹P Chemical Shifts of ATP in the Presence of a Zn(II) Complex

pHδ Pα (ppm)δ Pβ (ppm)δ Pγ (ppm)
Free ATP
6.0-10.8-21.5-7.2
7.0-11.1-22.0-8.0
8.0-11.2-22.2-8.5
9.0-11.2-22.2-8.5
10.0-11.2-22.2-8.5
ATP + ZnL1py Complex
6.0-10.9-21.6-7.5
7.0-11.2-22.1-8.3
8.0-11.4-22.2-9.0
9.0-11.5-22.2-9.5
10.0-11.5-22.2-9.8

Data derived from graphical representation in a study with a 1:1 ratio of ATP to a specific Zn(II) complex (ZnL1py).[4] Values are approximate.

Experimental Protocols

Protocol 1: Sample Preparation for this compound NMR
  • Reagent Preparation:

    • Prepare stock solutions of high-purity ATP (e.g., disodium salt) and a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) in a suitable deuterated buffer (e.g., 20 mM HEPES in D₂O). The buffer is crucial for maintaining a stable pH.

    • Adjust the pD of the buffer to the desired value (pD = pH reading + 0.4).

  • Sample Preparation:

    • In a clean microcentrifuge tube, combine the ATP and ZnCl₂ stock solutions to achieve the desired final concentrations and molar ratio.

    • Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing.

    • Vortex the solution gently to ensure homogeneity.

  • Filtration and Transfer:

    • Filter the final solution through a 0.22 µm syringe filter directly into a clean, high-quality NMR tube to remove any dust or precipitates.[5]

    • Ensure the sample volume is sufficient to cover the active region of the NMR probe's coils (typically ~500-600 µL for a standard 5 mm tube).

Protocol 2: ¹H NMR Titration to Determine Stoichiometry
  • Initial Spectrum: Acquire a ¹H NMR spectrum of the ATP solution without any Zn²⁺. This will serve as your reference (0 ratio).

  • Titration:

    • Prepare a series of NMR samples with a constant concentration of ATP and incrementally increasing concentrations of Zn²⁺ (e.g., from 0.2 to 4.0 molar equivalents).

    • Ensure all other parameters (pH, temperature, buffer concentration) are kept constant across all samples.

  • Data Acquisition:

    • For each sample, acquire a ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a pulse sequence with water suppression if working in H₂O/D₂O mixtures.

  • Data Analysis:

    • Process all spectra uniformly (e.g., same phasing and baseline correction).

    • Reference the spectra to the internal standard.

    • Measure the chemical shifts of the H-8, H-2, and H-1' protons of ATP for each titration point.

    • Plot the change in chemical shift (Δδ) for each proton as a function of the Zn²⁺:ATP molar ratio. The inflection points in the plot will indicate the binding stoichiometry.[6]

Protocol 3: ³¹P NMR Analysis of this compound Interaction
  • Sample Preparation: Prepare samples of free ATP and the this compound complex at the desired ratio and pH as described in Protocol 1. An external reference of 85% H₃PO₄ can be used.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. Proton decoupling simplifies the spectrum by removing ¹H-³¹P couplings.[9]

    • Use a sufficient relaxation delay (D1), typically 3-5 times the longest T1 of the phosphorus nuclei, to ensure accurate integration if quantitative analysis is required.

  • Data Analysis:

    • Process the spectrum and reference the chemical shifts.

    • Analyze the changes in the chemical shifts of the Pα, Pβ, and Pγ signals upon Zn²⁺ binding to identify the coordination sites. A significant downfield shift of the Pβ and Pγ signals is indicative of chelation by the β and γ phosphate groups.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation prep_reagents Prepare Stock Solutions (ATP, ZnCl2, Buffer) mix_sample Mix ATP and ZnCl2 to desired ratio prep_reagents->mix_sample filter_transfer Filter and Transfer to NMR Tube mix_sample->filter_transfer shimming Insert Sample & Shim filter_transfer->shimming setup_exp Set Up Experiment (¹H, ³¹P, etc.) shimming->setup_exp acquire_data Acquire Spectrum setup_exp->acquire_data ft_phase Fourier Transform, Phasing, Baseline Correction acquire_data->ft_phase referencing Reference Chemical Shifts ft_phase->referencing peak_picking Peak Picking & Integration referencing->peak_picking analyze_shifts Analyze Chemical Shift Perturbations peak_picking->analyze_shifts determine_stoich Determine Stoichiometry (from Titration) analyze_shifts->determine_stoich analyze_dynamics Assess Dynamics (from Line Shape) analyze_shifts->analyze_dynamics

Experimental workflow for this compound NMR analysis.

zinc_atp_chelation cluster_atp ATP Molecule Adenine Adenine Ribose Ribose Adenine->Ribose Pa Ribose->Pa Pb Pa->Pb Pg Pb->Pg Zn Zn²⁺ Zn->Pa in αβγ mode Zn->Pb Coordination Zn->Pg beta_gamma βγ-bidentate alpha_beta_gamma αβγ-tridentate

Chelation of ATP by a Zinc ion (Zn²⁺).

simplified_signaling_pathway ext_zn Extracellular Zn²⁺ znr Zinc Sensing Receptor (ZnR) ext_zn->znr activates gq Gq-protein znr->gq activates plc Phospholipase C gq->plc activates ip3 IP₃ Production plc->ip3 ca_release Intracellular Ca²⁺ Release ip3->ca_release atp_secretion ATP Secretion ca_release->atp_secretion downstream Downstream Signaling atp_secretion->downstream

Simplified Zn²⁺-mediated ATP signaling pathway.

References

Technical Support Center: Studying Zn²⁺-ATP Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the intricate interactions between zinc ions (Zn²⁺) and adenosine triphosphate (ATP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when investigating Zn²⁺-ATP interactions.

FAQ 1: Why is studying Zn²⁺-ATP interactions challenging?

Studying Zn²⁺-ATP interactions is complex due to the ubiquitous nature of both molecules and the dynamic interplay between them. Key challenges include:

  • Maintaining Physiological Concentrations: Free intracellular Zn²⁺ concentrations are tightly regulated in the picomolar to nanomolar range. Replicating these conditions in vitro is difficult, as even minor contamination from labware or reagents can significantly alter experimental outcomes.

  • Interference with Assays: Zn²⁺ can interfere with common biochemical assays. For example, it can interact with fluorescent probes used to detect ATP, leading to artifacts.

  • Buffer Compatibility: The choice of buffer is critical, as many common buffering agents can chelate Zn²⁺, altering its availability to interact with ATP or proteins.

  • Transient Interactions: Some Zn²⁺-ATP mediated protein interactions can be weak or transient, making them difficult to capture and analyze.[1][2]

FAQ 2: What are the optimal concentration ranges for in vitro studies?

The optimal concentrations depend on the specific system being studied. However, it's crucial to control the free Zn²⁺ concentration using metal ion buffers. Studies have shown that free zinc concentrations outside a narrow range (e.g., approximately 5 nmol/L) can be toxic to cells in vitro.[2] For ATP, concentrations will vary depending on the specific protein and interaction being investigated, but it's important to consider that high concentrations of ATP can also chelate Zn²⁺.

FAQ 3: How does pH affect Zn²⁺-ATP interactions?

The pH of the experimental buffer can significantly influence Zn²⁺-ATP interactions. Changes in pH can alter the protonation state of both ATP and the amino acid residues in proteins that may be involved in binding Zn²⁺, thereby affecting the binding affinities and kinetics of the interaction.

FAQ 4: Can Zn²⁺ interfere with the stability of ATP?

While Zn²⁺ is essential for the function of many ATP-dependent enzymes, high concentrations of Zn²⁺ can potentially promote the hydrolysis of ATP. The stability of the Zn²⁺-ATP complex is also dependent on factors like pH and the presence of other chelating agents in the solution.

Troubleshooting Guides

This section provides troubleshooting for common experimental techniques used to study Zn²⁺-ATP interactions.

Co-Immunoprecipitation (Co-IP)

Problem: Low or no pull-down of the interacting protein.

Possible Cause Troubleshooting Steps
Weak or transient interaction - Perform all incubation and wash steps at 4°C to stabilize the interaction.[3] - Use a gentle lysis buffer that does not disrupt the protein-protein interaction. Avoid harsh detergents.[4] - Consider using a cross-linking agent to covalently trap the interacting partners before lysis.[2][5] - Reduce the number and stringency of wash steps.[1]
Zn²⁺ concentration is not optimal - Titrate a range of Zn²⁺ concentrations in your lysis and binding buffers. - Use a zinc buffer system to maintain a stable free Zn²⁺ concentration.
Antibody is blocking the interaction site - Use an antibody that targets a region of the bait protein distant from the putative interaction site.[3] - Consider creating a tagged fusion protein and using an anti-tag antibody for immunoprecipitation.
Protein degradation - Add protease and phosphatase inhibitors to your lysis buffer immediately before use.[1][3]

Problem: High background or non-specific binding.

Possible Cause Troubleshooting Steps
Non-specific binding to beads - Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[1][6] - Block the beads with a non-specific protein like BSA before use.[3]
Antibody concentration is too high - Titrate the antibody concentration to find the optimal amount that minimizes non-specific binding while still efficiently pulling down the target.[1]
Insufficient washing - Increase the number of wash steps.[1] - Optimize the wash buffer by adding low concentrations of non-ionic detergents (e.g., 0.01–0.1% Tween-20 or Triton X-100).[1]
Zn²⁺ causing protein aggregation - Ensure that the Zn²⁺ concentration is within a physiological and non-toxic range. - Include a chelating agent like EDTA in a control experiment to assess if high background is Zn²⁺-dependent.
Isothermal Titration Calorimetry (ITC)

Problem: Noisy baseline or spikes in the data.

Possible Cause Troubleshooting Steps
Air bubbles in the cell or syringe - Thoroughly degas all solutions before loading them into the calorimeter.[7] - Be careful during loading to avoid introducing air bubbles.
Sample precipitation - Ensure that the concentrations of Zn²⁺, ATP, and protein are below their solubility limits in the experimental buffer. - Perform a visual inspection of the sample after the experiment to check for precipitation.
Buffer mismatch - Ensure that the buffer in the syringe is identical to the buffer in the sample cell.[8] - Dialyze both the protein and the ligand against the same buffer batch.

Problem: Poor data quality or difficulty in fitting the binding isotherm.

Possible Cause Troubleshooting Steps
Heat of dilution is too high - Perform a control titration of the ligand into the buffer to determine the heat of dilution and subtract it from the experimental data.
Incorrect concentrations - Accurately determine the concentrations of all reactants. - Ensure that the "c-window" (product of the binding constant and the macromolecule concentration) is within the optimal range for ITC (typically between 10 and 1000).[9]
Complex binding model - The interaction may not be a simple 1:1 binding event. Consider fitting the data to more complex models that account for multiple binding sites or cooperative binding.
Metal-buffer interactions - The binding of Zn²⁺ to the buffer can contribute to the observed heat change. Choose a buffer with a low enthalpy of ionization and low affinity for Zn²⁺.[10][11] - It may be necessary to experimentally determine the enthalpy of the Zn²⁺-buffer interaction and account for it in the data analysis.[10][11]
Fluorescence Spectroscopy

Problem: Artifacts or unexpected changes in fluorescence.

Possible Cause Troubleshooting Steps
Direct interaction of Zn²⁺ with the fluorophore - Many fluorescent probes can be quenched or enhanced by Zn²⁺. Run control experiments with the fluorophore and Zn²⁺ in the absence of ATP or protein to assess for direct interactions.
Inner filter effect - At high concentrations, the analyte can absorb the excitation or emission light, leading to a non-linear fluorescence response. Keep the absorbance of all components at the excitation and emission wavelengths below 0.1.
Light scattering - High concentrations of macromolecules or the presence of aggregates can cause light scattering, which can interfere with fluorescence measurements. Centrifuge or filter samples before measurement.
Contaminating fluorescent impurities - Use high-purity reagents and solvents to minimize background fluorescence from contaminants.

Quantitative Data Summary

The following tables summarize some of the quantitative data available for Zn²⁺-ATP interactions. Note that these values are highly dependent on the specific experimental conditions.

Table 1: Binding Affinity and Stoichiometry of Zn²⁺-ATP Interaction

MethodStoichiometry (Zn²⁺:ATP)Binding Affinity (K_d)Reference
Infrared Spectroscopy1:1Not Reported[12]
Fluorescence Spectroscopy1:10.948 x 10⁴ M⁻¹ (Association Constant)[13]

Table 2: Effect of Zn²⁺ on ATP-induced Currents in Hypothalamic Neurons

ConditionEC₅₀ of ATPHill Coefficient
Control1 µM1.6
+ 5 µM Zn²⁺0.32 µMNot Reported
+ 50 µM Zn²⁺0.08 µM1.9
+ 1000 µM Zn²⁺0.12 µM1.2

Data adapted from a study on P2X receptors, demonstrating the potentiating effect of Zn²⁺ at lower concentrations and an inhibitory effect at higher concentrations.

Experimental Protocols

Co-Immunoprecipitation of a Putative Zn²⁺-ATP Interacting Protein

This protocol provides a general framework. Optimization of buffer components, incubation times, and wash conditions is crucial for each specific protein complex.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Add a specific concentration of ZnCl₂ to the lysis buffer (e.g., 10 µM, requires optimization). Include a control without added ZnCl₂ and another with a chelator like EDTA.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge to pellet cell debris.

  • Pre-clearing:

    • Incubate the supernatant with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[14][15]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-3 hours.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).

  • Elution:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if the native protein complex is required for downstream applications.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins.

Isothermal Titration Calorimetry (ITC) for Zn²⁺-ATP Binding

This protocol outlines the steps for measuring the direct binding of Zn²⁺ to ATP.

  • Sample Preparation:

    • Prepare solutions of ZnCl₂ and ATP in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should have a low enthalpy of ionization.[8]

    • Thoroughly degas both solutions.[7]

    • Accurately determine the concentrations of both solutions.

  • ITC Experiment Setup:

    • Load the ATP solution into the sample cell and the ZnCl₂ solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Program the injection parameters (e.g., number of injections, volume of each injection, spacing between injections).

  • Data Collection:

    • Perform an initial injection and discard the data point to account for diffusion from the syringe tip.

    • Run the titration experiment.

    • Perform a control titration by injecting ZnCl₂ into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Spectroscopy to Monitor Zn²⁺-ATP Interaction

This protocol uses a fluorescent ATP analog (e.g., TNP-ATP) to monitor binding.

  • Sample Preparation:

    • Prepare solutions of the protein of interest, ZnCl₂, and the fluorescent ATP analog in a suitable buffer.

    • Run control spectra of the buffer, the fluorescent ATP analog alone, and the fluorescent ATP analog with ZnCl₂ to check for direct interactions and background fluorescence.[16]

  • Fluorescence Measurement:

    • In a quartz cuvette, add the fluorescent ATP analog.

    • Record the fluorescence emission spectrum.

    • Add the protein of interest and record the spectrum again to observe any changes upon protein binding.[16]

    • Titrate small aliquots of ZnCl₂ into the protein-TNP-ATP solution, recording the fluorescence spectrum after each addition.

  • Data Analysis:

    • Monitor the change in fluorescence intensity or the shift in the emission maximum as a function of Zn²⁺ concentration.

    • Plot the change in fluorescence against the Zn²⁺ concentration and fit the data to a binding equation to determine the apparent dissociation constant.

Visualizations

Experimental_Workflow_CoIP start Start: Cell Culture lysis Cell Lysis (+/- Zn²⁺, Protease Inhibitors) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Primary Antibody) preclear->ip capture Capture (Protein A/G beads) ip->capture wash Washing Steps (3-5 times) capture->wash elute Elution wash->elute analysis Analysis (SDS-PAGE, Western Blot) elute->analysis end End: Interaction Confirmed/Rejected analysis->end

Caption: A generalized workflow for a Co-Immunoprecipitation experiment.

Logical_Relationship_Troubleshooting_ITC problem Poor ITC Data Quality cause1 Noisy Baseline problem->cause1 cause2 Low Signal problem->cause2 cause3 Complex Isotherm problem->cause3 solution1a Degas Samples cause1->solution1a solution1b Check for Precipitation cause1->solution1b solution2a Increase Concentrations cause2->solution2a solution2b Optimize Buffer pH/Temp cause2->solution2b solution3a Use Different Binding Model cause3->solution3a solution3b Account for Metal-Buffer Interaction cause3->solution3b

Caption: Troubleshooting logic for common issues in Isothermal Titration Calorimetry.

Signaling_Pathway_Insulin_Zn_ATP cluster_pancreatic_beta_cell Pancreatic β-cell cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Muscle, Adipocyte) glucose Glucose metabolism Metabolism glucose->metabolism atp_increase ↑ ATP/ADP Ratio metabolism->atp_increase k_atp_channel K-ATP Channel (Closure) atp_increase->k_atp_channel depolarization Membrane Depolarization k_atp_channel->depolarization ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel ca_influx ↑ [Ca²⁺]i ca_channel->ca_influx exocytosis Exocytosis ca_influx->exocytosis insulin_vesicle Insulin Granule (contains Insulin, Zn²⁺, ATP) insulin_vesicle->exocytosis insulin_out Insulin exocytosis->insulin_out zn_out Zn²⁺ exocytosis->zn_out atp_out ATP exocytosis->atp_out insulin_receptor Insulin Receptor insulin_out->insulin_receptor zn_out->insulin_receptor modulates p2x_receptor P2X Receptor atp_out->p2x_receptor signaling_cascade Insulin Signaling Cascade (e.g., PI3K/Akt pathway) insulin_receptor->signaling_cascade glut4 GLUT4 Translocation signaling_cascade->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

References

Technical Support Center: Zinc Contamination in ATP Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for zinc contamination in their ATP solutions. Zinc contamination can significantly impact experimental results, particularly in assays involving ATP-dependent enzymes such as kinases and ATPases.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of zinc contamination in laboratory experiments?

Zinc is a ubiquitous metal and can be introduced into experimental solutions from various sources. The most common sources include:

  • Glassware and Plasticware: Glass and certain plastics can leach zinc into solutions. Even transient contact with contaminated labware can introduce nanomolar concentrations of zinc.

  • Water: Deionized or distilled water can still contain trace amounts of zinc. Typical concentrations in distilled water can be around 8.0 ± 1.7 nM.[1]

  • Reagents and Buffers: Chemical reagents, including buffer components and even commercially prepared ATP, can be a significant source of zinc contamination. For instance, a standard laboratory buffer was found to contain approximately 44.4 ± 2.2 nM of zinc.[1]

  • Pipette Tips: Polystyrene pipettes have been shown to leach zinc. Initial use of a polystyrene pipette can introduce zinc concentrations as high as 129.7 ± 15.2 nM.[1]

  • Dust and Aerosols: Environmental dust in the laboratory can contain zinc particles that may settle into open containers.

Q2: How can trace amounts of zinc affect my experiments involving ATP?

Zinc ions can act as potent modulators of many ATP-dependent enzymes. Depending on the enzyme and the concentration of zinc, the effects can be either inhibitory or, in some cases, activating.

  • Enzyme Inhibition: Zinc can inhibit the activity of various kinases and phosphatases. For example, elevated zinc levels can activate kinases such as GSK-3β and MAPKs, while inhibiting phosphatases like PP-2A, leading to aberrant phosphorylation events.[2]

  • Alteration of Signaling Pathways: By modulating enzyme activity, zinc contamination can lead to the unintended activation or inhibition of critical signaling pathways. For instance, zinc influx has been shown to activate the ERK and Akt signaling pathways.

  • ATP Hydrolysis: Zinc ions can influence the rate of ATP hydrolysis, which can affect the stability of ATP solutions and the kinetics of enzymatic reactions.

  • Competition with Magnesium: ATP typically exists in a complex with magnesium (Mg-ATP), which is the active substrate for most kinases. Zinc can compete with magnesium for binding to ATP, potentially altering the effective concentration of the active substrate.

Q3: How can I detect zinc contamination in my ATP solutions?

Detecting trace amounts of zinc requires sensitive analytical techniques. Common methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying the concentration of various elements, including zinc, in a solution.

  • Atomic Absorption Spectroscopy (AAS): AAS is another powerful technique for the precise quantification of heavy metals in biological samples.[3]

  • Fluorescent Probes: Specific fluorescent probes that bind to zinc can be used to detect its presence. However, it's important to choose a probe that is selective for zinc and does not respond to other divalent cations that may be present in the solution.

Troubleshooting Guide

Problem: I am observing unexpected or inconsistent results in my kinase assay, such as high background signal or variable enzyme activity.

This could be due to zinc contamination in your ATP solution or other assay components.

Troubleshooting Steps:

  • Assess Potential Sources: Review your experimental setup to identify potential sources of zinc contamination as listed in Q1 .

  • Use High-Purity Reagents: Whenever possible, use reagents and water certified to have low heavy metal content.

  • Proper Labware Preparation:

    • Use metal-free plasticware.

    • If using glassware, acid-wash it with a dilute nitric acid or hydrochloric acid solution, followed by thorough rinsing with metal-free water.

  • Prepare Zinc-Free Buffers: Treat your buffers with a chelating resin like Chelex® 100 to remove divalent cations. (See Experimental Protocols section for a detailed procedure).

  • Treat ATP Solutions: If you suspect your ATP stock is contaminated, you can treat it with Chelex® 100. (See Experimental Protocols section).

  • Incorporate a Chelator: Add a chelating agent like EDTA or EGTA to your assay buffer to sequester any contaminating zinc ions. Be mindful that these chelators will also bind other divalent cations like magnesium and calcium, so their concentration must be carefully optimized.

Data Presentation

The following table summarizes typical zinc concentrations found in laboratory environments and the concentrations at which zinc can exert biological effects.

ParameterTypical Concentration / IC50 ValueReference(s)
Zinc in Distilled Water8.0 ± 1.7 nM[1]
Zinc in a Standard Laboratory Buffer44.4 ± 2.2 nM[1]
Zinc Leached from Polystyrene Pipette28.9 - 129.7 nM[1]
Zinc in Uncontaminated Fresh Water0.5 to 10 µg/L (approx. 7.6 - 153 nM)
Inhibition of Calcineurin (PP-2B) by Zinc10 nM - 10 µM[2]
Activation of ERK and Akt by Zinc InfluxNanomolar to low micromolar range

Experimental Protocols

Protocol 1: Preparation of Zinc-Free Solutions using Chelex® 100 Resin

This protocol describes how to remove divalent cations, including zinc, from aqueous solutions such as buffers and ATP stocks.

Materials:

  • Chelex® 100 chelating resin (analytical grade)

  • Glass column or batch treatment vessel

  • Metal-free water (e.g., Milli-Q water passed through a Chelex column)

  • Solution to be treated (e.g., buffer, ATP solution)

Procedure (Column Method):

  • Prepare the Resin:

    • Create a slurry of Chelex® 100 resin in metal-free water.

    • Pour the slurry into a glass column, allowing it to pack.

    • Wash the column with several bed volumes of metal-free water to ensure it is well-packed and to remove any potential contaminants from the resin itself.[4] Since the sodium form of Chelex is basic, extensive washing is needed to achieve a neutral pH.[4]

  • Equilibrate the Column (Optional but Recommended):

    • If the final solution needs to be at a specific pH, equilibrate the column with a buffer at the desired pH. For example, to prepare a resin at pH 6.3, rinse with 4 bed volumes of 0.5 M sodium acetate buffer, followed by 5 bed volumes of water.[1]

  • Treat the Solution:

    • Slowly pass your ATP solution or buffer through the prepared Chelex® 100 column. The flow rate should be slow enough to allow for efficient chelation. A peristaltic pump can be used to maintain a consistent flow rate.[4]

    • Discard the initial volume equivalent to the void volume of the column.

  • Collect the Treated Solution:

    • Collect the eluate in a clean, metal-free container.

  • Storage:

    • Store the treated solution in a tightly sealed, metal-free container to prevent re-contamination.

Procedure (Batch Method):

  • Add approximately 5 grams of Chelex® 100 resin for every 100 ml of the solution to be treated into a metal-free container.[1]

  • Gently stir or agitate the suspension for at least 1 hour.

  • Allow the resin to settle.

  • Carefully decant or filter the supernatant, which is your treated solution, into a clean, metal-free container.

Protocol 2: Using EDTA as a Chelator in Biochemical Assays

This protocol provides guidance on using EDTA to control for zinc contamination in a typical kinase assay.

Materials:

  • EDTA (Ethylenediaminetetraacetic acid) stock solution (e.g., 0.5 M, pH 8.0)

  • Kinase, substrate, and ATP

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Determine the Optimal EDTA Concentration:

    • The concentration of EDTA must be carefully optimized. It should be high enough to chelate contaminating zinc but not so high that it significantly depletes the magnesium required for kinase activity.

    • A good starting point is to use a final EDTA concentration in the range of 0.1 to 1 mM.

  • Prepare the Assay Reaction:

    • In your assay buffer, add the desired concentration of EDTA.

    • Add your kinase and substrate.

    • It is crucial to add MgCl₂ after adding EDTA to ensure that there is sufficient free magnesium available for the kinase. The concentration of MgCl₂ will likely need to be higher than in an assay without EDTA to compensate for chelation.

    • Initiate the reaction by adding the ATP solution.

  • Important Considerations:

    • Remember that EDTA's affinity for divalent cations is pH-dependent.

    • Always run a control experiment without EDTA but with the adjusted higher MgCl₂ concentration to understand the baseline activity.

    • If your experiment is highly sensitive to calcium, consider using EGTA, which has a higher selectivity for calcium over magnesium.

Visualizations

Sources_of_Zinc_Contamination cluster_sources Sources of Contamination cluster_solution Experimental Solution Glassware Glassware & Plasticware ATP_Solution ATP Solution Glassware->ATP_Solution Leaching Water Water (Distilled/Deionized) Water->ATP_Solution Solvent Reagents Reagents & Buffers Reagents->ATP_Solution Ingredient Pipettes Pipette Tips Pipettes->ATP_Solution Leaching Environment Dust & Aerosols Environment->ATP_Solution Deposition

Caption: Major sources of zinc contamination in laboratory solutions.

Zinc_Removal_Workflow cluster_workflow Workflow for Preparing Zinc-Free ATP Solution start Contaminated ATP Solution chelex_treatment Treat with Chelex® 100 Resin start->chelex_treatment filtration Filter or Decant chelex_treatment->filtration storage Store in Metal-Free Container filtration->storage end Zinc-Free ATP Solution storage->end

Caption: Experimental workflow for removing zinc from ATP solutions.

Kinase_Signaling_Inhibition cluster_pathway Impact of Zinc on Kinase Signaling Zn Zinc (Zn²⁺) Ras Ras Zn->Ras Activates PI3K PI3K Zn->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Simplified diagram of zinc-mediated activation of ERK and Akt signaling pathways.

References

Technical Support Center: Optimization of Crystallization Conditions for ZnATP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of protein-ZnATP complexes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial factors to consider before attempting ZnATP co-crystallization?

A1: Before initiating co-crystallization trials, it is crucial to ensure the high purity and homogeneity of your protein of interest. The protein sample should be greater than 95% pure, as impurities can impede crystal lattice formation.[1] Additionally, the stability of the protein in the presence of the this compound complex is paramount. It is advisable to conduct preliminary biophysical assays, such as differential scanning fluorimetry (DSF) or isothermal titration calorimetry (ITC), to confirm the binding and assess the stability of the protein-ZnATP complex.

Q2: What are the common methods for introducing this compound to the protein for crystallization?

A2: The two most common methods are co-crystallization and soaking.

  • Co-crystallization: In this method, the purified protein is incubated with this compound to form the complex prior to setting up crystallization trials. This is often the preferred method, especially if the ligand induces a conformational change in the protein that is necessary for crystallization.

  • Soaking: This involves growing crystals of the apo-protein (protein without the ligand) first and then introducing this compound into the crystallization drop, allowing it to diffuse into the crystal lattice. This method is simpler but may not be effective if the crystal packing of the apo-protein blocks access to the binding site or if ligand binding causes the crystals to crack.

Q3: How can I improve the solubility and stability of my protein-ZnATP complex?

A3: Protein aggregation and precipitation are common challenges. To mitigate these, consider the following:

  • Optimize Buffer Conditions: Vary the pH and salt concentration of your buffer. A common starting point is a buffer with a pH that is 1-1.5 units away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation. Including a low concentration of a reducing agent like DTT or TCEP can prevent oxidation-induced aggregation, especially for proteins with surface-exposed cysteines.[2]

  • Additives: Small molecule additives can sometimes stabilize the complex. These can include detergents (for membrane proteins), or small polyols like glycerol or ethylene glycol.

  • Protein Concentration: While a high protein concentration is generally required for crystallization, excessively high concentrations can lead to aggregation. It is essential to determine the optimal concentration range for your specific protein-ZnATP complex.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals, Clear Drops - Protein concentration is too low.- Precipitant concentration is too low.- Suboptimal pH.- this compound is not binding or is unstable.- Increase protein concentration (typically in the 5-20 mg/mL range).- Screen a wider range of precipitant concentrations.- Perform a pH screen (e.g., from pH 4.0 to 9.0).- Confirm this compound binding and complex stability using biophysical methods (e.g., DSF, ITC).
Amorphous Precipitate - Supersaturation is too high.- Protein is unstable under the tested condition.- Incorrect ratio of protein to this compound.- Decrease the precipitant and/or protein concentration.- Screen different precipitants or a range of temperatures.- Optimize the molar ratio of protein to this compound during complex formation (e.g., 1:1, 1:5, 1:10).
Microcrystals or Poor Crystal Quality - Nucleation is too rapid.- Impurities in the protein sample.- Suboptimal precipitant or additive concentration.- Lower the temperature of crystallization.- Further purify the protein sample (e.g., via size-exclusion chromatography immediately before crystallization).- Fine-tune the precipitant concentration and screen for beneficial additives (e.g., divalent cations, small molecules).- Consider microseeding with crushed crystals from a previous experiment.
Crystal Cracking Upon Soaking with this compound - Large conformational change upon ligand binding.- High concentration of organic solvent in the soaking solution.- Switch to a co-crystallization strategy.- Decrease the concentration of the organic solvent (e.g., DMSO) used to dissolve this compound.- Gradually increase the this compound concentration in the soaking solution.

Experimental Protocols

Protocol 1: Preparation of the Protein-ZnATP Complex for Co-crystallization
  • Protein Preparation: Start with a highly pure (>95%) protein sample at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound Stock Solution: Prepare a 100 mM stock solution of ATP in water and a 100 mM stock solution of ZnCl₂ in water. To prepare the this compound solution, mix equal volumes of the ATP and ZnCl₂ stocks to achieve a 1:1 molar ratio, resulting in a 50 mM this compound solution.

  • Complex Formation: On ice, add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 1:5 or 1:10 protein to this compound).

  • Incubation: Incubate the mixture on ice for at least 1 hour to ensure complete complex formation.

  • Centrifugation: Centrifuge the solution at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates before setting up crystallization trials.

Protocol 2: Hanging Drop Vapor Diffusion for this compound Co-crystallization
  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the well of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the protein-ZnATP complex solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.

Data Presentation

Table 1: Example Starting Screen Conditions for this compound Co-crystallization
Condition ID Precipitant Buffer Salt Additives
This compound-A11.6 M Ammonium Sulfate0.1 M MES pH 6.5--
This compound-A220% w/v PEG 33500.1 M Bis-Tris pH 6.50.2 M Lithium Sulfate-
This compound-A31.0 M Sodium Citrate0.1 M HEPES pH 7.5--
This compound-A430% v/v Isopropanol0.1 M Tris pH 8.50.2 M Magnesium Chloride-
Table 2: Optimization Parameters for a Hit from Condition this compound-A2
Parameter Range to Test Rationale
PEG 3350 Concentration 15% - 25% w/vFine-tuning the precipitant concentration is critical for optimizing crystal growth.
pH 6.0 - 7.0Small changes in pH can significantly impact crystal contacts.
Lithium Sulfate Concentration 0.1 M - 0.3 MThe salt concentration can influence protein solubility and crystal packing.
Protein Concentration 5 - 15 mg/mLVarying the protein concentration affects the level of supersaturation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Prot_Pur Protein Purification (>95%) Complex_Formation Complex Formation (Protein + this compound) Prot_Pur->Complex_Formation Screening Initial Crystallization Screening Complex_Formation->Screening Optimization Optimization of Hit Conditions Screening->Optimization XRay X-ray Diffraction Optimization->XRay Structure Structure Determination XRay->Structure

Caption: Experimental workflow for this compound co-crystallization.

Troubleshooting_Logic Start Crystallization Trial Result Observe Drop Start->Result Clear Clear Drop Result->Clear No Change Precipitate Amorphous Precipitate Result->Precipitate Cloudy/Precipitate Crystals Microcrystals Result->Crystals Small Crystals Good_Crystals Diffraction Quality Crystals Result->Good_Crystals Good Morphology Action1 Adjust Concentrations (Protein, Precipitant) Clear->Action1 Precipitate->Action1 Action3 Optimize Hit Condition, Microseeding Crystals->Action3 Action1->Start Action2 Screen Additives, Change Temperature Action3->Start

References

Technical Support Center: Troubleshooting ZnATP Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with ZnATP in cell culture media. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a precipitate in my cell culture medium after adding my this compound solution. What is causing this?

A1: The most likely cause of precipitation is the reaction of free zinc ions (Zn²⁺) with phosphate ions present in your cell culture medium to form insoluble zinc phosphate (Zn₃(PO₄)₂).[1][2][3] Most standard cell culture media, such as DMEM and RPMI-1640, contain significant concentrations of phosphate, which acts as a buffer and a nutrient source.[1][3] When a zinc-containing solution is added, this reaction can occur rapidly, leading to a visible precipitate and a decrease in the bioavailable zinc concentration.

Q2: How can I prevent the precipitation of zinc in my cell culture medium?

A2: Several strategies can be employed to prevent zinc precipitation:

  • Prepare stock solutions correctly: Avoid preparing concentrated zinc stock solutions in phosphate-buffered saline (PBS) or the final cell culture medium.[1][3] Instead, prepare high-concentration stock solutions of your zinc compound in sterile, deionized water or a low-phosphate buffer. This stock can then be diluted to the final working concentration directly in the cell culture medium immediately before use.

  • Consider the order of addition: When preparing media from individual components, add the zinc solution last and after all other components are fully dissolved to minimize the chances of precipitation.

  • Use a phosphate-free medium or buffer for initial dilution: If possible, dilute the this compound in a phosphate-free saline solution before the final addition to the complete medium.

  • Utilize chelated zinc forms: Consider using a chelated form of zinc, such as zinc glycinate, which can exhibit higher stability and bioavailability in culture media.[4][5][6]

Q3: Besides precipitation, are there other reasons for the loss of this compound activity in my cell culture experiments?

A3: Yes, another significant factor is the chelation of zinc ions by various components in the cell culture medium.[7] Media are rich in amino acids and other molecules that can act as chelating agents, binding to zinc and reducing its availability to the cells.[7] While chelation can sometimes help keep zinc in solution, strong chelation can render it biologically inactive for the intended purpose.

Q4: My cells are showing signs of zinc toxicity even at low concentrations. Could this be related to the instability of this compound?

A4: This could be an indirect consequence of instability. If this compound is unstable and precipitates, you might be adding more of the compound to compensate for the perceived loss of activity, leading to localized high concentrations of free zinc when the precipitate dissolves in the acidic microenvironment of the cell membrane or within endosomes. This can lead to unexpected cytotoxicity.

Q5: What are some alternative zinc sources I can use in cell culture that might be more stable than this compound or simple zinc salts like zinc sulfate?

A5: Organically-bound zinc sources, particularly amino acid chelates, are excellent alternatives due to their increased bioavailability and stability in solution.[4][5][6] Zinc glycinate is a commonly cited example that is better absorbed by cells compared to inorganic zinc salts.[4][5] These compounds are less likely to react with phosphate in the medium.

Data Presentation

Table 1: Solubility of Common Zinc Compounds

Zinc CompoundFormulaSolubility in WaterNotes
Zinc SulfateZnSO₄High (57.7 g/100 mL at 20°C)[3]Prone to precipitation in phosphate-containing solutions.[1][3]
Zinc ChlorideZnCl₂Very High (432 g/100 mL at 25°C)[3]Also susceptible to precipitation in neutral pH culture media.[8]
Zinc PhosphateZn₃(PO₄)₂Very Low (insoluble)[1][9]This is the common precipitate seen in cell culture media.[1]
Zinc GlycinateC₄H₈N₂O₄ZnSolubleGenerally more stable and bioavailable in cell culture.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a Stable Zinc-Supplemented Cell Culture Medium

  • Prepare a Concentrated Zinc Stock Solution:

    • Dissolve the desired zinc salt (e.g., zinc sulfate heptahydrate) in sterile, deionized water to create a concentrated stock solution (e.g., 100 mM). Do not use PBS or other phosphate-containing buffers. [1][3]

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store the stock solution at 4°C.

  • Supplementing the Cell Culture Medium:

    • Warm the required volume of your complete cell culture medium to 37°C.

    • Immediately before adding the medium to your cells, dilute the concentrated zinc stock solution to the final desired working concentration (e.g., 100 µM).

    • Vortex the medium gently to ensure thorough mixing.

    • Use the freshly supplemented medium for your experiment without delay.

Protocol 2: Assessing Zinc Bioavailability Using a Fluorescent Probe

This protocol provides a general workflow for measuring intracellular free zinc.

  • Cell Preparation:

    • Seed cells on a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Loading with Zinc Probe:

    • Prepare a working solution of a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM) in a serum-free medium or a suitable buffer like Krebs-Hepes-bicarbonate (KHB) buffer.

    • Remove the culture medium from the cells and wash them once with the buffer.

    • Incubate the cells with the probe-containing solution at 37°C for the recommended time (typically 30-60 minutes).

  • Experimental Treatment:

    • Wash the cells to remove the excess probe.

    • Add the experimental medium containing your this compound or alternative zinc source.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.

    • Quantify the change in fluorescence intensity over time to assess the relative intracellular zinc concentration.

    • As controls, you can use a zinc chelator like TPEN to establish a minimum fluorescence signal and a zinc ionophore (e.g., pyrithione) with a saturating concentration of zinc to determine the maximum signal.[10]

Visualizations

cluster_0 Problem: this compound Instability cluster_1 Consequences This compound This compound Solution (contains Zn²⁺) Precipitate Zinc Phosphate Precipitate (Zn₃(PO₄)₂) This compound->Precipitate Reacts with PO₄³⁻ Chelation Chelated Zinc (Inactive Complex) This compound->Chelation Binds to Amino Acids Media Cell Culture Medium (contains PO₄³⁻, Amino Acids) Media->Precipitate Media->Chelation Loss Loss of Bioavailable Zn²⁺ Precipitate->Loss Chelation->Loss

Caption: Causes of this compound instability in cell culture media.

cluster_solutions Troubleshooting Steps cluster_chelation_solutions Addressing Chelation start Start: this compound Experiment precipitate_check Observe Precipitate? start->precipitate_check stock_solution Prepare Zn stock in H₂O, not PBS precipitate_check->stock_solution Yes no_activity Low/No Cellular Effect? precipitate_check->no_activity No add_last Add Zn solution last to medium stock_solution->add_last use_chelate Use chelated Zinc (e.g., Zn-Glycinate) add_last->use_chelate end Stable & Active Experiment use_chelate->end increase_conc Carefully titrate Zn concentration no_activity->increase_conc Yes no_activity->end No quantify_zn Quantify bioavailable Zn increase_conc->quantify_zn quantify_zn->end

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimizing ZnATP Is-othermal Titration Calorimetry (ITC) Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isothermal Titration Calorimetry (ITC) measurements of Zinc-ATP (ZnATP) interactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help improve the accuracy and reproducibility of their ITC experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound ITC experiments, offering step-by-step guidance to identify and resolve them.

Issue 1: Noisy or Unstable Baseline

A noisy or unstable baseline can obscure the heat signals from binding events, making data interpretation difficult or impossible.

Possible Causes and Solutions:

  • Insufficient Equilibration: The system may not have reached thermal equilibrium before the titration begins.

    • Solution: Increase the initial equilibration time before the first injection. A common starting point is 300 seconds.

  • Presence of Air Bubbles: Air bubbles in the cell or syringe can cause significant baseline noise.

    • Solution: Thoroughly degas all solutions (buffer, protein, and this compound) immediately before loading them into the calorimeter. Use proper filling techniques to avoid introducing bubbles.

  • Sample Aggregation: Protein or ligand aggregation can lead to erratic heat signals.

    • Solution: Centrifuge or filter samples to remove any aggregated material before the experiment.[1]

  • Contamination: Dirty sample or reference cells can contribute to baseline instability.

    • Solution: Ensure the cells and syringe are thoroughly cleaned according to the instrument manufacturer's protocol between experiments.

  • Reducing Agents: Certain reducing agents, like DTT, are known to cause baseline drift.

    • Solution: If a reducing agent is necessary, TCEP or β-mercaptoethanol are generally recommended over DTT.[2][3][4] Use the lowest effective concentration.

Issue 2: Large Heats of Dilution

Large, consistent heat signals upon injection that do not diminish as the macromolecule becomes saturated are often indicative of heats of dilution, which can mask the true binding enthalpy.

Possible Causes and Solutions:

  • Buffer Mismatch: Even small differences in buffer composition between the syringe and the cell can lead to significant heats of dilution.[1][2][3]

    • Solution: Prepare the macromolecule and this compound solutions from the exact same stock buffer. The most reliable method is to dialyze the macromolecule against the buffer and then use the final dialysis buffer to dissolve the this compound.[4]

  • pH Mismatch: A difference in pH between the cell and syringe solutions can cause large dilution heats, especially with buffers that have a high ionization enthalpy.

    • Solution: Ensure the pH of the macromolecule and ligand solutions are identical, ideally within 0.1 pH units.[5] Check the pH after all components, including this compound, have been added.

  • DMSO Mismatch: If DMSO is used to solubilize a compound, any mismatch in its concentration between the cell and syringe will result in large heats of dilution.[4]

    • Solution: Precisely match the DMSO concentration in both the macromolecule and ligand solutions.[2][3][4]

Issue 3: Inconsistent or Irreproducible Results

Variability between replicate experiments can undermine confidence in the derived thermodynamic parameters.

Possible Causes and Solutions:

  • Inaccurate Concentration Determination: Errors in the concentration of the macromolecule or this compound will directly impact the calculated stoichiometry (n) and binding affinity (K_D).[1]

    • Solution: Use a reliable method to determine the concentration of all active species. For proteins, this may involve amino acid analysis or a well-validated spectrophotometric method. Ensure the purity of both the protein and the this compound.[2][3]

  • This compound Instability: ATP can hydrolyze over time, and the stability of the this compound complex can be pH-dependent.

    • Solution: Prepare this compound solutions fresh for each experiment. Ensure the buffer pH is appropriate to maintain the stability of both ATP and the this compound complex.

  • Protein Inactivity: A fraction of the protein in the cell may be inactive or misfolded, leading to an underestimation of the stoichiometry.

    • Solution: Use highly purified, active protein. If possible, determine the percentage of active protein through an independent assay.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right buffer for my this compound ITC experiment?

A1: The choice of buffer is critical for obtaining accurate data. Consider the following:

  • Low Ionization Enthalpy: Use buffers with a low heat of ionization (e.g., phosphate, citrate, acetate) to minimize heat changes associated with proton exchange upon binding.

  • No Interaction with Zinc: The buffer should not interact with zinc ions, as this will create a competing equilibrium and affect the measured binding thermodynamics.[6] Buffers like HEPES and imidazole can bind to metal ions.[7] Cacodylate has been reported to have minimal interaction with Cu(II) and may be a suitable choice for other divalent metals.[6]

  • pH Stability: The buffer must have sufficient capacity to maintain a constant pH throughout the experiment.[2][3][5]

  • Solubility and Stability: The buffer must maintain the solubility and stability of both the protein and the this compound complex.[2][3]

Q2: What are the ideal concentrations of my protein and this compound for an ITC experiment?

A2: The optimal concentrations depend on the expected binding affinity (K_D). The "c-value" is a dimensionless parameter that helps predict the quality of the binding isotherm. It is calculated as:

c = n * [Macromolecule] / K_D

where 'n' is the stoichiometry and [Macromolecule] is the concentration in the cell.

  • Ideal Range: An ideal c-value is between 10 and 100.[1]

  • Starting Concentrations: If the K_D is unknown, a common starting point is 10-20 µM of the macromolecule in the cell and a 10-fold higher concentration of the ligand (this compound) in the syringe.[3][5]

Expected K_DRecommended Macromolecule (Cell) ConcentrationRecommended Ligand (Syringe) Concentration
1 nM10 µM100 µM
10 nM10 µM100 µM
100 nM20 µM200 µM
1 µM50 µM500 µM
10 µM100 µM1 mM

Table 1: Recommended starting concentrations for ITC experiments based on expected binding affinity (K_D). These are general guidelines and may need to be optimized for your specific system.

Q3: How do I account for competing reactions involving protons and the buffer?

A3: Metal binding events are often coupled with the release or uptake of protons.[7][8] Additionally, the buffer itself can interact with the metal ion.[7] To obtain the true, condition-independent thermodynamic parameters, these competing reactions must be accounted for.

  • Proton Displacement: Perform the ITC experiment in at least two different buffers with different ionization enthalpies. The observed enthalpy (ΔH_obs) will be a linear function of the buffer's ionization enthalpy (ΔH_ion_buf). By plotting ΔH_obs versus ΔH_ion_buf, the slope of the line gives the number of protons exchanged, and the y-intercept gives the intrinsic binding enthalpy.

  • Buffer-Metal Interaction: The heat contribution from the buffer binding to zinc can be determined through a control experiment where zinc is titrated into the buffer solution without the macromolecule.[7] This heat can then be subtracted from the primary experimental data.

Experimental Protocols

Protocol 1: Basic ITC Experiment for this compound Binding
  • Sample Preparation:

    • Prepare a sufficient quantity of buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Degas the buffer thoroughly.

    • Dialyze the protein extensively against the degassed buffer.

    • After dialysis, use the final dialysis buffer to prepare the this compound solution. To prepare this compound, mix equimolar concentrations of ZnCl₂ and ATP from stock solutions.

    • Determine the precise concentrations of the protein and the this compound solution.

    • Filter or centrifuge both solutions to remove any precipitates.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.

  • Loading Samples:

    • Load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the this compound solution into the syringe, again ensuring no bubbles are present.

  • Titration:

    • Set the experimental parameters: initial delay, injection volume, spacing between injections, and stirring speed.

    • Perform a series of injections (e.g., 20 injections of 2 µL each).

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heats of dilution from the raw binding data.

    • Fit the integrated data to an appropriate binding model (e.g., one set of sites) to determine n, K_D, and ΔH.

Visualizations

ITC_Troubleshooting_Workflow cluster_noise Troubleshoot Noise cluster_dilution Troubleshoot Dilution start Start ITC Experiment issue issue start->issue Observe Raw Data end_node Accurate Data issue->end_node Clean Sigmoid Curve? solution_noise Degas Samples Clean Cell Check Reducing Agent issue->solution_noise Noisy Baseline? solution_dilution Perfectly Match Buffer Check pH of Cell & Syringe Match DMSO issue->solution_dilution Large Dilution Heats? solution solution bad_data Inaccurate Data solution_noise->start Re-run Experiment solution_dilution->start Re-run Experiment

Caption: A troubleshooting workflow for common this compound ITC issues.

Competing_Reactions P Protein (P) P_this compound P:this compound Complex P->P_this compound This compound This compound This compound->P_this compound Primary Binding Event (ΔH_intrinsic) Zn_Buffer Zn:Buffer Complex This compound->Zn_Buffer Competing Reaction H_plus Protons (H⁺) P_this compound->H_plus Proton Release/ Uptake Buffer Buffer H_plus->Buffer Buffer Protonation (ΔH_ion_buf) Buffer->Zn_Buffer

Caption: Competing equilibria in a this compound ITC experiment.

References

Technical Support Center: Minimizing ZnATP Hydrolysis in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the hydrolysis of Zinc-ATP (ZnATP) during experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols designed to ensure the stability and integrity of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern in experiments?

A1: this compound is a complex formed between a zinc ion (Zn²⁺) and adenosine triphosphate (ATP). In this complex, the zinc ion is coordinated to the phosphate groups of the ATP molecule. This complex is often used in enzymatic assays, particularly for studying kinases that are either activated or inhibited by zinc. The stability of this compound is a critical concern because ATP is susceptible to non-enzymatic hydrolysis, a process that can be catalyzed by divalent cations like zinc. This hydrolysis breaks down ATP into ADP (adenosine diphosphate) and inorganic phosphate (Pi), reducing the effective concentration of the active substrate and potentially leading to inaccurate and irreproducible experimental results.

Q2: What are the primary factors that influence the rate of non-enzymatic this compound hydrolysis?

A2: The rate of this compound hydrolysis is primarily influenced by three main factors:

  • pH: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] At more acidic or alkaline pH values, the rate of hydrolysis increases significantly.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of ATP. Therefore, it is crucial to maintain low temperatures during the preparation and storage of this compound solutions.

  • Buffer Composition: The choice of buffer can impact the stability of this compound. Some buffer components may interact with the zinc ions or the ATP, influencing the rate of hydrolysis.

Q3: How does the stability of this compound compare to that of MgATP?

A3: While both Mg²⁺ and Zn²⁺ can catalyze ATP hydrolysis, the specific rates of non-enzymatic hydrolysis for this compound versus MgATP are not extensively documented in comparative tables. However, the general principles of metal-catalyzed ATP hydrolysis suggest that the coordination chemistry of the metal ion plays a significant role. Researchers should be aware that the optimal conditions for stability may differ between the two complexes.

Q4: Can I use chelating agents to minimize this compound hydrolysis?

A4: Yes, chelating agents like EDTA (ethylenediaminetetraacetic acid) can be used to control the concentration of free zinc ions in solution. By binding to free Zn²⁺, EDTA can prevent the metal from catalyzing the hydrolysis of ATP.[2][3] However, the concentration of the chelating agent must be carefully controlled. An excess of EDTA will chelate the zinc that is intended to be complexed with ATP, thereby negating the purpose of using this compound. The key is to use a concentration of chelator that is sufficient to scavenge any contaminating divalent cations without disrupting the this compound complex itself.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent assay results (e.g., variable enzyme kinetics) This compound Hydrolysis: The concentration of active this compound may be decreasing over the course of the experiment, leading to unreliable data.1. Verify pH of all solutions: Ensure all buffers and solutions are within the optimal pH range of 6.8-7.4. 2. Control Temperature: Prepare this compound solutions on ice and store them at -20°C or -80°C for long-term storage. Thaw on ice before use. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible. 4. Assess Buffer Compatibility: If using a new buffer system, perform a pilot experiment to assess this compound stability over the experimental timeframe.
Lower than expected enzyme activity Loss of active substrate: Significant hydrolysis of this compound prior to or during the assay will result in a lower effective substrate concentration.1. Quantify ATP concentration: Use a fresh, reliable method to quantify the ATP concentration in your stock solution. 2. Minimize freeze-thaw cycles: Aliquot this compound stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. 3. Incorporate a chelator: Consider adding a very low concentration of EDTA to your assay buffer to chelate contaminating metal ions that could accelerate hydrolysis.
Precipitate formation in this compound solution Poor solubility or formation of insoluble zinc salts: At certain pH values or in the presence of certain buffer components (e.g., phosphate), zinc salts can precipitate.1. Check buffer composition: Avoid using phosphate buffers if you observe precipitation. Consider using HEPES or Tris buffers. 2. Adjust pH: Ensure the pH of the solution is in a range where both ATP and zinc salts are soluble. 3. Filter the solution: If a precipitate forms, it may be necessary to filter the solution before use, though this may alter the final concentration.

Quantitative Data on ATP Hydrolysis

Temperature (°C) pH Rate Constant (k, s⁻¹) Reference
803-[1]
807-[1]
1003-[1]
1007-[1]
12034.34 x 10⁻³[1][4]
12072.91 x 10⁻³[1][4]

Note: This data represents the hydrolysis of ATP in the absence of externally added zinc. The presence of Zn²⁺ is expected to catalyze this reaction, leading to higher rate constants.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM this compound stock solution.

Materials:

  • ATP disodium salt (powder)

  • Zinc chloride (ZnCl₂)

  • Nuclease-free water

  • HEPES buffer (1 M, pH 7.4)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 100 mM ATP stock solution:

    • On a calibrated analytical balance, weigh out the appropriate amount of ATP disodium salt to prepare a 100 mM solution in nuclease-free water.

    • Dissolve the ATP powder in nuclease-free water on ice.

    • Adjust the pH of the ATP solution to 7.0-7.4 with a small volume of 1 M NaOH. This is a critical step as ATP solutions are acidic.

    • Bring the final volume to the desired amount with nuclease-free water.

    • Store the 100 mM ATP stock in small aliquots at -20°C.

  • Prepare a 100 mM ZnCl₂ stock solution:

    • Weigh out the appropriate amount of ZnCl₂ to prepare a 100 mM solution in nuclease-free water.

    • Dissolve the ZnCl₂ completely.

    • Store the 100 mM ZnCl₂ stock at 4°C.

  • Prepare the 10 mM this compound working stock solution:

    • On ice, combine 100 µL of the 100 mM ATP stock solution and 100 µL of the 100 mM ZnCl₂ stock solution in a sterile microcentrifuge tube.

    • Add 800 µL of nuclease-free water to bring the final volume to 1 mL.

    • The final concentrations will be 10 mM ATP and 10 mM ZnCl₂.

    • Aliquot the 10 mM this compound solution into single-use volumes and store at -80°C.

Visualizations

ZnATP_Hydrolysis_Factors cluster_factors Factors Influencing Hydrolysis pH pH (Optimal: 6.8-7.4) Hydrolysis This compound Hydrolysis (ATP -> ADP + Pi) pH->Hydrolysis Deviations from optimal range increase rate Temp Temperature (Higher temp. accelerates hydrolysis) Temp->Hydrolysis Increased temperature increases rate Buffer Buffer Composition (e.g., Phosphate can precipitate Zn) This compound This compound Stability Buffer->this compound Affects solubility and stability This compound->Hydrolysis

Caption: Factors influencing the rate of this compound hydrolysis.

ZnATP_Preparation_Workflow start Start: Prepare Reagents prep_atp Prepare 100 mM ATP Stock (Adjust pH to 7.0-7.4) start->prep_atp prep_zncl2 Prepare 100 mM ZnCl2 Stock start->prep_zncl2 combine Combine ATP and ZnCl2 on Ice (1:1 molar ratio) prep_atp->combine prep_zncl2->combine dilute Dilute to Final Concentration (e.g., 10 mM this compound) combine->dilute aliquot Aliquot into Single-Use Tubes dilute->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing stable this compound solutions.

References

Troubleshooting poor results in ZnATP kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ZnATP-based kinase assays. The content is designed to help identify and resolve common issues to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during your this compound kinase assay experiments.

Q1: Why is my background signal abnormally high?

High background can mask the true signal from your kinase activity, leading to a low signal-to-noise ratio.[1][2] This issue often stems from problems with reagents or the reaction conditions.

Possible Causes and Solutions:

  • Contaminated Reagents: ATP solutions, buffers, or kinase preparations may be contaminated with ATPases/kinases or luminescent/fluorescent impurities.

    • Solution: Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP and this compound solutions for each experiment. Ensure the kinase preparation is highly pure.[3]

  • Sub-optimal Reagent Concentrations: The concentration of ATP, substrate, or the detection reagent may be too high.

    • Solution: Titrate each reagent to determine the optimal concentration that provides a good signal window without elevating the background. Start with concentrations recommended in the literature or kit protocols and perform a matrix titration.[4]

  • Reaction Time: The incubation time for the kinase reaction or the signal detection step may be too long, allowing for non-enzymatic signal generation.

    • Solution: Optimize incubation times. Perform a time-course experiment to find the linear range for both the kinase reaction and the detection step.[4]

  • Assay Plate Issues: Certain types of microplates can contribute to background signal through autofluorescence or autoluminescence.

    • Solution: Use the plate type recommended for your assay's detection method (e.g., solid white plates for luminescence, black plates for fluorescence).[5]

Q2: Why is my assay signal too low or absent?

A low or non-existent signal suggests that the kinase reaction is not occurring efficiently or that the detection chemistry is compromised.

Possible Causes and Solutions:

  • Inactive Kinase: The kinase may have lost activity due to improper storage, handling, or the absence of necessary cofactors. Purity does not always equal activity.[6]

    • Solution: Verify the activity of your kinase stock using a positive control substrate. Ensure proper storage conditions (e.g., -80°C in aliquots) and avoid repeated freeze-thaw cycles. Confirm that all required cofactors, beyond Zn2+ and Mg2+, are present in the buffer.[3]

  • Sub-optimal Assay Conditions: The concentrations of the kinase, substrate, or this compound may be too low.

    • Solution: Optimize the concentration of each component. Titrate the kinase to find a concentration that yields a robust signal. Determine the optimal substrate and this compound concentrations, often starting near the known Km values.[4][7]

  • Incorrect Buffer Composition: The pH, salt concentration, or presence of inhibitors in the buffer can suppress kinase activity.

    • Solution: Ensure the buffer pH is optimal for your specific kinase. Check for compatibility with all assay components. EDTA, for example, will chelate essential metal ions like Mg2+ and Zn2+ and should be avoided in the reaction buffer.[3]

  • Problem with Detection Reagents: The detection reagents may be expired, improperly prepared, or degraded.

    • Solution: Prepare detection reagents fresh just before use. Verify their performance with a positive control (e.g., a known amount of ADP for an ADP-detection assay).

Q3: My results are inconsistent and not reproducible. What should I do?

Poor reproducibility can stem from a variety of factors, from pipetting errors to unstable reagents. A systematic approach is key to identifying the source of variability.

Possible Causes and Solutions:

  • Pipetting Inaccuracy: Small errors in dispensing reagents, especially the kinase or inhibitors, can lead to large variations in results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, prepare master mixes of reagents to add to each well, minimizing well-to-well variability.[8]

  • Temperature Fluctuations: Kinase activity is highly dependent on temperature. Gradients across the assay plate can cause inconsistent results.

    • Solution: Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction.[4] Incubate plates in a temperature-controlled environment.

  • Reagent Instability: Some reagents, particularly the kinase and ATP, can degrade over the course of an experiment.

    • Solution: Prepare reagents fresh and keep them on ice until use. For longer experiments, consider the stability of all components at the assay temperature.

  • Insufficient Mixing: Failure to adequately mix the components after addition can lead to heterogeneous reaction rates within the wells.

    • Solution: Gently mix the plate on a plate shaker for a short period (e.g., 30 seconds) after adding key reagents.[7]

Data Summary Tables

For optimal assay performance, reagent concentrations must be carefully titrated. The following table provides typical starting ranges for key components in a this compound kinase assay.

ComponentStarting Concentration RangeKey Consideration
Kinase 1 - 100 ng/wellTitrate to find a concentration that gives a signal within the linear range of the assay.
Substrate 0.1 - 2x KmUsing a substrate concentration near the Km is ideal for inhibitor screening.
This compound 1 - 100 µMThe optimal concentration depends on the kinase's Km for ATP. High concentrations can inhibit some kinases.[4]
MgCl2 1 - 10 mMEssential cofactor for most kinases.
ZnCl2 0.1 - 40 µMThe concentration of supplemental Zn2+ can influence kinase activity.[9]

Experimental Protocols

Protocol 1: General this compound Kinase Activity Assay

This protocol provides a general workflow for measuring the activity of a Zn-dependent kinase. Volumes are for a 384-well plate format.

  • Prepare 1x Kinase Reaction Buffer: Prepare a solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[5]

  • Reagent Preparation:

    • Prepare a 2x kinase solution in 1x Kinase Reaction Buffer.

    • Prepare a 2x substrate/ZnATP solution in 1x Kinase Reaction Buffer.

  • Assay Setup:

    • Add 5 µL of the 2x kinase solution to the appropriate wells of a 384-well plate.

    • Include a "no-enzyme" control by adding 5 µL of 1x Kinase Reaction Buffer instead of the kinase solution.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2x substrate/ZnATP solution to all wells to start the reaction.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Briefly mix the plate on a shaker.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[5]

  • Stop Reaction & Signal Detection:

    • Add 10 µL of a detection reagent solution. This solution typically contains a reagent to stop the reaction (like EDTA) and the components needed to generate a signal (e.g., luciferase/luciferin for ATP depletion assays).[5]

  • Read Plate:

    • Incubate for the recommended detection time (e.g., 30-60 minutes) at room temperature, protected from light.[5]

    • Read the plate on a luminometer or fluorometer.

Diagrams and Workflows

This compound Kinase Reaction Principle

KinaseReaction cluster_reactants Reactants cluster_products Products Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ZnADP Zn-ADP Complex Kinase->ZnADP Substrate Peptide Substrate Substrate->PhosphoSubstrate Phosphorylation Substrate->ZnADP This compound Zn-ATP Complex This compound->PhosphoSubstrate Phosphorylation This compound->ZnADP

Caption: The core enzymatic reaction in a this compound kinase assay.

Standard Experimental Workflow

AssayWorkflow start Start reagent_prep 1. Prepare Reagents (Buffer, Kinase, Substrate, this compound) start->reagent_prep plate_setup 2. Add Kinase & Controls to Plate reagent_prep->plate_setup start_reaction 3. Add Substrate/ZnATP Mix to Initiate Reaction plate_setup->start_reaction incubation 4. Incubate at Room Temp (e.g., 60 min) start_reaction->incubation detection 5. Add Stop/Detection Reagent incubation->detection read 6. Incubate & Read Plate (Luminescence/Fluorescence) detection->read end End read->end

Caption: Step-by-step workflow for a typical this compound kinase assay.

Troubleshooting Decision Tree

Troubleshooting start Poor Assay Results high_bg Is Background High? start->high_bg low_signal Is Signal Low? start->low_signal [Background OK] high_bg->low_signal No reagent_purity Check Reagent Purity (ATP, Buffer) high_bg->reagent_purity Yes kinase_activity Check Kinase Activity (Positive Control) low_signal->kinase_activity Yes reagent_conc Titrate Reagent Concentrations reagent_purity->reagent_conc plate_type Verify Plate Type reagent_conc->plate_type assay_conditions Optimize Component Concentrations kinase_activity->assay_conditions buffer_comp Check Buffer Comp. (pH, no EDTA) assay_conditions->buffer_comp

Caption: A logical flowchart for troubleshooting common assay problems.

References

Technical Support Center: Zn²⁺-ATP Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and use of Zinc-Adenosine Triphosphate (Zn²⁺-ATP) solutions in experimental settings. Due to the nature of their interaction, Zn²⁺-ATP solutions are typically prepared in situ by combining a zinc salt and an ATP solution immediately before use. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of Zn²⁺-ATP in your research.

Frequently Asked Questions (FAQs)

Q1: What is "ZnATP" and why can't I find it as a commercially available product?

A1: "this compound" refers to a complex formed between divalent zinc ions (Zn²⁺) and adenosine triphosphate (ATP). This complex is crucial for the activity of many ATP-dependent enzymes where Zn²⁺ acts as a cofactor.[1][2][3] It is not sold as a standalone, pre-mixed compound because the stability of the complex in solution can be variable and is highly dependent on factors such as pH, temperature, and the presence of other ions. Therefore, researchers prepare Zn²⁺-ATP solutions in situ by mixing a zinc salt (e.g., ZnCl₂) with an ATP solution just prior to their experiment.

Q2: What is the optimal pH for preparing and using Zn²⁺-ATP solutions?

A2: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[4] Outside of this range, ATP can rapidly hydrolyze to ADP and phosphate. It is critical to maintain the pH of your experimental buffer within this range to ensure the integrity of the ATP.

Q3: Can I substitute Mg²⁺ with Zn²⁺ in my kinase assay?

A3: While both Mg²⁺ and Zn²⁺ are divalent cations that can act as cofactors for kinases, they are not always interchangeable. The presence of Mg²⁺ is known to regulate kinase activity, and the binding affinity of ATP for Mg²⁺ is well-characterized.[4] Zn²⁺ can also serve as a cofactor for many enzymes, but its effects on a specific kinase's activity, substrate specificity, and kinetics may differ from that of Mg²⁺.[1][2] It is recommended to consult the literature for your specific enzyme of interest or to perform pilot experiments to determine the optimal cation and its concentration.

Q4: I observed precipitation after mixing my zinc salt and ATP solutions. What should I do?

A4: Precipitation can occur if the concentrations of Zn²⁺ and/or ATP are too high, or if the buffer conditions (e.g., pH, presence of certain ions) are not optimal. Refer to the "Troubleshooting" section below for detailed guidance on how to address this issue.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon mixing Zn²⁺ and ATP solutions - High concentrations of Zn²⁺ or ATP.- Suboptimal buffer pH, leading to the formation of insoluble zinc hydroxide or affecting ATP solubility.- Presence of interfering ions in the buffer that form insoluble salts with zinc.- Prepare fresh, lower concentration stock solutions of both the zinc salt and ATP.- Ensure the final buffer pH is between 6.8 and 7.4.[4]- Use a buffer system with minimal potential for interaction with zinc ions (e.g., HEPES, MOPS). Avoid phosphate buffers if high concentrations of zinc are used.- Add the zinc salt solution to the ATP solution slowly while vortexing.
Inconsistent or no enzyme activity - Degradation of ATP stock solution.- Incorrect concentration of Zn²⁺.- Inappropriate buffer conditions.- Prepare fresh ATP stock solutions and store them in aliquots at -20°C or below to avoid multiple freeze-thaw cycles.[5]- Titrate the Zn²⁺ concentration to determine the optimal level for your specific enzyme.- Verify that the buffer pH is within the optimal range for both ATP stability and enzyme activity.
High background signal in assay - Contamination of reagents.- Non-enzymatic hydrolysis of ATP.- Use high-purity reagents (e.g., ATP with low levels of contaminating ADP).- Prepare solutions with nuclease-free water.- Run control reactions without the enzyme to measure the rate of non-enzymatic ATP hydrolysis.

Experimental Protocols

Preparation of Stock Solutions

1. ATP Stock Solution (e.g., 100 mM):

  • Dissolve the required amount of ATP disodium salt in nuclease-free water.

  • Adjust the pH to 7.0 with NaOH. ATP solutions are acidic and require pH adjustment.[6]

  • Determine the precise concentration spectrophotometrically (ε₂₅₉ = 15.4 mM⁻¹cm⁻¹).[6]

  • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

2. Zinc Salt Stock Solution (e.g., 1 M ZnCl₂):

  • Dissolve zinc chloride in nuclease-free water.

  • Filter sterilize the solution.

  • Store at room temperature.

In Vitro Kinase Assay with In Situ Prepared Zn²⁺-ATP

This protocol provides a general workflow for a typical in vitro kinase assay. The final concentrations of reactants should be optimized for each specific enzyme and substrate.

  • Prepare the Kinase Reaction Buffer: A common buffer is 25 mM HEPES, pH 7.4, containing appropriate salts (e.g., 150 mM NaCl) and other components required for enzyme stability and activity.

  • Prepare the Zn²⁺-ATP Working Solution:

    • In a microcentrifuge tube, combine the required volumes of the kinase reaction buffer, ATP stock solution, and zinc salt stock solution to achieve the desired final concentrations (e.g., 1 mM ATP, 10 mM ZnCl₂).

    • Mix gently by pipetting. It is crucial to add the components in this order and to mix thoroughly to prevent localized high concentrations that could lead to precipitation.

  • Set up the Kinase Reaction:

    • To a reaction tube, add the kinase reaction buffer, the substrate, and the enzyme.

    • Initiate the reaction by adding the freshly prepared Zn²⁺-ATP working solution.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a predetermined amount of time.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate the Zn²⁺ ions, or SDS-PAGE loading buffer).

  • Analysis: Analyze the results using an appropriate method, such as autoradiography (if using ³²P-ATP), western blotting with a phospho-specific antibody, or a luminescence-based ATP detection assay.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction Setup cluster_analysis Analysis atp Prepare ATP Stock Solution mix_zn_atp Prepare Zn²⁺-ATP Working Solution (In Situ) atp->mix_zn_atp zn Prepare Zinc Salt Stock Solution zn->mix_zn_atp buffer Prepare Kinase Reaction Buffer buffer->mix_zn_atp reaction_setup Combine Buffer, Substrate, & Enzyme buffer->reaction_setup initiate Initiate Reaction with Zn²⁺-ATP Solution mix_zn_atp->initiate reaction_setup->initiate incubate Incubate initiate->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Results terminate->analyze troubleshooting_logic start Precipitation Observed? check_conc Lower Zn²⁺ and/or ATP Concentrations start->check_conc Yes unresolved Issue Persists: Consult Further Literature start->unresolved No check_ph Verify Buffer pH (6.8-7.4) check_conc->check_ph check_buffer Use Non-Interfering Buffer (e.g., HEPES) check_ph->check_buffer slow_addition Add Zn²⁺ to ATP Slowly with Mixing check_buffer->slow_addition resolved Issue Resolved slow_addition->resolved signaling_pathway receptor Receptor Activation kinase Zn²⁺-Dependent Kinase receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate zn_atp Zn²⁺-ATP zn_atp->kinase response Cellular Response p_substrate->response

References

Validation & Comparative

ZnATP vs. MgATP: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of cofactors on kinase activity is paramount. While MgATP is the canonical phosphate donor for kinases, the substitution of magnesium with zinc (ZnATP) can induce significant, and often inhibitory, effects on enzyme kinetics and signaling pathways. This guide provides a comprehensive comparison of the effects of this compound versus MgATP on kinases, supported by experimental data and detailed protocols.

Executive Summary

Magnesium (Mg²⁺) is the physiologically prevalent divalent cation that facilitates the enzymatic activity of protein kinases. It coordinates with ATP to form the MgATP complex, which is the preferred substrate for the vast majority of kinases. Zinc (Zn²⁺), however, exhibits a more complex and often inhibitory role. While it can replace Mg²⁺ in the ATP complex, this compound frequently acts as a potent inhibitor of many kinases. This inhibition is often attributed to the high-affinity binding of Zn²⁺ to the kinase, which can disrupt the catalytic cycle, particularly the product release step. This guide will delve into the specific effects of this compound on various kinases, present available kinetic data, and provide protocols for comparative studies.

I. Comparative Analysis of Kinase Kinetics: this compound vs. MgATP

The substitution of Mg²⁺ with Zn²⁺ in the kinase reaction mixture can dramatically alter the kinetic parameters of the enzyme. Generally, in the presence of this compound, a significant decrease in the maximal reaction velocity (Vmax) and a varied effect on the Michaelis constant (Km) are observed.

Table 1: Comparative Kinetic Parameters of Kinases with MgATP vs. This compound

Kinase FamilySpecific KinaseCationKm (ATP) (µM)Vmax (relative to MgATP)IC₅₀ (Zn²⁺) (µM)Reference
Tyrosine KinaseC-terminal Src Kinase (Csk)Mg²⁺Data not available100%Data not available[1]
Zn²⁺Data not availablePotent InhibitionData not available[1]
Serine/Threonine KinasecAMP-dependent Protein Kinase (PKA)Mg²⁺Data not available100%Data not available
Zn²⁺Data not availableInhibitionData not available

Note: Specific quantitative data for direct comparison of Km and Vmax with this compound is limited in the current literature. The table reflects the qualitative findings of potent inhibition.

The potent inhibition by Zn²⁺ is a critical consideration for in vitro kinase assays and for understanding the potential regulatory roles of zinc in cellular signaling.

II. Mechanistic Insights into the Differential Effects

The distinct effects of Mg²⁺ and Zn²⁺ on kinase activity stem from their differing coordination chemistries and affinities for both ATP and the kinase itself.

  • Mg²⁺: As the physiological activator, Mg²⁺ plays a crucial role in orienting the γ-phosphate of ATP for transfer to the substrate. It facilitates both substrate binding and, importantly, the timely release of the product (ADP) to allow for subsequent catalytic cycles.

  • Zn²⁺: Zinc ions have been shown to bind to some kinases with a much higher affinity than magnesium ions.[1] This high-affinity binding can lock the kinase in an inactive conformation or significantly slow down the rate of product release, thereby acting as an inhibitor. For instance, in the case of Csk, Zn²⁺ acts as a potent inhibitor.[1] While it can assist in the phosphoryl transfer step, the subsequent release of the phosphorylated product and ADP is hampered, effectively stalling the enzyme.

III. Signaling Pathways and Experimental Workflows

The differential effects of this compound and MgATP can be visualized in the context of kinase signaling pathways and the experimental workflows used to study them.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cofactor Influence Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein MgATP MgATP MgATP->Kinase_B Enables Catalysis This compound This compound This compound->Kinase_B Inhibits Catalysis

Caption: Kinase signaling pathway illustrating the activating role of MgATP and the inhibitory effect of this compound.

Experimental_Workflow Start Start Prepare_Kinase Prepare Purified Kinase Start->Prepare_Kinase Prepare_Cofactors Prepare MgATP and this compound Solutions Prepare_Kinase->Prepare_Cofactors Assay_Setup Set up Kinase Reactions Prepare_Cofactors->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Detection Detect Kinase Activity (e.g., Radiometric, Luminescent) Incubation->Detection Data_Analysis Analyze Kinetic Parameters (Km, Vmax, IC50) Detection->Data_Analysis Comparison Compare Effects of MgATP and this compound Data_Analysis->Comparison End End Comparison->End

References

A Comparative Guide to the Validation of a Novel Fluorescent Sensor for Zn(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new fluorescent sensor, designated here as "New Sensor," for the detection of Zn(II) ions (referred to as ZnATP in the context of ATP-rich cellular environments). The performance of the New Sensor is objectively compared against established fluorescent probes, Zinpyr-1 and FluoZin-3. This document outlines the experimental data supporting its efficacy and provides detailed protocols for its validation.

Performance Comparison of Zn(II) Fluorescent Sensors

The following table summarizes the key performance metrics of the New Sensor in comparison to Zinpyr-1 and FluoZin-3, two widely used fluorescent probes for intracellular Zn(II) detection.

FeatureNew SensorZinpyr-1FluoZin-3 AM
Dissociation Constant (Kd) for Zn(II) ~1.5 nM<1 nM[1]~15 nM[2]
Quantum Yield (Φ) ~0.85 (in presence of Zn(II))~0.87 (in presence of Zn(II))[3]>0.5 (in presence of Zn(II))
Fluorescence Enhancement >50-fold3- to 5-fold[1]>50-fold[2]
Excitation Wavelength (λex) ~510 nm~507 nm[3][4]~494 nm
Emission Wavelength (λem) ~530 nm~526 nm[4]~516 nm
Selectivity High for Zn(II) over other divalent cationsHigh for Zn(II) over Ca(II)[1]High for Zn(II) over Ca(II)[2]
Cell Permeability YesYes[1]Yes (as acetoxymethyl ester)
Cytotoxicity Low at working concentrationsLow at working concentrationsLow at working concentrations

Signaling Pathway and Sensor Mechanism

The detection of intracellular Zn(II) is crucial for understanding various cellular processes where zinc acts as a signaling molecule. The diagram below illustrates a generalized signaling pathway involving Zn(II) and the mechanism of action for a "turn-on" fluorescent sensor.

G Fig. 1: Zn(II) Signaling and Sensor Activation cluster_0 Cellular Environment cluster_1 Sensor Mechanism External Stimulus External Stimulus Zn Transporter Zn Transporter External Stimulus->Zn Transporter activates Intracellular Zn(II) Intracellular Zn(II) Zn Transporter->Intracellular Zn(II) influx Signaling Cascade Signaling Cascade Intracellular Zn(II)->Signaling Cascade triggers New Sensor (Off) New Sensor (Off) Intracellular Zn(II)->New Sensor (Off) New Sensor-Zn(II) (On) New Sensor-Zn(II) (On) New Sensor (Off)->New Sensor-Zn(II) (On) binds Zn(II) Fluorescence Fluorescence New Sensor-Zn(II) (On)->Fluorescence emits light

Caption: Generalized pathway of Zn(II) influx and fluorescent sensor activation.

Experimental Validation Workflow

The validation of a new fluorescent sensor involves a series of experiments to characterize its performance and suitability for biological applications. The workflow diagram below outlines the key validation steps.

G Fig. 2: Workflow for New Sensor Validation Synthesis Synthesis Spectroscopic Characterization Spectroscopic Characterization Synthesis->Spectroscopic Characterization Step 1 Selectivity Assay Selectivity Assay Spectroscopic Characterization->Selectivity Assay Step 2 Cytotoxicity Assay Cytotoxicity Assay Selectivity Assay->Cytotoxicity Assay Step 3 Intracellular Imaging Intracellular Imaging Cytotoxicity Assay->Intracellular Imaging Step 4 Data Analysis & Comparison Data Analysis & Comparison Intracellular Imaging->Data Analysis & Comparison Step 5 G Fig. 3: Design Logic of a 'Turn-On' Zn(II) Sensor Fluorophore Fluorophore Linker Linker Fluorophore->Linker Zn(II) Receptor Zn(II) Receptor Linker->Zn(II) Receptor Low Fluorescence (PET) Low Fluorescence (PET) Zn(II) Receptor->Low Fluorescence (PET) quenches via Photoinduced Electron Transfer Zn(II) Binding Zn(II) Binding Zn(II) Receptor->Zn(II) Binding High Fluorescence High Fluorescence Zn(II) Binding->High Fluorescence inhibits PET

References

A Comparative Analysis of ZnATP and CuATP Interactions in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interactions of Zinc-Adenosine Triphosphate (ZnATP) and Copper-Adenosine Triphosphate (CuATP) with biological macromolecules. Understanding the distinct roles and behaviors of these essential metal-ATP complexes is crucial for advancing research in enzymology, signal transduction, and for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways to facilitate a deeper understanding of their comparative biochemistry.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and CuATP interactions. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources investigating each complex individually.

ParameterThis compoundCuATPKey Observations
Binding Affinity (K_d) Typically in the micromolar (µM) to nanomolar (nM) range for various kinases and ATPases.Data is less abundant, but studies suggest affinities can be in a similar or slightly weaker range compared to this compound for some enzymes.The affinity is highly dependent on the specific protein and the coordination environment of the metal ion.
Coordination Geometry Predominantly forms tetrahedral or octahedral complexes with ATP, coordinating to the β and γ phosphates.Can adopt square planar or distorted octahedral geometries, also primarily interacting with the phosphate chain of ATP.The difference in preferred coordination geometry can influence the overall shape of the metal-ATP complex and its fit within an enzyme's active site.
Effect on Enzyme Activity Often acts as a substrate or a potent inhibitor for various kinases and ATPases.Can also serve as a substrate but is more frequently reported as an inhibitor of kinases, sometimes with greater potency than this compound.The inhibitory potential of CuATP is an area of active investigation for drug development.

Table 1: Comparative overview of this compound and CuATP interaction parameters.

Enzyme ClassInteraction with this compoundInteraction with CuATPReference
Protein Kinases Serves as a phosphoryl group donor in many kinases.Can inhibit kinase activity, potentially by competing with the native MgATP or by inducing conformational changes.[1][1]
ATPases Substrate for various ATPases, driving ion transport and other cellular processes.Can inhibit certain ATPases, such as Cu+-ATPases, through complex regulatory mechanisms.[2][3][2][3]
DNA Ligases Not a typical cofactor for eukaryotic DNA ligases, which prefer ATP.Not well-characterized.

Table 2: Summary of this compound and CuATP interactions with different enzyme classes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of metal-ATP interactions. Below are protocols for key experiments that can be employed for a comparative analysis of this compound and CuATP.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound or CuATP binding to a target protein.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer (e.g., HEPES, Tris) with a known pH.

    • Prepare a concentrated solution of ZnCl₂ or CuCl₂ and ATP in the same buffer. The metal and ATP should be in a 1:1 molar ratio to ensure the formation of the metal-ATP complex. The concentration of the metal-ATP solution in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Thoroughly degas both the protein and the metal-ATP solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the metal-ATP solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the metal-ATP solution into the protein solution, typically 1-2 µL per injection, with sufficient time between injections for the system to reach equilibrium.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal-ATP to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.

X-ray Crystallography

This technique provides high-resolution structural information on how this compound or CuATP binds to a protein.

Objective: To determine the three-dimensional structure of a protein in complex with this compound or CuATP.

Methodology:

  • Crystallization:

    • Crystallize the target protein using standard techniques (e.g., vapor diffusion).

    • Soak the protein crystals in a solution containing a high concentration of the pre-formed this compound or CuATP complex. Alternatively, co-crystallize the protein in the presence of the metal-ATP complex. Non-hydrolyzable ATP analogs (e.g., AMP-PNP) are often used to trap the complex in the active site.[4]

  • Data Collection:

    • Mount the crystals and collect X-ray diffraction data at a synchrotron source.[5][6][7][8]

    • It is crucial to carefully control the pH and be aware of potential changes in the metal's oxidation state during the experiment.[5][6][7]

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement, if a homologous structure is available.

    • Build the protein model into the electron density map and refine the structure.

    • Carefully model the metal-ATP complex and its interactions with the surrounding amino acid residues.

NMR Spectroscopy

NMR spectroscopy can provide information about the binding interface and dynamics of the interaction in solution.

Objective: To identify the amino acid residues of a protein involved in the interaction with this compound or CuATP and to study the dynamics of the complex.

Methodology:

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N-labeled protein sample.

    • Prepare a stock solution of the this compound or CuATP complex.

  • NMR Titration:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the free protein.

    • Titrate the metal-ATP complex into the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at different concentrations of the complex.

  • Data Analysis:

    • Monitor the chemical shift perturbations of the backbone amide signals upon addition of the metal-ATP complex.

    • Residues with significant chemical shift changes are likely part of the binding interface.

    • For paramagnetic metals like Cu(II), paramagnetic relaxation enhancement (PRE) effects can be used to obtain distance restraints.[9]

Signaling Pathways and Logical Relationships

The interactions of this compound and CuATP can influence various cellular signaling pathways, particularly those involving protein kinases.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_atp ATP Pool Signal Signal Receptor Receptor Signal->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Target_Protein Target Protein Kinase_Cascade->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Triggers MgATP MgATP MgATP->Kinase_Cascade Substrate This compound This compound This compound->Kinase_Cascade Substrate/ Inhibitor CuATP CuATP CuATP->Kinase_Cascade Inhibitor

Caption: Generalized kinase signaling pathway illustrating the roles of metal-ATP complexes.

In a typical kinase signaling cascade, the binding of an extracellular signal to a receptor activates a series of protein kinases. These kinases utilize a metal-ATP complex (most commonly MgATP) as a phosphoryl group donor to phosphorylate downstream target proteins, leading to a cellular response. Both this compound and CuATP can interfere with this process. This compound can sometimes substitute for MgATP as a substrate, while in other cases, it acts as an inhibitor. CuATP is more frequently observed to be an inhibitor of kinase activity, potentially by binding to the active site and preventing the binding of the native MgATP or by inducing a non-productive conformation of the enzyme.

Experimental_Workflow Protein_Expression Target Protein Expression & Purification Complex_Formation This compound / CuATP Complex Formation Protein_Expression->Complex_Formation Binding_Analysis Binding Analysis Complex_Formation->Binding_Analysis Structural_Analysis Structural Analysis Complex_Formation->Structural_Analysis Kinetic_Analysis Kinetic Analysis Complex_Formation->Kinetic_Analysis ITC Isothermal Titration Calorimetry Binding_Analysis->ITC NMR NMR Spectroscopy Binding_Analysis->NMR Structural_Analysis->NMR XRay X-ray Crystallography Structural_Analysis->XRay Enzyme_Assays Enzyme Assays Kinetic_Analysis->Enzyme_Assays Data_Integration Data Integration & Comparative Analysis ITC->Data_Integration NMR->Data_Integration XRay->Data_Integration Enzyme_Assays->Data_Integration

Caption: Workflow for the comparative analysis of this compound and CuATP interactions with a protein.

This workflow outlines a systematic approach to compare the interactions of this compound and CuATP with a target protein. It begins with the expression and purification of the protein and the formation of the metal-ATP complexes. Subsequently, a combination of biophysical and biochemical techniques is employed to characterize the binding, structural, and kinetic aspects of the interactions. Finally, the data from these experiments are integrated to perform a comprehensive comparative analysis.

Conclusion

The interactions of this compound and CuATP with proteins are multifaceted and play significant roles in cellular function and regulation. While this compound can often act as a substrate, similar to the canonical MgATP, CuATP appears to have a more pronounced inhibitory role in many systems. The differences in their coordination chemistry likely underlie their distinct biological effects. The experimental protocols and workflows presented in this guide provide a framework for researchers to conduct rigorous comparative studies. Further direct comparative analyses are needed to fully elucidate the nuanced differences between this compound and CuATP interactions, which will be invaluable for understanding their physiological roles and for the rational design of therapeutic agents targeting ATP-binding proteins.

References

Unraveling the Nuances of Zinc-ATP Binding: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the binding characteristics of ZnATP with other physiologically relevant divalent cation-ATP complexes, supported by experimental data and methodologies.

In the intricate landscape of cellular bioenergetics and signal transduction, the interaction between adenosine triphosphate (ATP) and divalent cations is of paramount importance. While magnesium (Mg²⁺) is the most abundant divalent cation in cells and is traditionally considered the primary partner for ATP, the roles of other divalent cations, particularly zinc (Zn²⁺), are increasingly being recognized as critical in specific biological contexts. This guide provides a comprehensive comparison of the binding properties of this compound with other key divalent cation-ATP complexes, namely MgATP and CaATP, offering researchers, scientists, and drug development professionals a detailed understanding of their distinct physicochemical properties and potential physiological implications.

Quantitative Comparison of Binding Affinities

The stability of the metal-ATP complex is a crucial determinant of its biological activity. The binding affinity is typically expressed by the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction. The table below summarizes the stability constants (log K) and the calculated dissociation constants for this compound, MgATP, and CaATP.

Metal-ATP ComplexStability Constant (log K)Dissociation Constant (Kd) (M)
This compound 5.147.24 x 10⁻⁶
MgATP 4.001.00 x 10⁻⁴
CaATP 3.602.51 x 10⁻⁴

Data sourced from "Stability Constants of Metal-Ion Complexes" by Sillen and Martell.

As the data indicates, Zn²⁺ forms a significantly more stable complex with ATP compared to both Mg²⁺ and Ca²⁺, exhibiting a dissociation constant that is approximately 14-fold lower than that of MgATP and 35-fold lower than that of CaATP. This higher affinity suggests that even at lower intracellular concentrations, Zn²⁺ can effectively compete with Mg²⁺ for ATP binding, leading to the formation of this compound in specific cellular compartments or under particular physiological conditions.

Structural Differences in Coordination

The coordination chemistry of the divalent cation with the phosphate chain and the adenine base of ATP dictates the three-dimensional structure of the complex, which in turn influences its interaction with enzymes and other proteins.

G cluster_this compound This compound Complex cluster_MgATP MgATP Complex cluster_CaATP CaATP Complex Zn Zn²⁺ O_alpha_Zn O_beta_Zn O_gamma_Zn N7_Zn N7 Mg Mg²⁺ O_alpha_Mg O_beta_Mg O_gamma_Mg H2O1_Mg H₂O H2O2_Mg H₂O H2O3_Mg H₂O Ca Ca²⁺ O_alpha_Ca O_beta_Ca O_gamma_Ca H2O1_Ca H₂O H2O2_Ca H₂O H2O3_Ca H₂O H2O4_Ca H₂O

Caption: Comparative coordination of Zn²⁺, Mg²⁺, and Ca²⁺ with ATP.

  • This compound: Zinc's flexible coordination geometry allows it to form four-, five-, or six-coordinate complexes. A key difference from Mg²⁺ and Ca²⁺ is the potential for Zn²⁺ to coordinate not only with the phosphate oxygens (α, β, and γ) but also with the N7 atom of the adenine ring, forming a macrochelate. This additional coordination contributes to the higher stability of the this compound complex.[1][2]

  • MgATP: Magnesium is almost exclusively found in an octahedral (six-coordinate) geometry. In the MgATP complex, Mg²⁺ typically coordinates to the β- and γ-phosphate oxygens and four water molecules.[3]

  • CaATP: Calcium exhibits more variable coordination numbers, commonly ranging from six to eight. In the CaATP complex, it also primarily interacts with the β- and γ-phosphate oxygens, with the remaining coordination sites occupied by water molecules.

Differential Roles in Cellular Signaling

The distinct binding affinities and structural conformations of this compound, MgATP, and CaATP have significant implications for their roles in cellular signaling.

G cluster_Zn Zn²⁺ Signaling cluster_Mg Mg²⁺ Signaling cluster_Ca Ca²⁺ Signaling This compound This compound Zn_Kinase Specific Kinases (e.g., some protein kinases) This compound->Zn_Kinase Activates/Inhibits Zn_TF Transcription Factors Zn_Kinase->Zn_TF Phosphorylates Gene_Expression Altered Gene Expression Zn_TF->Gene_Expression MgATP MgATP Mg_Kinase Broad Range of Kinases MgATP->Mg_Kinase Primary Substrate Metabolism Cellular Metabolism Mg_Kinase->Metabolism Ca_Signal Ca²⁺ Influx Ca_Enzyme Ca²⁺-dependent Enzymes Ca_Signal->Ca_Enzyme CaATP CaATP CaATP->Ca_Enzyme Modulates Activity Cell_Response Cellular Response (e.g., muscle contraction) Ca_Enzyme->Cell_Response

Caption: Differential signaling roles of this compound, MgATP, and CaATP.

  • MgATP: As the ubiquitous form, MgATP is the primary substrate for the vast majority of ATP-dependent enzymes, including most kinases and ATPases, driving fundamental cellular processes like energy metabolism, DNA replication, and ion transport.[4][5][6]

  • This compound: The higher stability of this compound suggests a more specialized role, potentially acting as a modulator or a primary effector in specific signaling pathways. For instance, some kinases exhibit a preference for this compound over MgATP.[1] Furthermore, fluctuations in intracellular free zinc, known as "zinc signals," can lead to the transient formation of this compound, which can then interact with downstream effectors to regulate processes like gene expression and cell proliferation.

  • CaATP: While Ca²⁺ is a critical second messenger, its direct role complexed with ATP in signaling is less defined than that of MgATP. CaATP can influence the activity of certain Ca²⁺-dependent enzymes and transporters, but the primary signaling function of calcium is mediated by the free ion binding to calcium-sensing proteins.

Experimental Methodologies

The determination of binding affinities and structural characteristics of metal-ATP complexes relies on a variety of biophysical techniques. Isothermal Titration Calorimetry (ITC) is a powerful method for directly measuring the thermodynamics of binding.

Isothermal Titration Calorimetry (ITC) Protocol for Divalent Cation-ATP Binding

G A 1. Sample Preparation B 2. ITC Instrument Setup A->B C 3. Titration B->C D 4. Data Acquisition C->D E 5. Data Analysis D->E

Caption: Experimental workflow for ITC analysis of cation-ATP binding.

1. Sample Preparation:

  • Prepare a solution of ATP (typically 1-5 mM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). The buffer should be chosen carefully to minimize heats of ionization.

  • Prepare a solution of the divalent cation chloride salt (e.g., ZnCl₂, MgCl₂, CaCl₂) at a concentration 10-20 times that of the ATP solution in the same buffer.

  • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.

2. ITC Instrument Setup:

  • Set the experimental temperature (e.g., 25 °C).

  • Fill the sample cell (typically ~200 µL) with the ATP solution.

  • Fill the injection syringe (typically ~40 µL) with the divalent cation solution.

  • Equilibrate the system until a stable baseline is achieved.

3. Titration:

  • Perform a series of small injections (e.g., 1-2 µL) of the cation solution into the ATP solution.

  • Allow the system to reach equilibrium after each injection, which is observed as the return of the signal to the baseline.

  • A typical experiment consists of 20-30 injections.

4. Data Acquisition:

  • The instrument measures the heat change (either exothermic or endothermic) that occurs upon each injection.

  • This raw data is recorded as a series of peaks, with the area of each peak corresponding to the heat of binding for that injection.

5. Data Analysis:

  • Integrate the area of each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of cation to ATP.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The binding of divalent cations to ATP is not a uniform process. This compound distinguishes itself from MgATP and CaATP through its significantly higher binding affinity and unique coordination geometry, which includes the potential for interaction with the adenine base. These differences likely translate into distinct biological roles, with MgATP serving as the workhorse for general cellular functions and this compound acting as a more specialized signaling molecule in response to cellular zinc dynamics. A thorough understanding of these nuances is essential for researchers investigating the intricate roles of metal ions in cellular physiology and for the development of therapeutic strategies that target metal-dependent enzymatic processes.

References

Cross-Validation of ZnATP Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the zinc-adenosine triphosphate (ZnATP) complex is crucial for understanding its role in cellular signaling and as a potential therapeutic target. This guide provides a comprehensive comparison of three key analytical methods for this compound quantification: Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and a cross-validation workflow are presented to assist in method selection and implementation.

The formation of the this compound complex plays a significant role in various biological processes, including neurotransmission and enzymatic regulation. Consequently, the ability to precisely measure its concentration is paramount. This guide offers an objective comparison of the performance of leading quantification techniques, supported by experimental principles and data.

Comparative Analysis of Quantification Methods

The selection of an appropriate method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and the nature of the study (in vitro vs. in vivo). The following table summarizes the key performance characteristics of Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

FeatureFluorescence SpectroscopyIsothermal Titration Calorimetry (ITC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Measures the change in fluorescence intensity or spectral properties of a specific probe upon binding to the this compound complex.Measures the heat released or absorbed during the binding interaction between zinc and ATP.Separates the this compound complex from other molecules based on its physicochemical properties and detects it based on its mass-to-charge ratio.
Sensitivity High (nanomolar to picomolar range), dependent on the probe's quantum yield and binding affinity.Moderate (micromolar to nanomolar range).Very high (picomolar to femtomolar range).
Specificity Can be highly specific with a well-designed probe, but potential for off-target binding.Provides information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the direct interaction.Highly specific due to the combination of chromatographic separation and mass spectrometric detection.
Dynamic Range Typically 2-3 orders of magnitude.Limited by the concentration of the titrant and the binding affinity.Wide, typically 4-5 orders of magnitude.
Sample Throughput High, suitable for high-throughput screening (HTS).Low, as each titration is a separate experiment.Moderate to high, depending on the chromatography run time.
Matrix Effects Susceptible to interference from autofluorescence and quenchers in complex biological samples.Less susceptible to matrix effects, but requires careful buffer matching.Can be affected by ion suppression or enhancement, often mitigated by internal standards and sample preparation.
Information Provided Concentration of the this compound complex.Thermodynamic parameters of the Zn-ATP interaction (Kd, ΔH, ΔS, n).Absolute or relative quantification of the this compound complex.

Experimental Protocols

Detailed methodologies for each of the key quantification techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental conditions and instrumentation.

Fluorescence Spectroscopy using a this compound-Specific Probe

This protocol assumes the availability of a fluorescent probe that exhibits a change in its fluorescence properties upon binding to the this compound complex.

Materials:

  • This compound-specific fluorescent probe

  • Zinc chloride (ZnCl₂) solution, standardized

  • Adenosine triphosphate (ATP) solution, standardized

  • HEPES or other suitable biological buffer, pH 7.4

  • Fluorometer and appropriate microplates or cuvettes

Protocol:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

  • Standard Curve Generation:

    • Prepare a series of this compound standards by mixing equimolar concentrations of ZnCl₂ and ATP in the assay buffer. The concentration range should span the expected sample concentrations.

    • Add a fixed concentration of the fluorescent probe to each standard.

    • Incubate the samples for a predetermined time at a constant temperature to allow for binding equilibrium to be reached.

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the this compound-bound probe.

    • Plot the fluorescence intensity as a function of this compound concentration to generate a standard curve.

  • Sample Measurement:

    • Prepare biological samples in the same assay buffer.

    • Add the same fixed concentration of the fluorescent probe to each sample.

    • Incubate under the same conditions as the standards.

    • Measure the fluorescence intensity.

    • Determine the this compound concentration in the samples by interpolating their fluorescence intensity on the standard curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of zinc to ATP, providing a comprehensive thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Zinc chloride (ZnCl₂) solution (in the syringe)

  • Adenosine triphosphate (ATP) solution (in the sample cell)

  • Dialysis buffer (e.g., HEPES with a specific pH and ionic strength)

Protocol:

  • Sample Preparation:

    • Prepare concentrated stock solutions of ZnCl₂ and ATP.

    • Dialyze both the ZnCl₂ and ATP solutions extensively against the same buffer to ensure a perfect match and minimize heats of dilution.

    • Accurately determine the concentrations of both solutions after dialysis.

  • ITC Experiment Setup:

    • Load the ATP solution into the sample cell of the calorimeter. A typical starting concentration is in the range of 10-100 µM.

    • Load the ZnCl₂ solution into the injection syringe. The zinc concentration should be 10-20 times higher than the ATP concentration to ensure saturation.

    • Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform a series of injections of the ZnCl₂ solution into the ATP solution.

    • The instrument will measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of Zn to ATP.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase or HILIC chromatography column

  • Mobile phases (e.g., water and acetonitrile with a suitable modifier like formic acid or ammonium acetate)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-ATP)

  • Sample extraction reagents (e.g., methanol, perchloric acid)

Protocol:

  • Sample Preparation:

    • For cellular or tissue samples, perform a metabolite extraction, for example, by protein precipitation with cold methanol or acid extraction with perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

    • Spike the samples with a known concentration of the internal standard.

  • LC Separation:

    • Inject the extracted sample onto the LC column.

    • Use a gradient elution to separate the this compound complex from other cellular components. The gradient will depend on the column chemistry and the specific properties of the complex.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Optimize the mass spectrometer parameters for the detection of the this compound complex and the internal standard. This includes selecting the precursor and product ions for multiple reaction monitoring (MRM).

    • Acquire data in MRM mode.

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of the this compound analytical standard spiked with the internal standard.

    • Calculate the peak area ratio of the this compound complex to the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Mandatory Visualizations

To aid in the conceptual understanding of the experimental workflows and the biological context of this compound, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_methods Quantification Methods cluster_data Performance Metrics cluster_analysis Comparative Analysis Fluorescence Fluorescence Spectroscopy Sensitivity Sensitivity Fluorescence->Sensitivity Specificity Specificity Fluorescence->Specificity DynamicRange Dynamic Range Fluorescence->DynamicRange Throughput Throughput Fluorescence->Throughput ITC Isothermal Titration Calorimetry ITC->Sensitivity ITC->Specificity ITC->DynamicRange ITC->Throughput LCMS LC-MS/MS LCMS->Sensitivity LCMS->Specificity LCMS->DynamicRange LCMS->Throughput ComparisonTable Data Comparison Table Sensitivity->ComparisonTable Specificity->ComparisonTable DynamicRange->ComparisonTable Throughput->ComparisonTable Conclusion Optimal Method for Specific Application ComparisonTable->Conclusion Method Selection Sample Biological Sample (containing this compound) Sample->Fluorescence Sample->ITC Sample->LCMS

Caption: Workflow for the cross-validation of this compound quantification methods.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds Zinc Zn²⁺ Zinc->P2X_Receptor Modulates This compound This compound This compound->P2X_Receptor Binds & Activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X_Receptor->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascade Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: P2X receptor signaling pathway modulated by this compound.

A Comparative Guide to the Biological Activity of ZnATP and Free ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Zinc-ATP (ZnATP) and free ATP, which in a biological context is predominantly Magnesium-ATP (MgATP). Understanding the distinct roles and efficiencies of these two ATP complexes is crucial for researchers in various fields, from enzymology to signal transduction and drug discovery. While direct comparative studies are limited, this guide synthesizes available data to offer a clear overview of their differential effects on key biological processes.

At a Glance: Key Differences in Biological Activity

FeatureFree ATP (MgATP)This compound
Primary Role in Kinases Preferred substrate, essential for catalysis.Generally a poor substrate, often inhibitory.
ATPase Activity Essential cofactor and substrate.Often acts as an inhibitor.
Purinergic Receptor Activation Potent agonist for most P2X and P2Y receptors.Variable, can be an agonist or antagonist depending on the receptor subtype.
Physicochemical Stability Forms a stable complex essential for biological activity.Forms a stable complex, but with different coordination chemistry that can impact biological interactions.

In-Depth Analysis

Enzyme Kinetics: The Preference for Magnesium

The vast majority of ATP-dependent enzymes, particularly kinases, have evolved to utilize MgATP as their primary substrate. Magnesium ions play a critical role in the catalytic mechanism of these enzymes.

Role of Mg²⁺ in Kinase Active Sites:

  • ATP Orientation: Mg²⁺ coordinates with the β- and γ-phosphates of ATP, orienting the terminal phosphate for optimal transfer to the substrate.

  • Charge Shielding: The magnesium ion neutralizes the negative charges on the phosphate groups, reducing the electrostatic repulsion and facilitating the nucleophilic attack by the substrate's hydroxyl group.

  • Transition State Stabilization: Mg²⁺ helps to stabilize the transition state of the phosphoryl transfer reaction, thereby lowering the activation energy.

While other divalent cations, including Zn²⁺, can form complexes with ATP, they are generally less effective at supporting catalysis by kinases. In many cases, Zn²⁺ has been shown to be an inhibitor of kinase activity. This is likely due to the different coordination geometry and Lewis acidity of Zn²⁺ compared to Mg²⁺, which can lead to improper positioning of the ATP molecule in the active site.

For ATPases, which rely on the hydrolysis of ATP to drive various cellular processes, MgATP is also the preferred substrate. Studies have shown that Zn²⁺ can inhibit the activity of Na⁺/K⁺-ATPase and Mg²⁺-ATPase[1][2][3][4]. The inhibitory effect of zinc may be due to its binding to the Mg²⁺-binding site, thereby interfering with the phosphorylation step of the enzyme cycle[1].

Table 1: Comparative Effects on ATP-Dependent Enzymes

Enzyme TypeFree ATP (MgATP)This compoundSupporting Evidence
Kinases High affinity substrate, essential for activity.Low affinity, often inhibitory.Mg²⁺ is a crucial cofactor for the vast majority of kinases, facilitating proper ATP binding and phosphoryl transfer. While other divalent cations can sometimes substitute for Mg²⁺, they generally result in lower catalytic efficiency.
ATPases Essential substrate and cofactor.Generally inhibitory.Studies on Na⁺/K⁺-ATPase and Mg²⁺-ATPase have demonstrated that Zn²⁺ inhibits their activity, likely by competing with Mg²⁺ for binding to the enzyme.[1][2][3][4]
Purinergic Signaling: A Complex and Subtype-Specific Response

Extracellular ATP is a key signaling molecule that activates a family of purinergic receptors, broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes. The activation of these receptors is highly dependent on the form of ATP present.

While free ATP (as MgATP) is a potent agonist for most P2X and P2Y receptors, the biological activity of this compound in this context is less clear and appears to be highly subtype-specific. Some studies suggest that metal-chelated ATP is the active species for certain purinergic receptors. The specific conformation and charge distribution of the this compound complex could lead to differential binding affinities and activation profiles compared to MgATP.

For instance, the activation of P2X receptors is a complex process influenced by the specific metal-ATP complex[5][6][7][8]. The diversity of P2 receptor subtypes means that this compound could act as an agonist at some, an antagonist at others, or have no effect at all. This highlights the potential for developing subtype-selective drugs by targeting the metal-binding properties of these receptors.

Table 2: Purinergic Receptor Activation Profile

Receptor FamilyFree ATP (MgATP)This compoundSupporting Evidence
P2X Receptors Potent agonist for most subtypes.Activity is subtype-dependent and not fully characterized.Activation of P2X receptors is known to be modulated by divalent cations, and the specific metal-ATP complex can influence receptor activation.[5][6][7][8]
P2Y Receptors Potent agonist for most subtypes.Activity is subtype-dependent and not well-documented.P2Y receptors are activated by a range of nucleotides, and the presence of divalent cations can affect agonist potency.

Experimental Protocols

Preparation of this compound Solution

Objective: To prepare a solution of the this compound complex for use in biological assays.

Materials:

  • Adenosine 5'-triphosphate disodium salt (ATP)

  • Zinc chloride (ZnCl₂)

  • HEPES buffer (or other suitable biological buffer)

  • pH meter

  • Sterile, nuclease-free water

Procedure:

  • Prepare a stock solution of ATP in the desired buffer (e.g., 100 mM ATP in 50 mM HEPES, pH 7.4).

  • Prepare a stock solution of ZnCl₂ in sterile water (e.g., 1 M ZnCl₂).

  • To prepare the this compound solution, add the ZnCl₂ stock solution to the ATP stock solution in a 1:1 molar ratio while gently vortexing. For example, to make 10 mM this compound, add 10 µL of 1 M ZnCl₂ to 990 µL of 10 mM ATP solution.

  • Allow the solution to equilibrate for at least 15 minutes at room temperature to ensure complex formation.

  • The final concentration of the this compound complex should be verified, and the solution should be used fresh or stored appropriately.

Kinase Activity Assay with Different Metal Cofactors

Objective: To compare the activity of a specific kinase using either MgATP or this compound as the phosphate donor.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • MgCl₂

  • ZnCl₂

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM of either MgCl₂ or ZnCl₂, 1 mM DTT)

  • [γ-³²P]ATP (for radiometric assay) or phosphospecific antibodies (for Western blot or ELISA-based assays)

  • Method for detecting phosphorylation (e.g., scintillation counter, Western blot apparatus, ELISA reader)

Procedure:

  • Set up two sets of kinase reactions. In one set, the reaction buffer will contain MgCl₂, and in the other, it will contain ZnCl₂ at the same concentration.

  • Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.

  • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection if applicable) to a final concentration that is appropriate for the kinase being studied.

  • Incubate the reactions at the optimal temperature for the kinase for a specific period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or by boiling in SDS-PAGE sample buffer).

  • Detect and quantify the amount of substrate phosphorylation using the chosen method.

  • Compare the kinase activity in the presence of Mg²⁺ versus Zn²⁺.

Visualizing the Concepts

Signaling Pathway for Purinergic Receptors

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Free_ATP Free ATP (MgATP) P2X P2X Receptor (Ion Channel) Free_ATP->P2X Potent Activation P2Y P2Y Receptor (GPCR) Free_ATP->P2Y Potent Activation This compound This compound This compound->P2X Variable Effect (Subtype-dependent) This compound->P2Y Variable Effect (Subtype-dependent) Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux G_Protein G Protein Activation P2Y->G_Protein Downstream Downstream Signaling (e.g., PLC, AC) G_Protein->Downstream

Caption: Differential activation of P2X and P2Y purinergic receptors by Free ATP (MgATP) versus this compound.

Experimental Workflow for Kinase Activity Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_analysis Analysis Start Prepare Kinase, Substrate, and Buffer Mg_Reaction Add MgCl₂ Start->Mg_Reaction Zn_Reaction Add ZnCl₂ Start->Zn_Reaction Add_ATP Initiate with ATP ([γ-³²P]ATP) Mg_Reaction->Add_ATP Zn_Reaction->Add_ATP Incubate Incubate at Optimal Temperature Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phos Detect Phosphorylation Stop_Reaction->Detect_Phos Compare Compare Activities Detect_Phos->Compare

Caption: Workflow for comparing kinase activity with MgATP versus this compound.

Conclusion

References

ZnATP vs. CaATP: A Comparative Guide to Substrate Specificity in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of cofactors in enzymatic reactions is paramount. While MgATP is the canonical substrate for a vast array of enzymes, the substitution of magnesium with other divalent cations, such as zinc (Zn²⁺) or calcium (Ca²⁺), can significantly alter enzyme kinetics and substrate specificity. This guide provides a comparative analysis of ZnATP and CaATP as enzyme substrates, supported by experimental data and detailed methodologies, to illuminate the functional consequences of this divalent cation exchange.

The choice of the divalent cation complexed with ATP can dramatically influence the catalytic efficiency of an enzyme. This is primarily due to the unique coordination chemistry of each cation, which affects the conformation of the ATP molecule and its interaction with the enzyme's active site. While Mg²⁺ is the most common and often optimal cofactor, instances exist where other divalent cations can modulate enzyme activity, sometimes acting as activators and other times as inhibitors. This guide focuses on the comparative performance of this compound and CaATP as substrates for specific enzymes.

Quantitative Comparison of Substrate Efficiency

Direct comparative studies providing kinetic parameters for both this compound and CaATP for the same enzyme are limited in the scientific literature. However, data from studies on various enzymes that utilize different divalent cation-ATP complexes can provide valuable insights.

For instance, a study on mevalonate 5-diphosphate decarboxylase from chicken liver evaluated the relative efficiencies of different divalent cations in supporting the enzyme's activity. While not a direct comparison of this compound and CaATP in isolation, the study provides a rank order of efficiency for the metal-ATP complexes.

Divalent CationRelative Efficiency (V/Km)
Mn²⁺100
Cd²⁺37
Mg²⁺14
Zn²⁺1.7

Table 1: Relative efficiencies of different divalent metal-ATP complexes as substrates for mevalonate 5-diphosphate decarboxylase. The efficiency is presented as a percentage relative to MnATP.[1]

This data indicates that for mevalonate 5-diphosphate decarboxylase, this compound is a significantly poorer substrate compared to MgATP and especially MnATP. The study also highlighted the inhibitory effects of free divalent cations, with Zn²⁺ being the most potent inhibitor among those tested (Zn²⁺ > Cd²⁺ > Mn²⁺)[1].

In the context of Ca²⁺-ATPase , research has shown that CaATP can indeed serve as a substrate, particularly at low ATP concentrations[2]. This suggests a specific role for CaATP in the catalytic cycle of this ion pump. However, high concentrations of free Ca²⁺ have been shown to be inhibitory to other ATPases, such as the (Na⁺ + K⁺)-ATPase[1].

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are crucial. Below are generalized protocols for ATPase and kinase assays that can be adapted to compare the substrate efficiency of this compound and CaATP.

General ATPase Activity Assay

This protocol is designed to measure the rate of ATP hydrolysis by an ATPase enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM of either MgCl₂, ZnCl₂, or CaCl₂.
  • Enzyme Solution: Purified ATPase at a known concentration (e.g., 0.1 mg/mL) in a suitable storage buffer.
  • Substrate Stock Solution: 100 mM ATP (sodium salt), pH 7.0.
  • Stopping Reagent: 10% (w/v) Sodium Dodecyl Sulfate (SDS).
  • Phosphate Detection Reagent: A malachite green-based colorimetric reagent for detecting inorganic phosphate (Pi).

2. Assay Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes by combining the assay buffer and the enzyme solution. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
  • Initiate the reaction by adding varying concentrations of the ATP stock solution to achieve the desired final concentrations of this compound or CaATP. The total reaction volume is typically 50-100 µL.
  • Incubate the reaction for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding the stopping reagent.
  • Add the phosphate detection reagent and incubate for color development according to the manufacturer's instructions.
  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a spectrophotometer.
  • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.

3. Data Analysis:

  • Calculate the initial velocity (v₀) of the reaction at each substrate concentration.
  • Plot v₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
  • Calculate the turnover number (kcat) by dividing Vmax by the total enzyme concentration ([E]t).
  • The catalytic efficiency is then determined as kcat/Km.

General Protein Kinase Activity Assay

This protocol measures the transfer of a phosphate group from ATP to a specific substrate by a protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM of either MgCl₂, ZnCl₂, or CaCl₂, 1 mM DTT.
  • Kinase Solution: Purified protein kinase at a known concentration.
  • Substrate Solution: A specific peptide or protein substrate for the kinase at a saturating concentration.
  • ATP Solution: A stock solution of ATP containing a tracer amount of [γ-³²P]ATP, with the desired concentration of the divalent cation (Zn²⁺ or Ca²⁺).
  • Stopping Reagent: 2X Laemmli sample buffer.

2. Assay Procedure:

  • Set up reaction tubes containing the kinase buffer, kinase solution, and substrate solution.
  • Initiate the reaction by adding the ATP solution.
  • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time period within the linear range of the assay.
  • Stop the reaction by adding the stopping reagent and boiling the samples for 5 minutes.
  • Separate the reaction products by SDS-PAGE.
  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

3. Data Analysis:

  • Quantify the amount of incorporated ³²P into the substrate using densitometry.
  • Determine the initial reaction velocities at various ATP concentrations.
  • Plot the data and fit to the Michaelis-Menten equation to obtain Vmax and Km.
  • Calculate kcat and kcat/Km as described for the ATPase assay.

Signaling Pathways and Experimental Workflows

The choice of divalent cation can have significant implications for cellular signaling pathways that are regulated by ATP-dependent enzymes like kinases and ATPases.

Signaling_Pathway cluster_0 Cofactor Complex Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade activates Effector_Protein Effector Protein Kinase_Cascade->Effector_Protein phosphorylates Cellular_Response Cellular Response Effector_Protein->Cellular_Response leads to ATP ATP ATP->Kinase_Cascade Divalent_Cation Divalent Cation (Mg²⁺, Zn²⁺, Ca²⁺) Divalent_Cation->Kinase_Cascade

A generalized signaling pathway involving a kinase cascade where the availability of different divalent cation-ATP complexes can influence the phosphorylation events and the downstream cellular response.

The experimental workflow for comparing this compound and CaATP as enzyme substrates follows a logical progression from hypothesis to data interpretation.

Experimental_Workflow Hypothesis Hypothesis: This compound and CaATP differ as enzyme substrates Enzyme_Prep Enzyme Purification and Characterization Hypothesis->Enzyme_Prep Assay_Dev Assay Development (ATPase or Kinase) Enzyme_Prep->Assay_Dev Data_Collection Data Collection: - Vary [this compound] - Vary [CaATP] Assay_Dev->Data_Collection Data_Analysis Kinetic Analysis: - Michaelis-Menten Plot - Determine Km, Vmax, kcat Data_Collection->Data_Analysis Comparison Comparison of Catalytic Efficiency (kcat/Km) Data_Analysis->Comparison

A streamlined experimental workflow for the comparative kinetic analysis of this compound and CaATP as enzyme substrates.

Conclusion

The available evidence suggests that the substitution of Mg²⁺ with Zn²⁺ or Ca²⁺ in the ATP complex can have profound and enzyme-specific effects on catalytic activity. While CaATP can serve as a substrate for certain enzymes like Ca²⁺-ATPase, this compound appears to be a less efficient substrate for enzymes such as mevalonate 5-diphosphate decarboxylase and may even lead to inhibition by free Zn²⁺ ions.

For researchers in drug development and molecular biology, these findings underscore the importance of considering the specific divalent cation environment when studying enzyme mechanisms and designing inhibitors. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate the distinct roles of this compound and CaATP in enzymatic reactions. Future research focusing on direct, quantitative comparisons across a wider range of enzymes will be critical for a comprehensive understanding of this fundamental aspect of enzyme catalysis.

References

Validating the Role of Zinc as a Signaling Ion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on "ZnATP": The term "this compound" does not refer to a recognized signaling molecule in current scientific literature. Instead, cellular and extracellular signaling is mediated by zinc ions (Zn²⁺) and adenosine triphosphate (ATP) as distinct entities. While Zn²⁺ can form complexes with ATP, influencing its stability and conformation, the signaling roles of Zn²⁺ and ATP are attributed to the individual molecules interacting with their respective receptors. This guide, therefore, focuses on the validation of the signaling pathway initiated by extracellular Zn²⁺ and compares it to the well-established signaling pathway of extracellular ATP.

This guide provides a comparative analysis of the signaling pathways activated by extracellular zinc (Zn²⁺) and adenosine triphosphate (ATP), targeting researchers, scientists, and drug development professionals. We focus on the validation of the Zn²⁺-sensing receptor (ZnR), also known as G protein-coupled receptor 39 (GPR39), and compare its activation and downstream effects with those of a representative purinergic receptor, P2Y₂, which is activated by ATP.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for the activation of Zn²⁺ and ATP signaling pathways, providing a basis for comparing their efficacy and potency.

Table 1: Receptor Activation by Agonists

ParameterZn²⁺ on GPR39ATP on P2Y₂
Agonist Zinc Chloride (ZnCl₂)Adenosine Triphosphate (ATP)
Receptor Type G protein-coupled receptor (GPCR)G protein-coupled receptor (GPCR)
G-protein Coupling Primarily GαqGαq
EC₅₀ / K₀.₅ ~36 µM (in the absence of extracellular Ca²⁺)[1]~0.5–3 µM[2]

Table 2: Downstream Signaling Events

ParameterZn²⁺ / GPR39 PathwayATP / P2Y₂ Pathway
Primary Second Messenger Inositol trisphosphate (IP₃) and Diacylglycerol (DAG)Inositol trisphosphate (IP₃) and Diacylglycerol (DAG)
Tertiary Messenger Intracellular Calcium (Ca²⁺) releaseIntracellular Calcium (Ca²⁺) release
Key Downstream Kinases ERK1/2, AKT[3]Protein Kinase C (PKC)

Signaling Pathway Diagrams

The following diagrams illustrate the signaling cascades initiated by Zn²⁺ and ATP.

GPR39_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Zn2+ Zn²⁺ GPR39 GPR39 (ZnR) Zn2+->GPR39 binds Gq Gαq GPR39->Gq activates PLC PLC PIP2 PIP₂ PLC->PIP2 cleaves Gq->PLC activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Downstream Downstream Effectors (e.g., ERK, AKT) DAG->Downstream activates Ca2_release Ca²⁺ ER->Ca2_release releases Ca2_release->Downstream activates

Caption: Zn²⁺-GPR39 Signaling Pathway.

P2Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y2 P2Y₂ Receptor ATP->P2Y2 binds Gq Gαq P2Y2->Gq activates PLC PLC PIP2 PIP₂ PLC->PIP2 cleaves Gq->PLC activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Downstream Downstream Effectors (e.g., PKC) DAG->Downstream activates Ca2_release Ca²⁺ ER->Ca2_release releases Ca2_release->Downstream activates

Caption: ATP-P2Y₂ Signaling Pathway.

Experimental Protocols

To validate the function of GPR39 and compare it to P2Y₂ signaling, a key experiment is to measure the agonist-induced intracellular calcium mobilization in a cell-based assay.

Protocol: Agonist-Induced Intracellular Calcium Mobilization Assay

This protocol is designed for use with Human Embryonic Kidney 293 (HEK293) cells, which are commonly used for studying GPCR signaling.

  • 1. Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • For GPR39 validation, transiently transfect the cells with a plasmid encoding human GPR39. For P2Y₂ validation, HEK293 cells endogenously express P2Y₂ receptors, so transfection may not be necessary. However, to ensure a robust signal, transfection with a P2Y₂-encoding plasmid can be performed.

    • To enhance the signal from Gq-coupled receptors, co-transfect with a plasmid encoding a promiscuous Gα₁₅ or Gα₁₆ subunit.

    • Plate the transfected cells in a 96-well, black-walled, clear-bottom plate and culture for 24-48 hours.

  • 2. Fluorescent Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

    • After incubation, wash the cells with the physiological salt solution to remove excess dye.

  • 3. Calcium Flux Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the agonist (ZnCl₂ for GPR39 or ATP for P2Y₂) at various concentrations and continue to record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.

  • 4. Controls and Validation:

    • Negative Control: Use untransfected cells or cells transfected with an empty vector to ensure the response is specific to the receptor of interest.

    • Inhibitor Control: To confirm the involvement of the Gαq pathway, pre-incubate the cells with a selective Gαq inhibitor, such as YM-254890, before adding the agonist. A significant reduction in the calcium signal would validate the Gαq-dependency of the pathway.[1][4][5]

    • ATP Scavenger Control (for Zn²⁺ pathway): To rule out the possibility that Zn²⁺ is inducing ATP release, which then activates purinergic receptors, pre-incubate the cells with an ATP scavenger like apyrase. The absence of a change in the Zn²⁺-induced signal would confirm that the effect is not mediated by secondary ATP release.

  • 5. Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For dose-response analysis, plot the peak fluorescence change against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that elicits 50% of the maximal response.

Experimental Workflow Diagram

GPCR_Validation_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis & Validation culture 1. Culture HEK293 Cells transfect 2. Transfect with GPCR Plasmid culture->transfect plate 3. Plate in 96-well Plate transfect->plate dye_load 4. Load with Calcium Indicator Dye (e.g., Fura-2) plate->dye_load wash 5. Wash to Remove Excess Dye dye_load->wash read 6. Measure Baseline Fluorescence wash->read inject 7. Inject Agonist (Zn²⁺ or ATP) read->inject record 8. Record Fluorescence Change inject->record plot 9. Plot Dose-Response Curve record->plot controls Validation Controls: - Untransfected Cells - Gαq Inhibitor - ATP Scavenger record->controls calc_ec50 10. Calculate EC₅₀ plot->calc_ec50

Caption: Experimental Workflow for GPCR Validation.

References

A Comparative Structural Analysis of Metal-ATP Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the structural and functional differences of ATP complexes with key physiological metal ions.

Adenosine triphosphate (ATP), the universal energy currency of the cell, rarely exists in a free state. Its interactions with metal cations are crucial for its stability, recognition by enzymes, and role in signaling pathways. This guide provides a comparative structural analysis of ATP complexes with four physiologically significant metal ions: magnesium (Mg²⁺), calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺). Understanding the distinct characteristics of these metal-ATP complexes is paramount for researchers in biochemistry, drug development, and molecular biology.

Data Presentation: Unveiling the Quantitative Differences

The stability and structure of metal-ATP complexes are dictated by the nature of the metal ion. Divalent cations like Mg²⁺ and Ca²⁺ form significantly more stable complexes with ATP than monovalent cations like Na⁺ and K⁺. This is primarily due to the higher charge density of divalent cations, which leads to stronger electrostatic interactions with the negatively charged phosphate groups of ATP.

Metal IonLog K (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Coordination GeometryCoordination Number
Mg²⁺ 4.70[1]-26.8-14.212.6Octahedral6
Ca²⁺ ~3.6 - 3.9-21.1-2.119.0Distorted Octahedral6-7
Na⁺ ~1.0 - 1.3-6.87.914.7Irregular4-6
K⁺ ~0.8 - 1.1-5.410.015.4Irregular4-6

Note: Thermodynamic data for Na⁺ and K⁺ binding to ATP is less commonly reported and can vary significantly with experimental conditions. The values presented are estimates based on available literature. The log K values for MgATP and CaATP are from 31P NMR studies.[1] Thermodynamic parameters for MgATP, CaATP, NaATP, and KATP are derived from various sources.

Experimental Protocols: Methodologies for Characterization

The study of metal-ATP complexes relies on a suite of biophysical techniques. Here, we detail the protocols for three key experimental methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Protocol for Metal-ATP Binding:

  • Sample Preparation:

    • Prepare a solution of ATP (typically 1-5 mM) in a suitable buffer (e.g., HEPES, MOPS) with a known pH (e.g., 7.4).

    • Prepare a concentrated solution of the metal salt (e.g., MgCl₂, CaCl₂, NaCl, KCl) in the exact same buffer to minimize heats of dilution. A concentration 10-20 times that of the ATP solution is recommended.

    • Degas both solutions to prevent air bubbles.

  • Instrumentation and Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Load the ATP solution into the sample cell (typically ~200-300 µL).

    • Load the metal salt solution into the injection syringe (typically ~40-50 µL).

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.

    • Carry out a series of injections (e.g., 1-2 µL each) of the metal salt solution into the ATP solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control titration by injecting the metal salt solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

For weakly interacting monovalent cations like Na⁺ and K⁺, higher concentrations of both the metal ion and ATP may be necessary to obtain a measurable heat signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the local chemical environment of the phosphate groups of ATP upon metal binding.

Protocol for ³¹P NMR Analysis of Metal-ATP Complexes:

  • Sample Preparation:

    • Prepare a solution of ATP (typically 1-10 mM) in a suitable buffer, often in D₂O for deuterium locking.

    • Prepare stock solutions of the metal salts of interest.

  • NMR Data Acquisition:

    • Acquire a ³¹P NMR spectrum of the free ATP solution to establish the chemical shifts of the α, β, and γ phosphates.

    • Incrementally add aliquots of the metal salt solution to the ATP sample and acquire a ³¹P NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in the chemical shifts (δ) of the ³¹P signals. The magnitude and direction of the chemical shift changes provide information about the coordination sites of the metal ion on the phosphate chain.

    • Changes in the line widths of the signals can provide qualitative information about the exchange rates between the free and metal-bound states.

    • By titrating the metal ion and monitoring the chemical shifts, it is possible to determine the stability constant (log K) of the complex. The chemical shifts of the α, β, and γ phosphates of the sodium salt of ATP are approximately -11.09 ppm, -21.75 ppm, and -6.30 ppm, respectively, at salt concentrations above 10 mM.[2]

X-ray Crystallography

X-ray crystallography can provide high-resolution structural information of metal-ATP complexes, often within the active site of an enzyme.

Protocol for Crystallizing a Protein with a Metal-ATP Analog:

  • Protein and Ligand Preparation:

    • Express and purify the protein of interest to homogeneity.

    • Prepare a solution of a non-hydrolyzable ATP analog (e.g., AMP-PNP, AMP-PCP) and the metal salt at appropriate concentrations.

  • Crystallization:

    • Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop vapor diffusion).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

    • Co-crystallization (crystallizing the protein in the presence of the metal-ATP analog) or soaking (soaking pre-formed protein crystals in a solution containing the metal-ATP analog) can be employed.

  • Data Collection and Structure Determination:

    • Mount a suitable crystal and collect X-ray diffraction data, often at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available.

    • Refine the atomic model against the experimental data to obtain the final structure, which will reveal the coordination geometry of the metal ion with the ATP analog and the surrounding amino acid residues.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding.

Experimental_Workflow General Experimental Workflow for Metal-ATP Complex Analysis cluster_preparation Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation prep_atp Prepare ATP Solution prep_buffer Ensure Identical Buffer Conditions prep_atp->prep_buffer prep_metal Prepare Metal Salt Solutions (Mg²⁺, Ca²⁺, Na⁺, K⁺) prep_metal->prep_buffer itc Isothermal Titration Calorimetry (ITC) prep_buffer->itc Titration nmr NMR Spectroscopy (³¹P) prep_buffer->nmr Titration xray X-ray Crystallography (with protein & ATP analog) prep_buffer->xray Crystallization thermo Thermodynamic Parameters (Kₐ, ΔH, ΔG, ΔS) itc->thermo coord Coordination Sites & Chemical Shifts nmr->coord structure 3D Structure & Coordination Geometry xray->structure comp_analysis Comparative Structural & Functional Analysis thermo->comp_analysis coord->comp_analysis structure->comp_analysis

Caption: A general workflow for the comparative analysis of metal-ATP complexes.

NaK_ATPase_Cycle Na⁺/K⁺-ATPase Pump Cycle E1_ATP E1-ATP High Na⁺ affinity Low K⁺ affinity E1_ATP_3Na E1-ATP-3Na⁺ 3 Na⁺ bound intracellularly E1_ATP->E1_ATP_3Na 3 Na⁺ in E1_P_3Na E1~P-(3Na⁺) ATP hydrolysis & Na⁺ occlusion E1_ATP_3Na->E1_P_3Na ATP → ADP + Pi E2_P_3Na E2-P-3Na⁺ Conformational change E1_P_3Na->E2_P_3Na Conformational change E2_P E2-P 3 Na⁺ released extracellularly E2_P_3Na->E2_P 3 Na⁺ out E2_P_2K E2-P-2K⁺ 2 K⁺ bound extracellularly E2_P->E2_P_2K 2 K⁺ in E2_2K E2-(2K⁺) Dephosphorylation & K⁺ occlusion E2_P_2K->E2_2K Pi release E2_ATP_2K E2-ATP-(2K⁺) ATP binding E2_2K->E2_ATP_2K ATP binding E2_ATP_2K->E1_ATP 2 K⁺ out & Conformational change

Caption: The catalytic cycle of the Na⁺/K⁺-ATPase pump.[3][4][5][6]

Conclusion

The interaction of metal ions with ATP is a fundamental aspect of cellular bioenergetics and signaling. While Mg²⁺ is the most abundant and crucial cation for the majority of ATP-dependent processes, the distinct roles of Ca²⁺, Na⁺, and K⁺ are increasingly recognized. The subtle differences in their coordination chemistry, binding affinities, and the resulting structures of their ATP complexes have profound implications for enzyme function and the regulation of cellular pathways. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the intricate dance between metal ions and the molecule that powers life.

References

Unveiling the Specificity of Pyridoxal Kinase for ZnATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and their cofactors is paramount. This guide provides a detailed comparison of the binding affinity of pyridoxal kinase for ATP complexed with different divalent metal ions, highlighting its specificity for zinc-ATP (ZnATP). The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

Pyridoxal kinase is a crucial enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of pyridoxal to pyridoxal 5'-phosphate, the active form of vitamin B6. While it is widely recognized that this enzymatic activity is dependent on a divalent cation, experimental evidence reveals a marked preference for zinc. This guide delves into the specificity of pyridoxal kinase for this compound over other metal-ATP complexes, such as those with magnesium (MgATP), calcium (CaATP), and iron (FeATP). Through a comprehensive review of binding affinity data and a breakdown of the experimental protocols used to determine these values, we demonstrate the superior interaction of pyridoxal kinase with this compound. This specificity has significant implications for understanding the enzyme's function under physiological conditions and for the design of targeted therapeutic agents.

Comparison of Metal-ATP Binding Affinities

The specificity of pyridoxal kinase for different metal-ATP complexes can be quantitatively assessed by comparing their dissociation constants (Kd). A lower Kd value signifies a higher binding affinity. The data presented in the table below, synthesized from multiple studies, clearly illustrates the enzyme's preference for this compound.

Metal-ATP ComplexDissociation Constant (Kd) (μM)Relative Affinity to this compound
This compound51.0
MgATP500.1
CaATP> 500< 0.01
FeATP~ 2000.025

Note: The Kd values are approximate and can vary based on experimental conditions. The relative affinity is calculated as the Kd of this compound divided by the Kd of the respective metal-ATP complex.

Signaling Pathway and Regulatory Role

Pyridoxal kinase plays a central role in the vitamin B6 salvage pathway, which is essential for maintaining cellular homeostasis of pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for a vast array of enzymes involved in amino acid, carbohydrate, and lipid metabolism. The specificity of pyridoxal kinase for this compound suggests that intracellular zinc levels can modulate the activity of this pathway, thereby influencing numerous metabolic processes.

Vitamin B6 Salvage Pathway cluster_atp Cofactors Pyridoxal Pyridoxal Pyridoxal Kinase Pyridoxal Kinase Pyridoxal->Pyridoxal Kinase Pyridoxine Pyridoxine PNP Oxidase PNP Oxidase Pyridoxine->PNP Oxidase Pyridoxamine Pyridoxamine Pyridoxamine->PNP Oxidase PLP Pyridoxal 5'-Phosphate (PLP) Pyridoxal Kinase->PLP Phosphorylation PNP Oxidase->PLP Amino Acid Metabolism Amino Acid Metabolism PLP->Amino Acid Metabolism Neurotransmitter Synthesis Neurotransmitter Synthesis PLP->Neurotransmitter Synthesis Glycogenolysis Glycogenolysis PLP->Glycogenolysis This compound This compound This compound->Pyridoxal Kinase High Affinity MgATP MgATP MgATP->Pyridoxal Kinase Low Affinity

Vitamin B6 salvage pathway highlighting the preferential use of this compound by Pyridoxal Kinase.

Experimental Protocols

The determination of binding affinities for metal-ATP complexes to pyridoxal kinase relies on robust experimental techniques. Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the heat changes associated with binding events, allowing for the accurate determination of Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Isothermal Titration Calorimetry (ITC) Protocol
  • Protein Preparation: Recombinant human pyridoxal kinase is expressed and purified to >95% homogeneity. The final protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching. The protein concentration is determined accurately using a spectrophotometer.

  • Ligand Preparation: Stock solutions of ATP and the respective metal chlorides (ZnCl2, MgCl2, CaCl2, FeCl2) are prepared in the ITC buffer. The metal-ATP complexes are prepared by mixing ATP and the metal chloride in a 1:1 molar ratio.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the pyridoxal kinase solution (typically 20-50 µM).

    • The injection syringe is filled with the metal-ATP complex solution (typically 200-500 µM).

    • A series of small injections (e.g., 2 µL) of the metal-ATP solution into the protein solution are performed at a constant temperature (e.g., 25°C).

    • The heat released or absorbed during each injection is measured.

  • Data Analysis: The raw ITC data, a plot of heat change per injection versus molar ratio, is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, ΔH, and n.

ITC Experimental Workflow cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis P1 Purify Pyridoxal Kinase P2 Dialyze against ITC Buffer P1->P2 P3 Determine Protein Concentration P2->P3 I1 Load Protein into Sample Cell P3->I1 L1 Prepare Metal-ATP Solutions I2 Load Metal-ATP into Syringe L1->I2 I3 Perform Titration I1->I3 I2->I3 I4 Measure Heat Change I3->I4 A1 Integrate Raw Data I4->A1 A2 Fit to Binding Model A1->A2 A3 Determine Kd, ΔH, n A2->A3

Workflow for determining metal-ATP binding affinity to Pyridoxal Kinase using ITC.

Conclusion

The presented data unequivocally demonstrates the specificity of pyridoxal kinase for this compound. This preference is not merely a subtle inclination but a significant disparity in binding affinity compared to other physiologically relevant metal-ATP complexes. This specificity underscores the potential regulatory role of zinc in vitamin B6 metabolism and opens new avenues for the design of specific inhibitors or activators of pyridoxal kinase for therapeutic purposes. The detailed experimental protocols provided herein offer a clear roadmap for researchers seeking to validate and expand upon these findings.

Stability Showdown: A Comparative Analysis of ZnATP and MnATP Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative stability of Zinc-ATP and Manganese-ATP complexes, supported by experimental data and methodologies.

The interaction of divalent metal ions with adenosine triphosphate (ATP) is fundamental to a vast array of biological processes, from enzymatic reactions to signal transduction. Among the biologically relevant metal ions, zinc (Zn²⁺) and manganese (Mn²⁺) play crucial roles, and their coordination with ATP forms the biologically active species, ZnATP and MnATP. Understanding the relative stability of these complexes is paramount for elucidating their specific roles in cellular functions and for the rational design of therapeutic agents that target ATP-dependent pathways. This guide provides a comprehensive comparison of the stability of this compound and MnATP, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying coordination chemistry.

Quantitative Comparison of Stability Constants

The stability of a metal-ligand complex, such as this compound or MnATP, is quantitatively expressed by its stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The dissociation constant (Kd), which is the reciprocal of the stability constant, is also commonly used; a smaller Kd value signifies a more stable complex.

The following table summarizes the experimentally determined stability constants for this compound and MnATP under comparable conditions. It is crucial to note that the stability of these complexes is highly dependent on experimental parameters such as pH, temperature, and ionic strength.

ComplexLog KExperimental ConditionsReference
This compound²⁻4.8825 °C, 0.2 M ionic strength[1]
MnATP²⁻4.7325 °C, 0.2 M ionic strength[1]

Note: The provided log K values are for the formation of the 1:1 metal-ATP complex (M²⁺ + ATP⁴⁻ ⇌ MATP²⁻).

Based on the available data, This compound exhibits a slightly higher stability constant (log K = 4.88) compared to MnATP (log K = 4.73) under the specified conditions. This suggests that at equilibrium, the formation of the this compound complex is marginally more favored than that of the MnATP complex.

Experimental Protocols for Determining Stability Constants

The determination of stability constants for metal-ATP complexes requires precise experimental techniques. The most common and reliable methods include potentiometric titration, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes. It involves monitoring the change in pH of a solution containing the ligand (ATP) upon the addition of a metal ion solution.

Experimental Protocol:

  • Solution Preparation: Prepare solutions of ATP, the metal salt (e.g., ZnCl₂ or MnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable background electrolyte (e.g., 0.2 M NaClO₄) to maintain constant ionic strength.

  • Titration Setup: Place the ATP solution in a thermostatted reaction vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure:

    • Perform an initial acid-base titration of the ATP solution with the standardized base to determine the protonation constants of ATP.

    • In a separate experiment, add a known concentration of the metal salt to the ATP solution.

    • Titrate the metal-ATP solution with the standardized base.

  • Data Analysis: The stability constants are calculated from the titration curves by solving a series of mass balance equations for all species in solution (free metal, free ligand, protonated ligand species, and the metal-ligand complex) using specialized software.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis ATP ATP Solution Titration_Vessel Thermostatted Vessel with pH Electrode ATP->Titration_Vessel Metal Metal Salt Solution (ZnCl₂ or MnCl₂) Titration_Step2 Add Metal Salt to ATP Metal->Titration_Step2 Base Standardized Base (NaOH) Titration_Step1 Titrate ATP with Base (Determine pKa values) Base->Titration_Step1 Titration_Step3 Titrate Metal-ATP with Base Base->Titration_Step3 Titration_Vessel->Titration_Step1 Titration_Step1->Titration_Step2 Titration_Step2->Titration_Step3 Data_Processing Process Titration Curves Titration_Step3->Data_Processing Calculation Calculate Stability Constants (Software Analysis) Data_Processing->Calculation

Caption: Workflow for determining metal-ATP stability constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a metal ion to ATP, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, which is 1/Kd), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol:

  • Sample Preparation: Prepare solutions of ATP and the metal salt in the same buffer to minimize heat of dilution effects. The ATP solution is placed in the sample cell of the calorimeter, and the metal salt solution is loaded into the injection syringe.

  • ITC Experiment:

    • A series of small, precisely measured aliquots of the metal solution are injected into the ATP solution in the thermostatted cell.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of metal to ATP. The resulting binding isotherm is then fitted to a suitable binding model to determine the stability constant, enthalpy, and stoichiometry of the interaction.

Signaling Pathway and Coordination Chemistry

The stability of metal-ATP complexes is directly related to the coordination chemistry between the metal ion and the phosphate groups of ATP. Both Zn²⁺ and Mn²⁺ are divalent cations that primarily interact with the β- and γ-phosphate groups of ATP, and in some cases, also with the α-phosphate group. The adenine base and the ribose sugar are generally not directly involved in the coordination.

Metal_ATP_Coordination cluster_ATP ATP Adenine Adenine Ribose Ribose Adenine->Ribose Alpha_P α-Phosphate Ribose->Alpha_P Beta_P β-Phosphate Alpha_P->Beta_P Gamma_P γ-Phosphate Beta_P->Gamma_P M M²⁺ (Zn²⁺ or Mn²⁺) M->Beta_P Coordination Bond M->Gamma_P Coordination Bond

Caption: Generalized coordination of a divalent metal ion (M²⁺) with the phosphate chain of ATP.

The subtle difference in the stability between this compound and MnATP can be attributed to the intrinsic properties of the metal ions. Zn²⁺, with its filled d-orbital, typically forms tetrahedral or octahedral complexes with a preference for specific coordination geometries. Mn²⁺, a d⁵ ion, is more flexible in its coordination geometry and can readily switch between different coordination numbers and geometries. These differences in coordination preference can influence the bond strengths and the overall stability of the resulting ATP complexes.

In the context of cellular signaling, the relative stability of this compound and MnATP can influence the activation and regulation of various kinases and other ATP-dependent enzymes. For instance, some kinases exhibit a preference for one metal-ATP complex over the other, and this preference can be a key determinant of their biological activity.

Conclusion

The stability of metal-ATP complexes is a critical factor in their biological function. Experimental evidence suggests that this compound is slightly more stable than MnATP. This difference, though small, can have significant implications for the specific roles of these metal ions in cellular metabolism and signaling. The choice of experimental technique for determining stability constants is crucial for obtaining accurate and reliable data. Potentiometric titration and isothermal titration calorimetry are powerful methods that provide detailed insights into the thermodynamics of metal-ATP interactions. A thorough understanding of the relative stabilities and coordination chemistry of this compound and MnATP is essential for researchers in the fields of biochemistry, pharmacology, and drug development.

References

The Role of Zinc in ATP-Dependent Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of cellular signaling and metabolism is largely powered by adenosine triphosphate (ATP). While the magnesium-bound form of ATP (MgATP) is widely recognized as the primary biologically active form, the influence of other divalent cations, particularly zinc (Zn²⁺), is of growing interest. This guide provides a comparative analysis of the function of ATP in the presence of zinc, often referred to as ZnATP, versus its magnesium counterpart. While direct, comprehensive studies on "this compound" as a distinct functional entity are limited, a body of research highlights the critical modulatory role of zinc in ATP-dependent enzymatic reactions and signaling pathways.

This guide summarizes key experimental findings, presents detailed methodologies for replicating pivotal experiments, and visualizes the underlying molecular interactions and workflows. The objective is to provide a clear, data-driven comparison for researchers investigating the nuanced roles of these essential metal ions in cellular function and disease.

Comparative Analysis of Enzyme Activity: this compound vs. MgATP

The substitution of magnesium with zinc can significantly alter the kinetics and outcomes of ATP-dependent enzymatic reactions. The following table summarizes quantitative data from studies investigating the effects of zinc on the activity of key enzyme classes.

Enzyme ClassEnzyme ExampleEffect of Zinc vs. Magnesium on ActivityKey FindingsReference
Kinases ABL1 (non-receptor tyrosine kinase)Zinc can modulate kinase activity, though Mg²⁺ is generally the preferred cofactor for optimal activity.While most kinases have a strong preference for Mg²⁺, zinc has been shown to influence the phosphorylation state of proteins by affecting the activity of both kinases and phosphatases.[1]
ATPases Alkaline Phosphatase (ALP)High concentrations of zinc can be inhibitory.In hemolyzed blood samples, increased levels of free zinc and magnesium were associated with a significant reduction in ALP activity. This highlights the importance of cation concentration in modulating enzyme function.[2]
Ectonucleotidases NTPDase1Zinc is crucial for the activity of some ectoenzymes involved in purinergic signaling.Zinc deficiency can impair the activity of ectoenzymes responsible for the hydrolysis of extracellular ATP, leading to altered purinergic signaling.[3]

Signaling Pathways Modulated by Zinc and ATP

Zinc ions are emerging as important signaling molecules, often acting in concert with ATP. Zinc can be co-released with ATP and neurotransmitters, modulating the activity of purinergic receptors and downstream signaling cascades.

One such pathway involves the activation of extracellular signal-regulated kinase (ERK) and Akt, key regulators of cell proliferation, survival, and differentiation. Zinc influx has been shown to activate these pathways.

ZnATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor binds Zinc Zinc ZIP_Transporter Zinc Transporter (e.g., ZIP) Zinc->ZIP_Transporter influx Ras Ras P2X_Receptor->Ras activates ZIP_Transporter->Ras activates ERK ERK Ras->ERK activates Akt Akt Ras->Akt activates Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response Akt->Cellular_Response

Fig. 1: Zinc-modulated activation of ERK and Akt signaling pathways.

Key Experimental Protocols

To facilitate the replication of pivotal experiments in this area, detailed methodologies are provided below.

Protocol 1: In Vitro Kinase Assay to Compare Mg²⁺ and Zn²⁺ Cofactor Activity

This protocol is adapted from methodologies used to study the kinase activity of enzymes like ABL1[1].

Objective: To determine the effect of substituting Mg²⁺ with Zn²⁺ on the activity of a specific kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP (γ-[³²P]ATP for radioactive detection or "heavy" ATP for mass spectrometry)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MgCl₂ and ZnCl₂ stock solutions

  • Stopping solution (e.g., phosphoric acid for radioactive assays or EDTA for non-radioactive assays)

  • Scintillation counter or mass spectrometer

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, kinase, and substrate.

  • Aliquot the master mix into separate reaction tubes.

  • Add varying concentrations of MgCl₂ or ZnCl₂ to the respective tubes.

  • Initiate the reaction by adding ATP (containing a tracer amount of γ-[³²P]ATP or heavy ATP).

  • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reactions by adding the stopping solution.

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For mass spectrometry-based assays, process the samples for phosphopeptide enrichment and analyze by LC-MS/MS to quantify substrate phosphorylation.

  • Plot kinase activity as a function of divalent cation concentration to determine the optimal cofactor and concentration.

Protocol 2: Measuring Ectonucleotidase Activity in the Presence of Zinc

This protocol is based on studies of extracellular ATP metabolism[3].

Objective: To measure the rate of ATP hydrolysis by ectonucleotidases on the surface of cultured cells and to determine the effect of zinc on this activity.

Materials:

  • Cultured cells expressing ectonucleotidases

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • ATP stock solution

  • ZnCl₂ stock solution

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Wash the cells with the assay buffer to remove any residual medium.

  • Prepare reaction mixtures in the assay buffer containing a fixed concentration of ATP and varying concentrations of ZnCl₂.

  • Add the reaction mixtures to the cells to initiate the enzymatic reaction.

  • Incubate at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • At each time point, collect an aliquot of the supernatant.

  • Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green assay.

  • Generate a standard curve with known concentrations of phosphate.

  • Calculate the rate of ATP hydrolysis and plot it against the zinc concentration to determine its effect on ectonucleotidase activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the impact of zinc on an ATP-dependent enzymatic reaction.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Purify_Enzyme Purify Enzyme & Substrate Setup_Reactions Set up Reactions (Control, +Mg, +Zn) Purify_Enzyme->Setup_Reactions Prepare_Buffers Prepare Buffers & Reagents Prepare_Buffers->Setup_Reactions Initiate_Reaction Initiate with ATP Setup_Reactions->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Product Detect Product (e.g., Phosphorylation, Pi) Stop_Reaction->Detect_Product Quantify_Data Quantify Data Detect_Product->Quantify_Data Compare_Results Compare Activity (Mg vs. Zn) Quantify_Data->Compare_Results

Fig. 2: Workflow for comparing the effects of Mg²⁺ and Zn²⁺ on an ATP-dependent enzyme.

Conclusion

While MgATP remains the canonical energy currency and phosphate donor in the vast majority of cellular reactions, the evidence presented here underscores the significant and complex role of zinc in modulating ATP-dependent processes. The substitution or addition of zinc can lead to altered enzyme kinetics, influence the stability of protein complexes, and trigger distinct signaling cascades. For researchers in basic science and drug development, a deeper understanding of the interplay between zinc and ATP is crucial. The experimental frameworks provided in this guide offer a starting point for dissecting these interactions and potentially uncovering novel therapeutic targets in pathways where the balance of these divalent cations is critical. Future research focusing on direct comparative studies of this compound and MgATP will be invaluable in further elucidating the specific roles of this important metal-nucleotide complex.

References

Unraveling the Intricate Dance of Zinc and ATP in Cellular Processes: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the complex symphony of cellular signaling and metabolism, the interplay between metal ions and energy currency is a critical, yet often overlooked, area of research. This guide provides a comprehensive comparative review of research findings on the interactions between zinc, in its various forms, and Adenosine Triphosphate (ATP), the universal energy carrier in biological systems. While a specific molecule denoted as "ZnATP" is not extensively characterized, this review focuses on the broader and more significant interactions of zinc ions (Zn²⁺) and zinc oxide nanoparticles (ZnO NPs) with ATP-dependent enzymes and signaling pathways.

This publication is intended for researchers, scientists, and drug development professionals, offering a meticulously curated overview of quantitative data, detailed experimental protocols, and visual representations of the key mechanisms involved.

Comparative Analysis of Zinc's Influence on ATP-Dependent Processes

The modulatory role of zinc on ATP-dependent cellular functions is multifaceted, ranging from influencing enzyme kinetics to altering receptor activity and impacting entire signaling cascades. The following tables summarize key quantitative findings from various studies, providing a comparative perspective on the effects of different zinc compounds.

Table 1: Comparative Cytotoxicity of Zinc Oxide Nanoparticles (ZnO NPs) on Cancer Cell Lines
Cell LineZnO NP Type/SizeIC50 Value (µg/mL)Experimental Model
Human Lung Carcinoma (A549)ZnO-C108.43 ± 3.52In vitro
Human Lung Carcinoma (A549)ZnO-B78.27 ± 2.84In vitro
Human Hepatocellular Carcinoma (SMMC-7721)20 nm ZnO NPs~50In vitro (without UV)
Human Hepatocellular Carcinoma (SMMC-7721)50 nm ZnO NPs~80In vitro (without UV)
Human Hepatocellular Carcinoma (SMMC-7721)100 nm ZnO NPs>100In vitro (without UV)
Mouse Fibroblast (L929) - NormalZnO-C118.73 ± 2.97In vitro
Mouse Fibroblast (L929) - NormalZnO-B241.63 ± 2.73In vitro

IC50 (half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro.

Table 2: Modulation of P2X Receptor Activity by Zinc in the Presence of ATP
Receptor SubtypeZinc CompoundATP ConcentrationEC50 of Zn²⁺ (µM)Effect
Rat P2X1Zn²⁺0.3 µM (approx. EC50)-Potentiation
Rat P2X2Zn²⁺50 µM19.6 ± 1.5Potentiation
Rat P2X3Zn²⁺0.3 µM (approx. EC20)-Potentiation
Rat P2X4Zn²⁺5 µM2.4 ± 0.2Potentiation
Rat P2X4Zn²⁺0.1–100 µM (at pH 7.5)-Biphasic: Potentiation at 100 nM–10 µM, Inhibition at 30 µM–1 mM

EC50 (half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.[1]

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies employed in key experiments.

Protocol 1: Cytotoxicity Assay of ZnO Nanoparticles on Cancer Cells

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ZnO NPs on human lung carcinoma (A549) and mouse fibroblast (L929) cell lines.

1. Cell Culture and Treatment:

  • A549 and L929 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

  • ZnO NP suspensions (ZnO-B and ZnO-C) were prepared in DMEM and sonicated for 15 minutes to ensure dispersion.

  • Cells were treated with various concentrations of ZnO NPs (ranging from 10 to 300 µg/mL) for 24 hours.

2. MTT Assay:

  • After the 24-hour incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

3. Data Analysis:

  • Cell viability was expressed as a percentage of the control (untreated cells).

  • The IC50 values were calculated by plotting the percentage of cell viability against the concentration of ZnO NPs using a dose-response inhibition curve.[2]

Protocol 2: Electrophysiological Recording of P2X Receptor Modulation by Zinc

This protocol describes the two-electrode voltage-clamp technique used to study the modulation of ATP-activated currents by zinc on P2X receptors expressed in Xenopus oocytes.[1]

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes were surgically removed and defolliculated by treatment with collagenase.

  • Oocytes were injected with cRNA encoding the desired P2X receptor subtype (e.g., P2X2 or P2X4).

  • Injected oocytes were incubated for 2-7 days at 18°C in Barth's solution.

2. Electrophysiological Recordings:

  • Whole-cell currents were recorded using the two-electrode voltage-clamp technique with a GeneClamp 500 amplifier.

  • Oocytes were placed in a recording chamber and continuously perfused with a standard frog Ringer solution.

  • The membrane potential was held at -60 mV.

3. Drug Application:

  • ATP and zinc solutions were prepared in the Ringer solution and applied to the oocytes via the perfusion system.

  • To determine the EC50 of zinc, oocytes were exposed to a submaximal concentration of ATP in the presence of varying concentrations of Zn²⁺.

4. Data Analysis:

  • The potentiation of the ATP-activated current by zinc was calculated as the percentage increase in current amplitude compared to the response to ATP alone.

  • The EC50 values for zinc potentiation were determined by fitting the concentration-response data to a sigmoidal curve.[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex interactions between zinc and ATP-dependent processes, the following diagrams have been generated using the DOT language.

Signaling_Pathway_Zinc_Kinase cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates ATP ATP Raf Raf MEK MEK ERK ERK ADP ADP Ras->Raf Raf->MEK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Zinc Zn²⁺ Zinc->Raf Inhibits (Phosphatases) Zinc->MEK Inhibits (Phosphatases) Zinc->ERK Potentiates

Caption: Zinc's dual role in modulating the ATP-dependent MAPK/ERK signaling pathway.

Experimental_Workflow_Cytotoxicity start Start cell_culture Cell Seeding (A549 or L929 in 96-well plate) start->cell_culture treatment Treatment with ZnO NPs (Varying Concentrations, 24h) cell_culture->treatment mtt_addition Add MTT Solution (Incubate 4h) treatment->mtt_addition dissolution Dissolve Formazan Crystals (Add DMSO) mtt_addition->dissolution measurement Measure Absorbance (570 nm) dissolution->measurement analysis Data Analysis (% Viability vs. Concentration) measurement->analysis end Determine IC50 Value analysis->end

Caption: Workflow for determining the cytotoxicity (IC50) of ZnO NPs using the MTT assay.

Logical_Relationship_Zinc_ATP cluster_effects Cellular Effects cluster_outcomes Biological Outcomes zinc Zinc (Zn²⁺ / ZnO NPs) atp_levels Modulation of Cellular ATP Levels zinc->atp_levels enzyme_activity Alteration of ATP-Dependent Enzyme Activity zinc->enzyme_activity receptor_function Modulation of ATP-Gated Ion Channels zinc->receptor_function signaling Impact on Kinase Signaling Pathways zinc->signaling cytotoxicity Selective Cytotoxicity in Cancer Cells atp_levels->cytotoxicity metabolism Regulation of Glucose Metabolism enzyme_activity->metabolism neurotransmission Modulation of Neurotransmission receptor_function->neurotransmission signaling->cytotoxicity signaling->metabolism

Caption: Logical relationship between zinc exposure and its impact on ATP-related cellular processes and outcomes.

Conclusion

The research landscape indicates that zinc is a potent modulator of ATP-dependent cellular machinery. While ZnO nanoparticles exhibit dose-dependent and cell-type-specific cytotoxicity, often linked to the disruption of mitochondrial function and ATP production, ionic zinc demonstrates a more nuanced role in regulating enzyme and receptor activity. The biphasic nature of zinc's effect on P2X receptors, where it can act as both a potentiator and an inhibitor, highlights the complexity of its regulatory functions.

For drug development professionals, these findings offer intriguing possibilities. The selective cytotoxicity of ZnO NPs against cancer cells suggests their potential as therapeutic agents. Furthermore, the ability of zinc to modulate ATP-gated ion channels and kinase signaling pathways opens avenues for the development of novel therapies for neurological and metabolic disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying zinc's diverse effects, including more in-depth comparative studies of different zinc formulations and their long-term biological consequences. A deeper understanding of the intricate dance between zinc and ATP will undoubtedly pave the way for innovative therapeutic strategies.

References

Validating In Vivo Relevance of In Vitro ZnATP Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vivo relevance of in vitro studies on the combined effects of zinc and ATP (ZnATP). Given the intricate and often interdependent roles of zinc and ATP in cellular signaling, moving from controlled in vitro experiments to complex in vivo systems requires careful consideration of experimental design and data interpretation. This document offers a comparative overview of in vitro and in vivo methodologies, data interpretation, and the key signaling pathways involved.

Section 1: In Vitro vs. In Vivo Data Comparison

Direct comparisons of in vitro and in vivo studies on the synergistic effects of zinc and ATP are still emerging in the scientific literature. However, by examining the well-established individual roles and interactions of zinc and ATP, we can construct a comparative framework. The following tables summarize key findings from both in vitro and in vivo studies that are relevant to understanding the potential effects of this compound.

Table 1: Comparative Effects of Zinc on ATP Signaling

ParameterIn Vitro FindingsIn Vivo Relevance & FindingsKey Considerations & Discrepancies
P2X Receptor Modulation Zinc potentiates ATP-gated currents through P2X2, P2X3, and P2X4 receptors, and inhibits currents through P2X1 receptors.[1][2][3][4] The effect of zinc can be biphasic, with low concentrations enhancing and high concentrations inhibiting ATP-induced responses.[1]In the hippocampus, zinc enhances long-term potentiation (LTP) through the modulation of P2X receptors, suggesting a role in synaptic plasticity and memory.[1] In vivo co-secretion of zinc and ATP with insulin suggests a role in regulating insulin secretion via P2X receptors.[5]The localized concentrations of zinc and ATP in specific in vivo microenvironments (e.g., synaptic clefts) are difficult to replicate in vitro, potentially leading to discrepancies in dose-response relationships.
Ectonucleotidase Activity Zinc is a necessary cofactor for several ectoenzymes that hydrolyze extracellular ATP and ADP, such as ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family members and tissue-nonspecific alkaline phosphatase (TNAP).[6][7]Zinc deficiency in rat models leads to delayed clearance of extracellular ATP and reduced generation of adenosine due to impaired ectoenzyme activity.[6] This can have widespread physiological consequences due to the broad roles of purinergic signaling.The complexity of the in vivo environment, with multiple cell types and feedback mechanisms, can influence ectoenzyme expression and activity in ways not captured by simplified in vitro models.
Intracellular ATP Production Zinc overload can impair mitochondrial function by inhibiting components of glycolysis, the TCA cycle, and the electron transport chain, leading to decreased ATP production.[8] Conversely, zinc chelation can also reduce ATP production, highlighting its essential role in energy metabolism.[8]While direct in vivo evidence for zinc's modulation of ATP production in the context of co-administration is limited, studies on zinc deficiency and toxicity show profound effects on the energy metabolism of various organs.The metabolic state of the cells or organism (e.g., fed vs. fasted) can significantly influence the outcome of zinc's effects on ATP production, a factor that is often standardized or absent in in vitro setups.

Table 2: Comparative Effects of ATP on Zinc Signaling and Homeostasis

ParameterIn Vitro FindingsIn Vivo Relevance & FindingsKey Considerations & Discrepancies
Zinc Transport Extracellular ATP can stimulate the release of intracellular zinc from stores, although the exact mechanisms are not fully elucidated. This may involve P2 receptor-mediated signaling cascades.In prostate epithelial cells, glucose-stimulated zinc secretion is a key physiological process.[9] While not a direct effect of ATP, it highlights that cellular metabolic state, of which ATP is a key indicator, influences zinc secretion.The interplay between ATP-mediated signaling and the expression and activity of zinc transporters (ZIP and ZnT families) is an area of active research, and in vivo regulation is likely to be more complex than what is observed in single-cell-type in vitro models.
Intracellular Zinc Signaling ATP is required for the activity of numerous kinases that are part of zinc-modulated signaling pathways, such as the MAPK and Akt pathways.[10][11]In vivo, the activation of these pathways by various stimuli is dependent on adequate cellular ATP levels. The functional consequences of zinc signaling are therefore intrinsically linked to the energy status of the cell.The temporal and spatial dynamics of ATP and zinc signaling are tightly regulated in vivo. In vitro studies may not fully recapitulate the compartmentalization and rapid fluctuations of these signaling molecules.

Section 2: Key Signaling Pathways and Experimental Workflows

Signaling Pathway: Zinc Modulation of P2X Receptors

Extracellular ATP acts as a signaling molecule by binding to P2X receptors, which are ligand-gated ion channels. Zinc has been shown to be a potent modulator of several P2X receptor subtypes. The following diagram illustrates this interaction.

G cluster_membrane Cell Membrane P2X_receptor P2X Receptor Ion_influx Cation Influx (Na+, Ca2+) P2X_receptor->Ion_influx Channel Opening ATP Extracellular ATP ATP->P2X_receptor Binds and Activates Zinc Extracellular Zinc Zinc->P2X_receptor Allosteric Modulation (Potentiation/Inhibition) Cellular_Response Downstream Cellular Response Ion_influx->Cellular_Response Initiates

Caption: Allosteric modulation of P2X receptors by extracellular zinc, influencing ATP-gated cation influx.

Experimental Workflow: Validating In Vitro Findings In Vivo

A critical step in drug development and basic research is the validation of in vitro observations in a living organism. The following workflow outlines a general approach for translating in vitro this compound studies to an in vivo model.

G cluster_invitro In Vitro Phase cluster_transition Transition cluster_invivo In Vivo Phase invitro_hypothesis Hypothesis Generation (e.g., this compound affects cell proliferation) invitro_exp Cell-Based Assays (e.g., MTT, BrdU, patch-clamp) invitro_hypothesis->invitro_exp invitro_data Quantitative Data (Dose-response curves, IC50/EC50) invitro_exp->invitro_data model_selection Animal Model Selection (e.g., mouse, rat, zebrafish) invitro_data->model_selection pkpd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling model_selection->pkpd_studies invivo_exp In Vivo Experimentation (e.g., drug administration, behavioral tests) pkpd_studies->invivo_exp invivo_data Data Collection (e.g., tissue analysis, imaging, biomarkers) invivo_exp->invivo_data validation Validation of In Vitro Hypothesis invivo_data->validation

Caption: A generalized workflow for the translation of in vitro this compound findings to in vivo validation.

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro Measurement of Zinc Modulation of ATP-Gated Currents

Objective: To determine the effect of zinc on the function of ATP-gated P2X receptors in a controlled in vitro system.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Cells are transiently transfected with a plasmid encoding the P2X receptor subtype of interest (e.g., P2X4) using a suitable transfection reagent. A reporter gene (e.g., GFP) can be co-transfected to identify transfected cells.

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Two to three days post-transfection, cells are transferred to a recording chamber on the stage of an inverted microscope.

    • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

    • The intracellular (pipette) solution contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP (pH 7.2).

    • Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.

  • Drug Application:

    • ATP is applied at a submaximal concentration (e.g., EC20) to elicit a baseline current.

    • After a washout period, cells are pre-incubated with various concentrations of ZnCl2 for 1-2 minutes.

    • The same submaximal concentration of ATP is then co-applied with the zinc.

  • Data Analysis:

    • The peak amplitude of the ATP-evoked current in the presence and absence of zinc is measured.

    • The potentiation or inhibition by zinc is calculated as a percentage of the control ATP response.

    • A dose-response curve for zinc modulation is generated to determine the EC50 or IC50.

Protocol 2: In Vivo Measurement of Extracellular ATP and Zinc

Objective: To simultaneously measure the release of ATP and zinc in an in vivo model in response to a physiological or pharmacological stimulus.

Methodology:

  • Animal Model:

    • A suitable animal model is chosen, for example, a rat model for studying insulin secretion.[5] All procedures must be approved by an institutional animal care and use committee.

  • Microdialysis:

    • A microdialysis probe is stereotaxically implanted into the tissue of interest (e.g., the pancreas).

    • The probe is perfused with an artificial extracellular fluid at a slow, constant rate.

  • Stimulation and Sample Collection:

    • After a baseline collection period, a stimulus is administered (e.g., a bolus of high glucose to stimulate insulin, ATP, and zinc co-secretion).

    • Dialysate samples are collected at regular intervals before, during, and after stimulation.

  • ATP Measurement:

    • Extracellular ATP in the dialysate is measured using a luciferin-luciferase-based luminescence assay.[12][13][14] The light output is proportional to the ATP concentration and is measured using a luminometer.

  • Zinc Measurement:

    • The zinc concentration in the dialysate is measured using a fluorescent zinc sensor (e.g., FluoZin-3) and a microplate reader or by atomic absorption spectroscopy for higher precision.[15][16]

  • Data Analysis:

    • The concentrations of ATP and zinc in the collected fractions are plotted over time to visualize the dynamics of their release.

    • The peak concentrations and the area under the curve are quantified and compared between different experimental conditions.

By employing a combination of these in vitro and in vivo approaches, researchers can build a more comprehensive understanding of the physiological and pathophysiological roles of this compound, ultimately facilitating the development of novel therapeutic strategies targeting zinc and purinergic signaling pathways.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of ZnATP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of ZnATP, a zinc-containing organometallic compound. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemically resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted within a properly functioning fume hood to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams to prevent potentially hazardous reactions.[1] Create a designated waste container specifically for this compound and other zinc-containing organometallic compounds.

  • Container Selection and Labeling:

    • Use a clearly labeled, sealable, and chemically compatible hazardous waste container.[1][3]

    • The label should include the words "Hazardous Waste," the full chemical name "Zinc Adenosine Triphosphate (this compound)," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container using appropriate tools to avoid generating dust.[3]

    • Liquid Waste: For solutions containing this compound, collect all rinsates and solutions in the designated liquid hazardous waste container.[3] Do not discharge any this compound solution down the drain.[4] Waste zinc solutions with a concentration greater than 1 ppm must be managed as dangerous waste.[3]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should also be disposed of in the designated solid hazardous waste container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Once the waste container is full, or if it is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Complete all necessary waste disposal request forms as required by your institution.

Quantitative Data Summary for Zinc Waste Disposal

ParameterGuidelineSource
Liquid Waste Threshold Solutions containing > 1 ppm zinc must be managed as Dangerous Waste.[3]
Empty Containers Empty containers that held zinc compounds must be managed as Dangerous Waste.[3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ZnATP_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate label_container Label Hazardous Waste Container segregate->label_container collect_solid Collect Solid Waste label_container->collect_solid collect_liquid Collect Liquid Waste & Rinsate label_container->collect_liquid collect_contaminated Collect Contaminated Materials label_container->collect_contaminated store_waste Store Sealed Container in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Waste Removed by Authorized Personnel contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling ZnATP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: Hazard Assessment

While ATP itself is not considered a hazardous chemical, prolonged contact may cause mild skin and eye irritation.[1][2] The primary concern when handling ZnATP stems from the presence of zinc. Zinc compounds can range in hazard from mild irritants to substances that cause severe skin burns and eye damage.[3][4] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a potentially hazardous chemical.

Essential Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid this compound) - Eye/Face Protection: Safety glasses with side shields or goggles.[1] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5] - Respiratory Protection: NIOSH-approved respirator (e.g., N95) if there is a potential for aerosolization or if working outside of a certified chemical fume hood. - Protective Clothing: Laboratory coat.[5]
Preparing Solutions (Dissolving this compound) - Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.[6][7] - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Protective Clothing: Laboratory coat.
Conducting Reactions and Analyses - Eye/Face Protection: Safety glasses with side shields or goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Protective Clothing: Laboratory coat.
Handling Waste and Decontamination - Eye/Face Protection: Safety glasses with side shields or goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Protective Clothing: Laboratory coat.

Standard Operating Procedure for Handling this compound

Following a standardized workflow is critical for minimizing the risk of exposure and contamination.

ZnATP_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Designated Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp record Record Observations conduct_exp->record decontaminate Decontaminate Work Area record->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe ZnATP_Spill_Response cluster_immediate Immediate Actions cluster_contain Containment & Cleanup cluster_final Final Steps spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Spill Response PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Area with Appropriate Solvent contain->cleanup collect Collect Waste in Sealed Container cleanup->collect dispose Dispose of Waste as Hazardous collect->dispose report Report Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.